3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)11(4)10-7/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXXMXHJOSBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352164 | |
| Record name | 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175277-11-9 | |
| Record name | 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: A Key Building Block in Modern Chemistry
For Immediate Release
This technical guide provides a detailed exploration of a robust and efficient synthesis pathway for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in the fields of pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of experimental choices.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. Their diverse biological activities are a direct result of their unique electronic properties and their ability to act as versatile scaffolds for molecular elaboration. The specific substitution pattern of this compound, featuring a sterically demanding tert-butyl group, a methylated nitrogen, and a carboxylic acid moiety, makes it a particularly interesting intermediate for the development of novel bioactive compounds[1]. This guide will delineate a logical and reproducible synthetic route to this target molecule, emphasizing scientific integrity and practical applicability.
Retrosynthetic Analysis: A Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core pyrazole ring can be constructed via the classical Knorr pyrazole synthesis from a suitable 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent N-methylation and ester hydrolysis will then furnish the final product. This multi-step approach allows for controlled introduction of the desired functionalities.
target -> intermediate1 [label="Ester Hydrolysis"]; intermediate1 -> intermediate2 [label="N-Methylation"]; intermediate2 -> intermediate3 [label="Pyrazole Formation"]; intermediate3 -> starting_material1 [label="Claisen Condensation"]; intermediate3 -> starting_material2 [label="Claisen Condensation"]; intermediate2 -> starting_material3 [label="Pyrazole Formation"]; }
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the 1,3-Dicarbonyl Precursor: Ethyl 4,4-dimethyl-3-oxopentanoate
The synthesis commences with the preparation of the key β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate. This is achieved through a Claisen condensation reaction between pinacolone and diethyl oxalate.
Experimental Protocol: Claisen Condensation
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Pinacolone | 100.16 | 0.801 | 1.0 | 125 mL |
| Diethyl oxalate | 146.14 | 1.078 | 1.1 | 148 mL |
| Sodium ethoxide | 68.05 | - | 1.1 | 74.8 g |
| Diethyl ether | 74.12 | 0.713 | - | 500 mL |
| Hydrochloric acid (1 M) | 36.46 | - | q.s. | As needed |
Procedure:
-
A solution of sodium ethoxide (1.1 mol) in anhydrous diethyl ether (300 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
A mixture of pinacolone (1.0 mol) and diethyl oxalate (1.1 mol) is added dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The resulting thick slurry is then poured into a mixture of ice (500 g) and 1 M hydrochloric acid (to neutralize).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude ethyl 4,4-dimethyl-3-oxopentanoate[2][3]. Further purification can be achieved by vacuum distillation.
Part 2: Construction of the Pyrazole Core
The synthesized β-keto ester is then subjected to a cyclocondensation reaction with hydrazine to form the pyrazole ring. This reaction, a variation of the Knorr pyrazole synthesis, is generally high-yielding and regioselective due to the steric hindrance of the tert-butyl group.
diketone -> pyrazole_ester [label="EtOH, Reflux"]; hydrazine -> pyrazole_ester; }
Caption: Knorr pyrazole synthesis to form the pyrazole ester.
Experimental Protocol: Pyrazole Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 172.22 | 0.969 | 1.0 | 172.2 g |
| Hydrazine hydrate (80%) | 50.06 | 1.032 | 1.1 | 63.8 mL |
| Ethanol | 46.07 | 0.789 | - | 500 mL |
Procedure:
-
To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 mol) in ethanol (500 mL), hydrazine hydrate (1.1 mol) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (300 mL) and washed with water (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate, which is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography or recrystallization.
Part 3: Regioselective N-Methylation of the Pyrazole Ring
A critical step in this synthesis is the regioselective methylation of the pyrazole nitrogen. The presence of two nitrogen atoms in the pyrazole ring can lead to the formation of two regioisomers upon methylation. The steric hindrance of the adjacent tert-butyl group is expected to favor methylation at the N1 position. However, to ensure high regioselectivity, specific methylation strategies are recommended. While traditional methods using methyl iodide can lead to mixtures, modern approaches offer improved selectivity[4][5][6].
Recommended Protocol: Selective N-Methylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate | 196.25 | - | 1.0 | 196.25 g |
| Methyl iodide | 141.94 | 2.28 | 1.1 | 68.6 mL |
| Potassium carbonate | 138.21 | - | 1.5 | 207.3 g |
| Acetone | 58.08 | 0.791 | - | 1 L |
Procedure:
-
To a stirred suspension of ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (1.0 mol) and potassium carbonate (1.5 mol) in acetone (1 L), methyl iodide (1.1 mol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (500 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. The regioselectivity should be confirmed by NMR analysis.
Part 4: Final Hydrolysis to the Carboxylic Acid
The final step of the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.
Experimental Protocol: Ester Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | 210.28 | - | 1.0 | 210.28 g |
| Sodium hydroxide | 40.00 | - | 2.0 | 80.0 g |
| Ethanol | 46.07 | 0.789 | - | 300 mL |
| Water | 18.02 | 1.000 | - | 300 mL |
| Hydrochloric acid (6 M) | 36.46 | - | q.s. | As needed |
Procedure:
-
A solution of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 mol) in a mixture of ethanol (300 mL) and water (300 mL) is prepared.
-
Sodium hydroxide (2.0 mol) is added, and the mixture is heated to reflux for 2 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 6 M hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.
Summary of the Synthesis Pathway
pinacolone -> diketone [label="NaOEt, Et2O"]; diethyl_oxalate -> diketone; diketone -> pyrazole_ester [label="EtOH, Reflux"]; hydrazine -> pyrazole_ester; pyrazole_ester -> methylated_ester [label="K2CO3, Acetone"]; methyl_iodide -> methylated_ester; methylated_ester -> final_product [label="NaOH, EtOH/H2O then HCl"]; }
Caption: Overall synthetic scheme for the target molecule.
Conclusion and Future Perspectives
The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route attractive for both academic and industrial settings. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the N-methylation step, to ensure high regioselectivity. The final product serves as a versatile intermediate, opening avenues for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative, greener synthetic methodologies could enhance the efficiency and sustainability of this process.
References
- Selective Biocatalytic N‐Methylation of Unsatur
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]
- Ethyl 4,4-dimethyl-3-oxopentano
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid. MySkinRecipes. [Link]
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl 4,4-dimethyl-3-oxopentanoate | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
physicochemical properties of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 175277-11-9). Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] Understanding the specific physicochemical characteristics of this molecule is paramount for its effective application in drug discovery, process chemistry, and materials science. This document synthesizes key identification data, predicted spectroscopic profiles, and provides detailed, field-proven experimental protocols for the empirical determination of its critical properties, including solubility and pKa. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to validate and expand upon this data.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted N-methylpyrazole carrying a tert-butyl group at the C3 position and a carboxylic acid at the C5 position. These substitutions critically influence the molecule's steric and electronic properties.
Molecular Structure:
(Structure rendered as ASCII art for illustrative purposes)
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 175277-11-9 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Canonical SMILES | CC(C)(C)C1=NN(C)C(=C1)C(=O)O | N/A |
Physicochemical Properties Summary
The bulk physicochemical properties of a molecule govern its behavior in biological and chemical systems, impacting everything from reaction kinetics to pharmacokinetics.[4] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and subsequently confirmed using the protocols outlined in this guide.
Table 2: Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance & Rationale |
|---|---|---|
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Melting Point | Not reported. Expected to be >100 °C. | The presence of a carboxylic acid allows for strong hydrogen bonding, leading to a crystalline solid with a relatively high melting point. |
| Boiling Point | Not applicable; likely to decompose upon heating. | Carboxylic acids often decarboxylate at high temperatures before reaching a boiling point. |
| pKa | Expected range: 3.5 - 5.0 | The carboxylic acid moiety is the primary acidic proton. Its pKa is influenced by the electron-donating/withdrawing nature of the pyrazole ring. Experimental determination is crucial for formulation and ADMET studies. |
| Solubility | - Water: Low at neutral pH, increasing significantly at pH > pKa. - Organic Solvents: Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). | The bulky, lipophilic tert-butyl group reduces aqueous solubility, while the polar carboxylic acid enhances it, especially in its ionized (carboxylate) form. Solubility is a critical parameter for both biological assays and synthetic workups.[5][6] |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic. | LogP is a key indicator of a drug's ability to cross cell membranes. The balance between the lipophilic tert-butyl group and the hydrophilic carboxylic acid will dictate its value. |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of the compound. The following profile is based on established data from closely related pyrazole structures.[2][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~1.3 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
~3.8-4.0 ppm (singlet, 3H): Assigned to the protons of the N-methyl group. The chemical shift is downfield due to the deshielding effect of the adjacent pyrazole ring and C5-carboxyl group.
-
~6.5-6.8 ppm (singlet, 1H): Represents the single proton at the C4 position of the pyrazole ring.
-
>10 ppm (broad singlet, 1H): The characteristic signal for the acidic proton of the carboxylic acid group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~30 ppm (3C): Methyl carbons of the tert-butyl group.
-
~32 ppm (1C): Quaternary carbon of the tert-butyl group.
-
~36-38 ppm (1C): N-methyl carbon.
-
~108-112 ppm (1C): C4 of the pyrazole ring.
-
~145-150 ppm (1C): C5 of the pyrazole ring (attached to the carboxyl group).
-
~160-165 ppm (1C): C3 of the pyrazole ring (attached to the tert-butyl group).
-
~165-170 ppm (1C): Carbonyl carbon of the carboxylic acid.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
2500-3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration characteristic of a hydrogen-bonded carboxylic acid.
-
~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.
-
~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 183.11.
-
Fragmentation: A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺).
-
Experimental Protocols for Core Property Determination
The following protocols describe robust, self-validating methods for determining key physicochemical properties. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility, measuring the concentration of a saturated solution in equilibrium with the solid drug.
Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient period to achieve equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by HPLC-UV.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 2-5 mg) of this compound to a glass vial. Rationale: Using an excess of solid material ensures that equilibrium is established with the solid phase, a prerequisite for measuring thermodynamic solubility.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: Extended agitation is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches true thermodynamic equilibrium.[5] Constant temperature is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes. Rationale: This step is crucial to separate the saturated aqueous phase from the solid excess without disturbing the equilibrium.
-
Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) and dilute with the mobile phase for analysis. Rationale: Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration. Immediate dilution prevents potential precipitation of the supersaturated solution.
-
Quantification: Analyze the diluted filtrate using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of the compound. Calculate the original concentration in the filtrate to determine the solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: pKa Determination (Potentiometric Titration)
This classic method directly measures the change in pH of a solution of the acid as it is neutralized with a strong base, allowing for the precise determination of the pKa.
Principle: The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations. This corresponds to the midpoint of the titration curve (the half-equivalence point).
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if aqueous solubility is very low, but this will yield an apparent pKa (pKaapp).
-
Titrator Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Place the pH electrode and a micro-stir bar into the sample solution.
-
Titration: Begin stirring the solution gently. Add a standardized titrant of a strong base (e.g., 0.01 M NaOH) in small, precise increments using an automated titrator or a burette. Rationale: Using a standardized strong base ensures the molar quantity of added titrant is accurately known. Slow, incremental addition allows the pH to stabilize after each addition.
-
Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (where the pH change is most rapid).
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Calculation: Determine the equivalence point volume (Veq) from the steepest point of the curve (the inflection point, often found using the first or second derivative of the curve). The pKa is the pH value on the curve that corresponds to half of this volume (Veq/2). Rationale: At the half-equivalence point, exactly half of the carboxylic acid has been neutralized to its conjugate base, meaning [HA] = [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [HA] = [A⁻], the log term is zero, and thus pH = pKa.
Caption: Workflow for Potentiometric pKa Determination.
Conclusion
This compound is a molecule with distinct physicochemical properties defined by its N-methylpyrazole core, a lipophilic tert-butyl group, and an acidic carboxylic acid function. Its characterization reveals it to be a moderately lipophilic acid, with solubility being highly dependent on pH. The provided spectroscopic predictions serve as a robust template for identity confirmation, while the detailed experimental protocols for solubility and pKa offer a clear and reliable path for empirical validation. This foundational data is essential for any researcher aiming to utilize this compound in further studies, particularly in the rational design of new therapeutic agents or functional materials.
References
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/a260f8d975817d3d2f9b17789f2a243a8549520e]([Link]
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - MDPI. MDPI. [Link]
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. PubChem. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. MDPI. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - MDPI. MDPI. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
- CHAPTER 1: Physicochemical Properties and Compound Quality - Books - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate.
- Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. Royal Society of Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175277-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. The document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its current and potential applications, with a focus on its role as a scaffold in the design of bioactive molecules. Furthermore, this guide outlines the expected spectroscopic characteristics of the molecule, providing a framework for its analytical characterization.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts unique electronic and steric properties, making it a versatile template for designing molecules with a wide range of therapeutic applications. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties.[2]
This compound (CAS: 175277-11-9) is a key intermediate that incorporates several features advantageous for drug design. The tert-butyl group provides steric bulk, which can enhance selectivity and metabolic stability, while the carboxylic acid moiety offers a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The N-methylation of the pyrazole ring prevents tautomerism and provides a fixed substitution pattern, which is often desirable in structure-activity relationship (SAR) studies.
This guide will serve as a technical resource for researchers and developers working with this important molecule, providing both foundational knowledge and practical insights.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175277-11-9 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 151 °C | N/A |
| Boiling Point | 317.7 ± 30.0 °C (Predicted) | N/A |
| Density | 1.13 g/cm³ (Predicted) | N/A |
| pKa | 3.15 ± 0.25 (Predicted) | N/A |
| Storage | Sealed in a dry place at room temperature | [3] |
Safety Information
Based on available safety data sheets for the compound and its ethyl ester, the following handling precautions should be observed.[3][4][5]
-
Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
-
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be efficiently achieved through a two-step process involving a Claisen condensation to form a β-diketone intermediate, followed by a Knorr pyrazole synthesis. This approach is widely applicable for the synthesis of substituted pyrazoles.[6]
Synthesis Workflow
Sources
1H NMR and 13C NMR spectra of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Foreword: The Imperative of Structural Verification in Modern Chemistry
In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological testing and lead to significant wasted resources. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of specific nuclei makes it indispensable.
This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a substituted pyrazole that serves as a valuable heterocyclic building block. We will move from theoretical prediction to a rigorous experimental protocol and conclude with an analysis of the expected data. This document is designed for researchers, scientists, and drug development professionals who rely on high-quality analytical data to drive their work forward.
Molecular Structure and Theoretical NMR Prediction
Understanding the molecule's architecture is the first step in predicting its spectral output. The structure contains several distinct functional groups whose electronic environments will give rise to a unique NMR fingerprint.
Caption: Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, with four distinct signals, all appearing as singlets due to the absence of vicinal proton-proton coupling.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H8, H9, H10 (-C(CH ₃)₃) | 1.3 - 1.5 | Singlet | 9H | Protons of the tert-butyl group are chemically equivalent and shielded. This signal is characteristically sharp and integrates to nine protons, making it a prominent landmark in the spectrum.[2] |
| H6 (N-CH ₃) | 3.9 - 4.1 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, leading to a downfield shift compared to a simple aliphatic amine.[3][4] |
| H4 (Pyrazole CH ) | 6.5 - 6.8 | Singlet | 1H | This is the sole proton on the pyrazole ring. Its chemical shift is in the aromatic/vinylic region but is influenced by the specific electronic effects of the ring and its substituents.[3] |
| H (-COOH ) | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and acidic. Its signal is often broad due to chemical exchange and hydrogen bonding. This peak will disappear upon shaking the sample with D₂O.[5][6] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, corresponding to each unique carbon environment.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C8, C9, C10 (-C (CH₃)₃) | ~30 | CH₃ | Equivalent methyl carbons of the tert-butyl group. |
| C7 (-C (CH₃)₃) | ~32 | Quaternary (Cq) | The quaternary carbon of the tert-butyl group.[3][4] |
| C6 (N-C H₃) | ~36 | CH₃ | The N-methyl carbon, shifted downfield by the attached nitrogen.[4] |
| C4 (Pyrazole C H) | ~105 | CH | The protonated carbon of the pyrazole ring. Its upfield shift relative to other ring carbons is characteristic.[3][4] |
| C5 (-C -COOH) | ~140 | Quaternary (Cq) | A quaternary pyrazole carbon, deshielded by the attached carboxylic acid group and ring electronics. |
| C3 (-C -tBu) | ~161 | Quaternary (Cq) | A highly substituted quaternary pyrazole carbon, significantly deshielded by the adjacent nitrogen and the tert-butyl group.[3] |
| C11 (-C OOH) | ~165 | Quaternary (Cq) | The carbonyl carbon of the carboxylic acid, appearing in the characteristic downfield region for this functional group.[5][6] |
Experimental Protocol for High-Fidelity NMR Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and correctly optimized acquisition parameters. This protocol is designed as a self-validating system; adherence to these steps ensures reproducibility and minimizes artifacts, leading to trustworthy data.
Caption: Standardized workflow for NMR sample preparation, spectrometer setup, and data acquisition.
Rigorous Sample Preparation
Causality: The primary objective is to create a perfectly homogeneous solution free of any particulate matter. Inhomogeneities, whether from suspended solids or paramagnetic impurities, distort the local magnetic field, leading to broadened spectral lines, poor resolution, and a loss of valuable information.[7]
Materials:
-
This compound
-
Deuterated solvent (DMSO-d₆ is recommended to clearly observe the carboxylic acid proton; CDCl₃ is a common alternative)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a Kimwipe™
-
2 mL glass vial with cap
-
Calibrated analytical balance
Step-by-Step Methodology:
-
Weighing: Accurately weigh approximately 20 mg of the analyte into the 2 mL vial. This concentration is optimal for obtaining a high-quality ¹³C spectrum in a reasonable time; it is more than sufficient for the ¹H spectrum.[7][8]
-
Solvation: Using a clean syringe or pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8][9] Cap the vial and gently swirl or sonicate until the solid is completely dissolved. A visual inspection against a bright light should show no suspended particles.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. This creates an effective filter. Transfer the prepared solution through this filter directly into the clean, dry NMR tube.[9] This step is non-negotiable for high-resolution work.
-
Final Check: Ensure the liquid column height in the NMR tube is between 4.5 and 5.0 cm.[7][8] This height ensures the sample volume is correctly positioned within the instrument's detection coils.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top with a permanent marker. Do not use paper labels or tape, which can affect the tube's balance in the spinner.[9]
Spectrometer Operation and Parameter Optimization
Causality: The spectrometer must be calibrated for each specific sample to ensure maximum sensitivity and field homogeneity. Locking compensates for field drift, shimming perfects the field across the sample volume, and tuning maximizes the energy transfer between the instrument and the nuclei.[10]
Standard Operating Procedure:
-
Sample Insertion: Carefully place the NMR tube into a spinner turbine, using a depth gauge to ensure it is set to the correct height for the specific probe.[10] Insert the sample into the magnet.
-
Locking: Initiate the spectrometer's lock routine. The instrument will find the deuterium resonance frequency of the solvent and use this signal as a reference to maintain a stable magnetic field throughout the experiment.
-
Shimming: Perform an automated gradient shimming routine. This process adjusts a series of small electromagnetic coils to counteract minor inhomogeneities in the main magnetic field, resulting in sharper, more symmetrical peaks.[11]
-
Tuning and Matching: For each nucleus to be observed (¹H and ¹³C), execute the probe tuning and matching procedure. This adjusts the probe's electronic circuit to resonate at the precise Larmor frequency of the target nucleus, ensuring maximum signal-to-noise.[12]
-
Pulse Calibration: Determine the 90° pulse width for the proton channel. This value is crucial for setting appropriate flip angles in subsequent experiments to optimize signal and ensure quantitative accuracy.
Acquisition Parameters
The choice of parameters is a balance between resolution, sensitivity, and total experiment time. The following are robust starting points for this molecule.
Table: ¹H Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard one-pulse experiment with a 30° flip angle, providing good signal without saturating the spins, which is important for a short relaxation delay. |
| Scans (NS) | 16 | Sufficient for excellent signal-to-noise on a modern spectrometer for this sample concentration. |
| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete relaxation of protons, ensuring integrations are reliable. |
| Acquisition Time (AQ) | 4.0 s | Provides a digital resolution sufficient to define the sharp singlet peaks accurately.[10] |
| Spectral Width (SW) | 20 ppm | A wide window from approximately -2 to 18 ppm ensures all signals, especially the downfield carboxylic acid proton, are captured. |
Table: ¹³C {¹H Decoupled} Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard pulse-acquire sequence with power-gated proton decoupling to remove ¹H-¹³C coupling, resulting in sharp singlets for each carbon and providing a NOE enhancement. |
| Scans (NS) | 1024 | A higher number of scans is required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[13] |
| Relaxation Delay (D1) | 2.0 s | A standard delay for routine ¹³C spectra. Quaternary carbons may relax more slowly, but this is a good starting point. |
| Acquisition Time (AQ) | 1.5 s | Provides adequate resolution for a proton-decoupled ¹³C spectrum where all peaks are singlets. |
| Spectral Width (SW) | 240 ppm | A window from approximately -10 to 230 ppm is standard and will contain all expected carbon resonances for this molecule.[14] |
Data Interpretation and Structural Confirmation
The processed spectra serve to confirm or refute the proposed structure. The key is consistency: every piece of data—chemical shift, integration, multiplicity, and the number of signals—must align with the molecular structure.
-
¹H Spectrum Analysis: The spectrum should display precisely four singlets. The most telling feature will be the large 9H singlet for the tert-butyl group, confirming its presence.[15] The 3H singlet for the N-methyl and the 1H singlet for the pyrazole proton will further define the core structure. The very downfield, broad 1H signal for the carboxylic acid is a key identifier for this functional group. A follow-up experiment where a drop of D₂O is added to the sample tube will cause this broad signal to vanish due to proton-deuterium exchange, definitively confirming its assignment.[5][6]
-
¹³C Spectrum Analysis: The spectrum must show exactly seven distinct signals. If fewer than seven are observed, it could indicate accidental overlap, whereas more than seven would suggest the presence of an impurity or an unexpected isomer. The chemical shifts should align with the predictions, with the carbonyl carbon appearing furthest downfield (~165 ppm) and the aliphatic tert-butyl and methyl carbons appearing furthest upfield (~30-36 ppm). The use of a DEPT-135 experiment would provide further validation: it would show positive signals for the two CH₃ groups (N-CH₃ and t-Bu) and the single CH group (C4), while the four quaternary carbons (C3, C5, C7, C11) would be absent, confirming their assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for its structural verification. The combination of characteristic chemical shifts, distinct singlet multiplicities, and predictable integration ratios in the ¹H spectrum, coupled with the precise number and type of signals in the ¹³C spectrum, creates a robust, self-validating dataset. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-fidelity data, ensuring the integrity of their chemical research and development efforts.
References
- NMR Sample Prepar
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Prepar
- NMR Sample Prepar
- NMR Spectroscopy: Principles, Types & Applic
- Sample Preparation. University of California, Riverside. [Link]
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
- t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
- NMR Spectroscopy: Principles, Techniques, and Applic
- NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]
- Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]
- SOP d
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Bu-Bocanegra-Camargo/26359483441a1c36069c9b14b0376d420422116b]([Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
- Step-by-step procedure for NMR data acquisition. University of Maryland. [Link]
- Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
- Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. National Institutes of Health (NIH). [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
- Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
- differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI. [Link]
- A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integr
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
- NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- 1H NMR: Structural Elucid
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]
- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. r-nmr.eu [r-nmr.eu]
- 14. youtube.com [youtube.com]
- 15. brainly.com [brainly.com]
mass spectrometry analysis of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Introduction: The Analytical Imperative for Novel Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their versatility and broad spectrum of biological activities make them privileged scaffolds in drug discovery. This compound (MW: 182.22 g/mol , Formula: C₉H₁₄N₂O₂) is a representative member of this class, incorporating key structural motifs—a substituted pyrazole ring and a carboxylic acid—that necessitate robust analytical characterization.
Mass spectrometry (MS) is the definitive tool for the structural elucidation and quantification of such novel chemical entities. Its unparalleled sensitivity and specificity are critical for confirming molecular identity, identifying impurities, and studying metabolic fate. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying rationale for key experimental decisions.
Foundational Strategy: Selecting the Optimal Analytical Approach
The physicochemical properties of an analyte dictate the most effective analytical strategy. For this compound, the presence of the polar carboxylic acid group makes it a non-volatile compound, rendering Gas Chromatography-Mass Spectrometry (GC-MS) a challenging option without prior chemical derivatization to increase volatility.[2]
Therefore, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) stands out as the superior method. ESI is a soft ionization technique that gently transfers ions from solution to the gas phase, minimizing fragmentation of the parent molecule and making it ideal for analyzing polar, non-volatile compounds.[3] The molecule possesses two key ionizable sites: the carboxylic acid, which is readily deprotonated, and the nitrogen atoms on the pyrazole ring, which can be protonated. This dual nature makes the molecule amenable to analysis in both negative and positive ion modes, a strategic advantage we will leverage for comprehensive characterization.
The Experimental Blueprint: From Sample to Spectrum
A robust and reproducible mass spectrometry workflow is built on a foundation of meticulous sample preparation and optimized instrumental parameters. The following protocols are designed as a self-validating system for the analysis of this compound.
Core Workflow Visualization
The overall analytical process can be visualized as a logical sequence from sample preparation through data interpretation.
Caption: Experimental workflow for LC-MS analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system, thereby enhancing sensitivity and preventing instrument contamination.[4][5]
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a high-purity organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[6]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with appropriate additives) to a working concentration range of 1-10 µg/mL.
-
Solvent Additives (Mode-Dependent):
-
For positive ion mode (ESI+) , add 0.1% formic acid to the working solution to promote protonation ([M+H]⁺).[6]
-
For negative ion mode (ESI-) , analysis can often be performed without additives, as the carboxylic acid is readily deprotonated. If signal is weak, adding a volatile base like 0.1% ammonium hydroxide can enhance the formation of the [M-H]⁻ ion.
-
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could block the LC column or ESI needle.[6]
Protocol 2: Liquid Chromatography (LC) Parameters
A standard reversed-phase chromatographic method provides excellent separation for small polar molecules and is a reliable starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides robust retention and separation for a wide range of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC; acid improves peak shape and protonation for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase; acid maintains mobile phase consistency. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | A generic gradient to elute the compound and clean the column of less polar contaminants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 2 µL | A small volume prevents column overloading and peak distortion. |
Protocol 3: Mass Spectrometry (MS) Parameters
The analysis should be conducted in both positive and negative ion modes to gather comprehensive data.
| Parameter | ESI+ Setting | ESI- Setting | Rationale |
| Ionization Mode | Electrospray Positive | Electrospray Negative | To detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimal voltage to create a stable electrospray. |
| Scan Range (Full MS) | m/z 50-500 | m/z 50-500 | Covers the expected mass of the parent ion and its potential fragments and adducts. |
| Gas Temperature | 325 °C | 325 °C | Facilitates the desolvation of solvent droplets to release gas-phase ions. |
| Gas Flow | 8 L/min | 8 L/min | Aids in desolvation. |
| Collision Energy (MS/MS) | Ramp 10-40 eV | Ramp 10-40 eV | A range of energies ensures the capture of both low-energy (parent) and high-energy (fragment) ions. |
Deciphering the Data: Ionization and Fragmentation
The mass spectra will provide the molecular weight and structural information through predictable fragmentation patterns. The high-resolution exact mass of this compound is 182.1055 Da .
Expected Ions in Full Scan MS
Before fragmentation, the initial full scan analysis will confirm the presence of the molecule.
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Ionization Mode | Expected Abundance |
| [M+H]⁺ | [C₉H₁₅N₂O₂]⁺ | 183.1133 | ESI+ | High |
| [M+Na]⁺ | [C₉H₁₄N₂O₂Na]⁺ | 205.0953 | ESI+ | Common Adduct |
| [M-H]⁻ | [C₉H₁₃N₂O₂]⁻ | 181.0977 | ESI- | Very High |
Predicted Fragmentation Pathways
Tandem MS (MS/MS) provides the structural fingerprint of the molecule. The fragmentation is a combination of characteristic losses from the carboxylic acid group and cleavages of the pyrazole ring and its substituents.[7][8][9]
The most probable fragmentation pathways are visualized below:
Caption: Predicted MS/MS fragmentation pathways.
Expert Interpretation (Positive Mode, ESI+):
-
Parent Ion [M+H]⁺ (m/z 183.11): The protonated molecule.
-
Fragment at m/z 127.05: A highly probable fragmentation resulting from the neutral loss of isobutene (56.06 Da) from the tert-butyl group. This is a characteristic loss for tert-butyl substituted compounds.
-
Fragment at m/z 57.07: The stable tert-butyl cation itself is expected to be a prominent peak in the spectrum. Its observation is a strong confirmation of the tert-butyl substituent.
-
Fragment at m/z 165.10: Represents the loss of a water molecule (18.01 Da) from the protonated carboxylic acid group.
Expert Interpretation (Negative Mode, ESI-):
-
Parent Ion [M-H]⁻ (m/z 181.10): The deprotonated molecule. This is expected to be the base peak in the negative ion mode due to the acidity of the carboxylic proton.
-
Fragment at m/z 137.11: The most significant and diagnostically crucial fragment in negative mode is the loss of carbon dioxide (44.00 Da). This facile decarboxylation is a hallmark of deprotonated carboxylic acids under collision-induced dissociation and serves as powerful evidence for the presence of the -COOH group.[10]
Conclusion
The successful mass spectrometric analysis of this compound hinges on a logical, empirically grounded approach. By selecting LC-ESI-MS, researchers can bypass the need for derivatization, while analysis in both positive and negative ion modes provides complementary structural data. The positive mode spectrum is expected to be defined by losses related to the tert-butyl group, whereas the negative mode spectrum will be dominated by a characteristic decarboxylation. This dual-mode strategy, combined with the detailed protocols provided, constitutes a robust and self-validating methodology for the unambiguous identification and structural characterization of this and structurally related pyrazole compounds, ensuring data integrity for critical research and development applications.
References
- Radulović, N. S., & Blagojević, P. D. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
- Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
- National Center for Biotechnology Information. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem Compound Database.
- Rojas, L., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Chiarotto, I., et al. (2019). ESI(−)‐MS/MS of the ion‐molecule reactions between the carboxylic acid‐tagged carbene. ResearchGate.
- Unknown Author. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
- Unknown Author. (n.d.). Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. ResearchGate.
- Castillo, J. C., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- IntechOpen. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/2491a329705a6669f37965476d06114a872652b0]([Link]
- Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI.
- Chiarotto, I., et al. (2022). Free N-heterocyclic carbenes from Bronsted Acidic Ionic Liquids: Direct detection by electrospray ionization mass spectrometry and study of their speciation. I.R.I.S. Institutional Research Information System.
- Lummis, P. A., et al. (2018). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.
- Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Wikipedia. (n.d.). Electrospray ionization.
- Johnson, D. W., & McEwen, I. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
solubility of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 175277-11-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While quantitative solubility data for this specific molecule is not widely published, this guide establishes a predictive framework based on its physicochemical properties and offers a detailed methodology for its empirical determination. We delve into the molecular factors governing its solubility, provide a classification of suitable organic solvents, and present a gold-standard experimental workflow for generating reliable and reproducible solubility data.
Introduction: The Significance of Solubility
In the fields of medicinal chemistry and materials science, the solubility of a compound is a critical physicochemical parameter that dictates its utility and application. For an active pharmaceutical ingredient (API), solubility directly influences bioavailability, formulation strategies, and purification processes. This compound is a heterocyclic compound incorporating several key functional groups that create a unique and complex solubility profile. Understanding how this molecule interacts with various organic solvents is paramount for its effective use in research and development. This guide serves as a foundational resource for predicting, measuring, and interpreting its solubility.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure and resulting physical properties. The structure of this compound features a combination of polar and non-polar moieties that govern its interactions with different solvents.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-methylation at the N1 position removes the possibility of acting as a hydrogen bond donor at that site, which can influence self-association and interaction with protic solvents.
-
Carboxylic Acid Group: A polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar and basic solvents.
-
Tert-butyl Group: A bulky, non-polar (lipophilic) group that contributes to steric hindrance and enhances solubility in non-polar, hydrocarbon-based solvents.
A summary of the known and predicted physicochemical properties is presented in Table 1. The melting point is a key indicator of the solid-state stability and crystal lattice energy. A higher melting point, such as the 156-158°C observed for this compound, suggests significant intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. The predicted LogP value of ~1.42 indicates a moderate lipophilicity.
| Property | Value | Source |
| CAS Number | 175277-11-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₄N₂O₂ | ChemScene[2] |
| Molecular Weight | 182.22 g/mol | ChemScene[2] |
| Melting Point | 156 - 158 °C | abcr GmbH[3] |
| Calculated LogP | 1.4158 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 (from -COOH) | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, pyrazole N) | ChemScene[2] |
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A solute's solubility is maximized in a solvent that shares similar polarity and intermolecular interaction capabilities (e.g., hydrogen bonding, dipole-dipole, van der Waals forces).
Factors Influencing Solubility
-
Crystal Lattice Energy: As indicated by the high melting point, the energy required to break the intermolecular bonds within the crystal is significant. Solvents must provide favorable interactions that release enough energy to overcome this lattice energy.
-
Hydrogen Bonding: The carboxylic acid group is the dominant site for hydrogen bonding. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones) or both donors and acceptors (e.g., alcohols) are expected to be effective.
-
Polarity and Dipole Moment: The pyrazole ring and carboxylic acid group create a significant dipole moment. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) will interact favorably with these polar regions.
-
Lipophilicity: The tert-butyl group provides a non-polar character. This suggests that the molecule will have some affinity for less polar solvents like dichloromethane or toluene, although the highly polar carboxylic acid will limit its solubility in purely non-polar solvents like hexane.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure and physicochemical properties, a qualitative prediction of solubility across different solvent classes can be made (Table 2).
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid. The polarity aligns well with the overall molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | Can act as hydrogen bond acceptors for the carboxylic acid proton. Good polarity match. |
| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Highly polar and strong hydrogen bond acceptors, very effective at solvating polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity can solvate the overall molecule, but lacks strong hydrogen bonding capability. |
| Aromatic | Toluene | Low | Primarily non-polar interactions, will interact with the tert-butyl group but poorly solvate the carboxylic acid. |
| Non-polar | Hexane, Heptane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy and solvate the polar groups. |
The logical relationship for selecting an appropriate solvent class is visualized in the diagram below.
Caption: Solvent selection logic based on molecular features.
Gold-Standard Methodology: Equilibrium Solubility Determination via Shake-Flask Method
To move beyond prediction to quantitative data, a rigorous and reproducible experimental method is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Experimental Workflow Overview
The workflow for the shake-flask method is a multi-step process ensuring that true equilibrium is reached and that the analysis is accurate.
Caption: Shake-Flask method experimental workflow.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge with appropriate vial holders
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. This is crucial for accurate quantification.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials (perform in triplicate for each solvent). "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~5-10 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for a short period to allow for sedimentation. Visually confirm the presence of undissolved solid in each vial.
-
To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Centrifugation is often preferred to avoid potential adsorption of the compound onto the filter membrane.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Perform an accurate dilution of the supernatant into a volumetric flask using the same solvent used for the calibration curve. The dilution factor will depend on the expected solubility.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method to determine the concentration of the compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Report the final solubility as an average of the triplicate measurements, including the standard deviation, in units of mg/mL or g/L.
-
Conclusion and Future Work
This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. The molecular structure, with its competing polar carboxylic acid and non-polar tert-butyl groups, suggests a nuanced solubility profile, with high solubility predicted in polar protic and aprotic solvents. The absence of publicly available quantitative data necessitates empirical determination. The detailed shake-flask protocol provided herein offers a self-validating and reliable method for researchers to generate this critical data. The resulting experimental values will be invaluable for guiding formulation development, optimizing reaction conditions, and designing effective purification strategies for this promising heterocyclic compound.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- This compound. PubChem.
- This compound; CAS 175277-11-9. abcr GmbH.
Sources
An In-Depth Technical Guide to the Stability and Storage of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Introduction
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative with significant potential in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and administration. This technical guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions and methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's characteristics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 151 °C | [1] |
| pKa | 3.15 ± 0.25 (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |
Recommended Storage and Handling
Based on available safety data sheets and the inherent chemical nature of pyrazole carboxylic acids, the following storage and handling conditions are recommended to maintain the integrity of this compound.
Long-Term Storage: For long-term storage, the compound should be stored in a cool, dry, and well-ventilated area.[2][3] The recommended temperature is room temperature, and the container should be tightly sealed to prevent moisture ingress and contamination.[2][4] Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for extended periods to minimize the risk of oxidative degradation.
Short-Term Storage and Handling: For routine laboratory use, it is crucial to handle the compound in a well-ventilated area or under a chemical fume hood.[3][4] Personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact.[3] The compound should be protected from direct sunlight and strong light sources.
Incompatible Materials: Contact with the following materials should be avoided:
-
Strong oxidizing agents: These can potentially lead to the oxidation of the pyrazole ring or the tert-butyl group.[3]
-
Strong bases: As a carboxylic acid, it will react with strong bases. Prolonged exposure to basic conditions, especially at elevated temperatures, may promote degradation.[3]
-
Reducing agents: While generally stable, strong reducing agents could potentially interact with the molecule.[3]
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, an analysis of its structure and the known chemistry of related pyrazole derivatives allows for the postulation of several potential degradation pathways. A proactive understanding of these pathways is critical for designing robust stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
3.1. Hydrolytic Degradation: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions, particularly when combined with elevated temperatures, can pose a risk. The most probable hydrolytic degradation pathway for this molecule is decarboxylation. Studies on pyrazole-4-carboxylic acids have shown that decarboxylation can occur under both acidic and basic conditions at high temperatures.
3.2. Oxidative Degradation: The pyrazole ring can be susceptible to oxidative attack. Potential sites of oxidation include the C4 position of the pyrazole ring, which is electron-rich, and the nitrogen atoms, which could form N-oxides. The tert-butyl group, while generally stable, could also undergo oxidation under harsh conditions. Ring-opening of the pyrazole nucleus is also a possibility under strong oxidative stress.
3.3. Photolytic Degradation: Exposure to ultraviolet or high-intensity visible light may induce photolytic degradation. The pyrazole ring system can absorb UV radiation, potentially leading to photoisomerization or photocleavage of the ring. The energy from light absorption could also facilitate free-radical mediated degradation pathways.
3.4. Thermal Degradation: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, at temperatures approaching its melting point and beyond, thermal decomposition is likely. The primary thermal degradation pathway is anticipated to be decarboxylation, leading to the loss of carbon dioxide.
Framework for Stability Assessment: A Forced Degradation Study Protocol
To definitively elucidate the stability profile of this compound, a forced degradation study is indispensable. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products. The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and provides a robust framework for such a study.
Caption: Workflow for a forced degradation study of this compound.
4.1. Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed, a higher acid concentration (e.g., 1 M HCl) or a higher temperature can be employed.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at specified intervals. If significant degradation occurs rapidly, the experiment should be repeated at a lower temperature.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation: Place a sample of the solid compound in a controlled temperature oven at 80°C. Analyze the solid at set time points. A parallel study in solution can also be conducted by heating the stock solution at 80°C.
-
Photolytic Degradation: Expose a sample of the solid compound and a solution of the compound to a light source that complies with ICH Q1B guidelines (providing both UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with a photodiode array (PDA) detector is recommended. Mass spectrometry (MS) detection is highly beneficial for the identification of degradation products.
-
4.2. Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[5] Chromatograms of the stressed samples should be compared to the control to identify and quantify any degradation products. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants. The structure of significant degradation products can be elucidated using techniques such as LC-MS/MS and NMR.
Conclusion
This compound is a chemically stable compound under standard storage conditions. The primary stability concerns are potential degradation under harsh acidic, basic, oxidative, and photolytic conditions, with decarboxylation being a likely degradation pathway at elevated temperatures. For developmental purposes, it is imperative to conduct comprehensive forced degradation studies to fully characterize its stability profile and to develop and validate a robust stability-indicating analytical method. The protocols and insights provided in this guide offer a scientifically sound basis for ensuring the quality and integrity of this valuable chemical entity in research and drug development settings.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MedCrave. (2016, December 14). Forced Degradation Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Sourcing 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: From Supplier Identification to Quality Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175277-11-9) is a substituted pyrazole derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery.[1] Its structural motif is a key building block in the synthesis of a variety of bioactive molecules. Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, and the specific substitutions on this compound make it a valuable intermediate for creating novel chemical entities.[1] This guide provides an in-depth overview of the commercial landscape for this compound, offering a technical framework for its procurement, with a strong emphasis on ensuring quality and reliability for research and development purposes.
The molecular structure of this compound, with its tert-butyl group, methyl group, and carboxylic acid functionality, presents a unique combination of steric and electronic properties that can be exploited in the design of targeted therapeutic agents. The tert-butyl group can impart metabolic stability, while the carboxylic acid provides a handle for further chemical modifications.
Commercial Suppliers and Product Specifications
A critical first step in utilizing this compound is identifying reliable commercial suppliers. The availability, purity, and cost can vary significantly between vendors. Below is a comparative table of some of the known suppliers of this compound. It is important to note that while many suppliers list this product, availability and detailed specifications should always be confirmed directly with the vendor.
| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |
| Thermo Scientific (Fisher Scientific) | AC452620050 | ≥95% | 1 g, 5 g | A well-established supplier with readily available safety data sheets.[2][3] |
| Santa Cruz Biotechnology | sc-284307 | Not specified | 1 g, 5 g | Specializes in products for proteomics research.[4] |
| ChemScene | CS-0154881 | ≥98% | 100 mg, 500 mg, 1 g, 5 g | Offers a high purity grade and provides detailed chemical properties.[5] |
| ChemicalBook | Multiple | Varies | mg to kg scale | An aggregator platform listing numerous smaller suppliers; diligence is required when purchasing through this channel.[6] |
| Arctom Scientific | BD-A403367 | Not specified | Not specified | Lists the compound with its basic chemical information.[7] |
| Shanghai Minstar Chemical Co., Ltd. | Not specified | 97% | Gram to Kilogram | A China-based supplier that may offer larger quantities.[8] |
The Critical Importance of Quality Control in Procurement
For researchers in drug development, the quality and purity of starting materials are paramount.[9][10] Impurities in a key intermediate like this compound can lead to the formation of unintended side products, complicate reaction work-ups, and ultimately impact the biological activity and safety profile of the final compound.[9] Therefore, a robust quality control process is not just recommended, but essential.
Key Quality Control Considerations:
-
Purity: The percentage of the desired compound in the supplied material. This is often determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Identity Confirmation: Verification that the supplied compound is indeed this compound. This is typically confirmed by techniques such as Mass Spectrometry (MS) and NMR.
-
Residual Solvents: The presence of any remaining solvents from the synthesis and purification process. Gas Chromatography (GC) is a common method for quantifying residual solvents.
-
Water Content: The amount of water present in the material, which can be determined by methods like Karl Fischer titration.
-
Heavy Metals: The presence of any heavy metal contaminants.
A Step-by-Step Guide to Procurement and Quality Verification
The following protocol outlines a systematic approach to sourcing and verifying the quality of this compound. This process is designed to be a self-validating system, ensuring that the material meets the stringent requirements of pharmaceutical research.
Experimental Protocol: Procurement and Quality Verification
1. Supplier Vetting and Documentation Request:
-
Rationale: Establishing the credibility of a supplier is the first line of defense against poor quality reagents. A reputable supplier will be transparent with their quality documentation.
-
Procedure:
-
Identify a shortlist of potential suppliers from sources like those listed in the table above.
-
Contact the sales or technical support department of each supplier.
-
Request a Certificate of Analysis (CoA) for a recent batch of this compound. A CoA provides detailed information about the purity and analytical methods used for a specific lot of the chemical.[9]
-
Request a Safety Data Sheet (SDS) to understand the handling, storage, and safety precautions for the compound.[3]
-
2. Analysis of the Certificate of Analysis (CoA):
-
Rationale: The CoA is the primary document for assessing the quality of a chemical. A thorough review of the CoA is crucial for making an informed purchasing decision.
-
Procedure:
-
Purity: Check the stated purity and the analytical method used (e.g., HPLC, NMR). For drug discovery applications, a purity of ≥95% is generally recommended, with higher purity preferred.[2]
-
Identity Confirmation: Look for data from spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry that confirm the chemical structure.
-
Analytical Methods: Ensure that the analytical methods used are appropriate and sufficiently sensitive to detect potential impurities.
-
Batch Number: Note the batch number for traceability.
-
3. In-House Quality Control Verification (Upon Receipt):
-
Rationale: Independent verification of the supplier's claims is a critical step to ensure the quality of the procured material. This is a core principle of Good Laboratory Practice (GLP).
-
Procedure:
-
Upon receiving the compound, visually inspect the material for homogeneity and compare its appearance to the description on the CoA.
-
Perform an identity test. A simple and effective method is to acquire a ¹H NMR spectrum and compare it to a reference spectrum or the expected chemical shifts.
-
Assess the purity of the compound using an orthogonal method to what is reported on the CoA, if possible. For example, if the CoA reports purity by HPLC, consider using quantitative NMR (qNMR) for an independent assessment.
-
For later-stage development, more extensive testing, including residual solvent analysis and heavy metal testing, may be necessary.[10][11]
-
Visualizing the Procurement Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the procurement and quality verification process.
Caption: A workflow diagram illustrating the key stages of procuring and verifying the quality of a chemical intermediate.
Synthesis and Potential Impurities
Understanding the synthetic route to this compound can provide insights into potential impurities that may be present in the final product. While specific proprietary synthesis methods are not always disclosed by suppliers, a general approach to the synthesis of pyrazole-5-carboxylic acids involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[12]
A plausible synthetic route could involve the reaction of a β-ketoester bearing a tert-butyl group with methylhydrazine. The resulting pyrazole ester would then be hydrolyzed to the desired carboxylic acid.
Potential Impurities to Consider:
-
Starting Materials: Unreacted β-ketoester and methylhydrazine.
-
Regioisomers: The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers. In this case, the formation of 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a potential impurity.
-
By-products of Hydrolysis: Incomplete hydrolysis of the pyrazole ester would result in the presence of the corresponding ester in the final product.
-
Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification steps.
Conclusion
The procurement of high-quality this compound is a critical step for any research or drug development program that utilizes this versatile building block. By following a systematic approach that includes thorough supplier vetting, careful analysis of quality documentation, and in-house verification, researchers can ensure the integrity of their starting materials. This diligence at the procurement stage is a fundamental aspect of scientific rigor and is essential for generating reliable and reproducible results, ultimately accelerating the drug discovery and development process.
References
- Comprehensive Guide to Pharmaceutical Intermediates Sourcing for Global Pharma Industry. (2026, January 4).
- How to Source Pharma Ingredients and Raw Materials: A Step-by-Step Guide. (2025, July 14). ChemDmart.
- Intermediates Pharma Market Trends: A guide for smarter sourcing. (n.d.). PharmaSource.
- Bowman, D. (2015, March 10). A Quick Guide for Sourcing Biopharmaceutical Raw Materials. BioProcess International.
- Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent.
- CAS NO. 175277-11-9 | 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid. (n.d.). Arctom Scientific.
- This compound. (n.d.). KANTO KAGAKU.
- Managing critical reagents through drug development. (2021, May 11). Symeres.
- Overview of pharmaceutical quality control steps and implementations. (n.d.). GMP SOP.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
- Quality Control During Drug Development. (2022, December 8). Technology Networks.
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound, CasNo.175277-11-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 11. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile scaffold for designing therapeutic agents.[4] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives gain an additional critical interaction point—a strong hydrogen bond donor and acceptor capable of forming salt bridges and key electrostatic interactions with biological targets. This combination of a stable aromatic core and a reactive acidic moiety has led to the development of numerous compounds with a broad spectrum of pharmacological activities.[5][6][7][8][9]
This guide provides an in-depth exploration of the diverse biological activities of pyrazole carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work.
Part 1: Anti-Inflammatory Activity - The Legacy of COX-2 Inhibition
The most prominent success story for pyrazole derivatives in medicine is in the field of anti-inflammatory drugs.[10] This activity is primarily rooted in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[12][13]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[13] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[13] Pyrazole-containing drugs, most notably Celecoxib (Celebrex®) , were designed for selective COX-2 inhibition.[12][13][14] The chemical structure of Celecoxib, a diaryl-substituted pyrazole, allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the COX-1 active site.[12][13] This selective binding blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, resulting in potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal issues.[11][12][14][15]
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
For potent anti-inflammatory activity, certain structural features are key:
-
Diaryl Substitution: The presence of two phenyl rings at adjacent positions on the pyrazole core is critical for fitting into the COX-2 active site.
-
Sulfonamide Moiety: In Celecoxib, the p-sulfonamide group on one of the phenyl rings binds to a specific hydrophilic pocket in COX-2, enhancing selectivity.[11][13]
-
Carboxylic Acid Group: In other derivatives, a carboxylic acid group can serve a similar role to the sulfonamide, forming crucial interactions with the enzyme. The presence of a free carboxylic acid on the pyrazole ring has been shown to be important for activity.[16][17]
| Compound | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.26 - 0.28 µM | 178 - 192 | [1] |
| Indomethacin | COX-1/COX-2 | ~0.8 µM | ~0.1 | [18] |
| Compound 149 | COX-2/5-LOX | Potent | High | [2] |
| Pyrazolylthiazole 2n | COX-2 | Potent | High | [19] |
Part 2: Anticancer Activity - Targeting Malignant Pathways
Pyrazole carboxylic acid derivatives have emerged as a significant scaffold in oncology, demonstrating efficacy against various cancer cell lines through diverse mechanisms.[5][6][7]
Mechanisms of Action in Oncology
The anticancer effects of these derivatives are not limited to a single pathway but often involve a multi-pronged attack on cancer hallmarks.
-
Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are regulated by protein kinases. Pyrazole derivatives have been successfully designed as inhibitors of key kinases such as VEGFR, EGFR, and others, blocking downstream signaling.[20]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by activating pro-apoptotic proteins like CASP3 and CASP9 or by inhibiting anti-apoptotic molecules such as PDK1 and its downstream target AKT1.[15]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole derivatives can halt the proliferation of cancer cells. This can involve increasing the expression of cell cycle inhibitors like p21 and p27 or decreasing the expression of cyclins.[15]
-
COX-2 Independent Mechanisms: While COX-2 is overexpressed in some tumors, the anticancer effects of compounds like Celecoxib also involve COX-2 independent pathways, such as binding to Cadherin-11 to reduce cancer progression.[13]
Caption: A typical workflow for anticancer drug discovery.
Part 3: Antimicrobial Activity - Combating Infectious Agents
The pyrazole scaffold is a common feature in agents developed to fight bacterial and fungal infections.[1][2][7] Pyrazole carboxylic acid derivatives, in particular, have shown promising activity against a range of pathogenic microorganisms.[1][21][22]
Antibacterial and Antifungal Mechanisms
The exact mechanisms are varied and often depend on the specific derivative and target organism. However, proposed mechanisms include:
-
Enzyme Inhibition: Interference with essential microbial enzymes involved in processes like DNA replication or cell wall synthesis.
-
Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to leakage of cellular contents and cell death.
The antimicrobial potential of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[23]
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls.
-
Substituents: The presence of specific functional groups, such as halogens (Cl, F) or methoxy groups (OCH3) on the phenyl rings, can significantly enhance antimicrobial activity.[19]
-
Carboxylic Acid/Ester: The carboxylic acid moiety is often crucial for activity, though in some cases, its corresponding ester can also be active, potentially acting as a prodrug.
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Pyrazole-3-carboxylic acids | Bacillus cereus, S. aureus | Moderate to good | [1] |
| Pyrazole-3,4-dicarboxylic acids | Candida species | Moderate | [1][21] |
| Pyrazolylthiazole carboxylic acids | S. aureus, B. subtilis | 6.25 - 50 | [19] |
| 5-amido-pyrazole-4-carbonitriles | MRSA, S. aureus | ~25 µM | [1] |
Part 4: Experimental Protocols - A Guide to In Vitro Evaluation
The translation of chemical structures into biological activity requires rigorous and reproducible experimental evaluation. The following protocols represent standard, self-validating methodologies for assessing the core activities discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50). This colorimetric assay measures the metabolic activity of viable cells.[24][25][26]
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered, providing a healthy, uniform starting point for the assay.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient for cytotoxic agents to exert their effects on cell proliferation and viability.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory (HRBC Membrane Stabilization Assay)
Objective: To assess the anti-inflammatory activity of a compound by its ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis. The RBC membrane is analogous to the lysosomal membrane, which is damaged during inflammation.[27]
Methodology:
-
Preparation of HRBC Suspension: Collect fresh human blood in an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant ("buffy coat"), and wash the RBC pellet three times with sterile isotonic saline (0.9% NaCl). Resuspend the final pellet to make a 10% (v/v) suspension in isotonic saline.[27] Causality: Washing removes plasma proteins and white blood cells that could interfere with the assay, ensuring a pure RBC suspension.
-
Reaction Mixture: Prepare test tubes containing:
-
1 mL of different concentrations of the pyrazole derivative.
-
1 mL of phosphate buffer (pH 7.4).
-
0.5 mL of the 10% HRBC suspension.
-
A control tube containing saline instead of the test compound.
-
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Induction of Hemolysis: After incubation, centrifuge the tubes at 3000 rpm for 10 minutes. Carefully collect the supernatant. Causality: This step separates the intact RBCs from the hemolyzed supernatant. The amount of hemoglobin in the supernatant is directly proportional to the degree of hemolysis.
-
Data Acquisition: Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100]
Protocol 3: In Vitro Antimicrobial (Broth Microdilution Assay for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative against a specific bacterial or fungal strain.[23][28][29]
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 CFU/mL, often by adjusting to a 0.5 McFarland turbidity standard.[29] Causality: A standardized inoculum is critical for assay reproducibility; too many cells can overwhelm the drug, while too few can give a falsely low MIC.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate for 18-24 hours at 37°C (for bacteria) or 28-30°C for 48 hours (for fungi).
-
Data Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can also be added to aid visualization.
Conclusion and Future Outlook
Pyrazole carboxylic acid derivatives are a validated and highly fruitful scaffold in drug discovery. Their success is exemplified by marketed drugs and a robust pipeline of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7][8][30][31] The inherent versatility of the pyrazole core, combined with the strategic placement of the carboxylic acid moiety, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research will likely focus on developing derivatives with novel mechanisms of action, improved selectivity, and the ability to overcome drug resistance. The integration of computational chemistry for in silico screening and rational design will continue to accelerate the discovery of new lead compounds. The experimental protocols outlined in this guide provide the foundational tools for researchers to reliably evaluate these next-generation derivatives and unlock the full therapeutic potential of this remarkable chemical class.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Celecoxib - Wikipedia.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchG
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Celecoxib P
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Bioassays for anticancer activities - PubMed.
- What is the mechanism of Celecoxib?
- Synthesis and Biological Evaluation of Some Pyrazole Deriv
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchG
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- In vitro methods of screening of anticancer agents | PPTX - Slideshare.
- In vitro assays to investigate the anti-inflamm
- Bioassays for anticancer activities. - Semantic Scholar.
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG
- Methods for in vitro evaluating antimicrobial activity - IDAAM Public
- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflamm
- (PDF)
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Structure–activity relationship (SAR) for pyrazole derivatives.
- Structure activity relationship (SAR).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 9. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]
- 17. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meddocsonline.org [meddocsonline.org]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 26. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 27. bbrc.in [bbrc.in]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal, agricultural, and materials chemistry.[1][2] Its discovery in the late 19th century unlocked a vast chemical space that continues to yield compounds of immense practical importance. This in-depth technical guide provides a comprehensive overview of the historical discovery of pyrazole, delves into the fundamental principles and modern advancements in its synthesis, and explores the diverse applications of its derivatives. We will examine the causality behind synthetic choices, provide detailed experimental protocols for key reactions, and visually elucidate complex pathways to offer field-proven insights for researchers, scientists, and drug development professionals.
A Serendipitous Discovery and the Dawn of Pyrazole Chemistry
The history of pyrazole is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of compounds.[3][4] His work, which involved the reaction of ethyl acetoacetate with phenylhydrazine, led to the synthesis of the first pyrazolone derivative, antipyrine.[4][5] This discovery was monumental, as antipyrine became the first synthetic drug and a widely used analgesic and antipyretic until the advent of aspirin.[5] The term 'pyrazole' itself was coined by Knorr in 1883 to describe this novel heterocyclic system.[1] A few years later, in 1889, the parent pyrazole was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]
The Architecture of the Pyrazole Ring: Structure and Reactivity
Pyrazole (C₃H₄N₂) is an aromatic heterocycle characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[1] Its aromaticity, a key feature influencing its stability and reactivity, arises from the delocalization of six π-electrons across the ring.[6] The pyrazole ring system exhibits a tautomeric equilibrium, rapidly interconverting between two forms, which makes the individual tautomers non-separable.[1]
The reactivity of the pyrazole ring is dictated by the electronic properties of its constituent atoms. The nitrogen atom at position 1 is non-basic and can lose a proton in the presence of a base, while the nitrogen at position 2 is basic and readily reacts with electrophiles.[7] This differential reactivity allows for selective functionalization. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position due to the electron-donating effect of the nitrogen atoms.[3][7]
Crafting the Pyrazole Core: Synthetic Methodologies
The versatility of the pyrazole scaffold is mirrored in the variety of synthetic methods developed for its construction. These methods have evolved from classical condensation reactions to more sophisticated and efficient modern techniques.[8]
The Knorr Pyrazole Synthesis: The Foundational Approach
The most fundamental and widely employed method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883.[9][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[11][12] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[6][11]
A significant aspect of the Knorr synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[9][13] The regioselectivity can often be controlled by carefully selecting the reaction conditions, such as the solvent and the presence of a catalyst.[9]
Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [4]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). This addition should be performed slowly and with caution in a fume hood as the reaction is slightly exothermic.
-
Reflux: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Isolation of Crude Product: After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously until a powdered crude product is obtained.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Final Product Collection: Filter the solid product using a Büchner funnel under vacuum. Wash the collected solid with a small amount of cold diethyl ether and dry it in a desiccator.
-
Characterization: Determine the yield and melting point (expected: 125–127 °C) of the purified product. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Causality in Experimental Choices: The use of reflux conditions ensures the reaction proceeds to completion by providing the necessary activation energy for the condensation and dehydration steps. The choice of diethyl ether for precipitation is based on the product's poor solubility in this solvent, leading to efficient isolation. Recrystallization from ethanol is a standard purification technique that leverages the difference in solubility of the product and impurities at different temperatures to yield a highly pure compound.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr Pyrazole Synthesis.
Beyond the Classic: Modern Synthetic Approaches
While the Knorr synthesis remains a workhorse, several other effective methods for pyrazole synthesis have been developed, offering alternative routes and access to a wider range of derivatives.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond.[9][10] This approach offers a high degree of regiochemical control and is particularly useful for synthesizing pyrazoles with specific substitution patterns.[9]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a highly efficient and atom-economical strategy for pyrazole synthesis.[8][13] These reactions often proceed with high yields and can generate complex molecular architectures in a single step.
-
Synthesis from other Heterocycles: Pyrazoles can also be synthesized through the transformation of other heterocyclic rings, such as pyranones.[9] This approach provides an alternative pathway to pyrazole derivatives that may be difficult to access through traditional methods.
The Pyrazole Scaffold in Action: A Multitude of Applications
The unique structural features and synthetic accessibility of the pyrazole core have led to its widespread application in various fields, most notably in medicine, agriculture, and materials science.[2][9]
Pyrazole-Based Compounds in Medicine
The pyrazole moiety is a prominent privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs and clinical candidates incorporating this heterocyclic ring.[14][15][16] The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][8][17]
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib [1][9][14] | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil [14][18] | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) inhibitor |
| Rimonabant [9][18] | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |
| Crizotinib [14][19] | Anticancer | ALK and ROS1 tyrosine kinase inhibitor |
| Ruxolitinib [14] | Myelofibrosis | Janus kinase (JAK) inhibitor |
| Apixaban [14] | Anticoagulant | Factor Xa inhibitor |
The success of pyrazole-based drugs can be attributed to the ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[20] Furthermore, the multiple substitution sites on the pyrazole ring allow for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the drug candidates.[21]
Diagram: Logical Relationship of Pyrazole Structure to Biological Activity
Caption: Structure-Activity Relationship (SAR) of Pyrazoles.
Pyrazoles in Agrochemicals
The impact of pyrazole chemistry extends significantly into the agricultural sector, with many commercial pesticides containing the pyrazole scaffold.[22][23] These compounds exhibit a broad spectrum of activity as herbicides, insecticides, and fungicides.[9][21]
-
Herbicides: Pyrazole-based herbicides often act by inhibiting key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[22]
-
Insecticides: Several pyrazole amide insecticides, such as tolfenpyrad, disrupt the electron transport system in the mitochondria of pests.[21]
-
Fungicides: Pyrazole derivatives have been developed as potent fungicides, with some acting as succinate dehydrogenase inhibitors (SDHIs) to control a wide range of fungal pathogens.[21]
The Role of Pyrazoles in Materials Science
Beyond their biological applications, pyrazole-based compounds are finding increasing use in materials science. Their unique electronic and photophysical properties make them valuable components in:
-
Dyes and Fluorescent Probes: The aromatic nature of the pyrazole ring allows for the development of highly colored and fluorescent compounds for various applications, including textile dyeing and biological imaging.[3]
-
Coordination Chemistry and Catalysis: Pyrazoles are excellent ligands for a wide range of metal ions, forming stable coordination complexes.[20][24] These complexes have applications in catalysis, sensing, and the development of metal-organic frameworks (MOFs).[20]
-
Energetic Materials: Nitrated pyrazole derivatives are being explored as a new generation of energetic materials due to their high thermal stability, high density, and significant heat of formation.[25]
Conclusion and Future Perspectives
From its serendipitous discovery over a century ago, the pyrazole core has evolved into a truly privileged scaffold in chemical science. Its synthetic tractability and the diverse physicochemical properties of its derivatives have fueled its continuous exploration and application. The journey from the first synthetic drug, antipyrine, to the modern-day blockbuster pharmaceuticals and high-performance agrochemicals is a testament to the enduring legacy of pyrazole chemistry.
The future of pyrazole-based compounds remains bright. Advances in synthetic methodologies, particularly in the realm of green chemistry and multicomponent reactions, will undoubtedly lead to the discovery of novel and more complex pyrazole architectures.[2][8] In the pharmaceutical arena, the focus will likely be on developing highly selective and potent pyrazole derivatives for targeted therapies, particularly in oncology and infectious diseases. In agriculture, the development of pyrazole-based pesticides with novel modes of action will be crucial to combat resistance. Furthermore, the exploration of pyrazoles in materials science is poised to unlock new frontiers in areas such as organic electronics and sustainable energy. The simple yet versatile pyrazole ring will undoubtedly continue to be a source of inspiration and innovation for scientists and researchers for many years to come.
References
- Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134.
- El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). Process for the preparation of pyrazoles. EP0020964A1.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews, 24(03), 1345–1353.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(17), 5193.
- American Chemical Society. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 149.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- American Chemical Society. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- YouTube. (2019). synthesis of pyrazoles.
- National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- National Center for Biotechnology Information. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
- National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
- Semantic Scholar. (2007). Pyrazole chemistry in crop protection.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- American Chemical Society. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
- ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Knorr pyrazole synthesis.
- Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner, 20(7).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- Wikipedia. (n.d.). Ludwig Knorr.
- University of Johannesburg. (2012). Perspective: The potential of pyrazole-based compounds in medicine.
- National Center for Biotechnology Information. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
Sources
- 1. jchr.org [jchr.org]
- 2. royal-chem.com [royal-chem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Theoretical Characterization of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, and understanding their intrinsic molecular properties is paramount for rational drug design.[1][2][3] This document moves beyond a simple listing of methods, offering a Senior Application Scientist's perspective on the causality behind computational choices. We will explore the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactivity characteristics of the title molecule. The guide details a self-validating computational workflow, from initial structure optimization to the interpretation of frontier molecular orbitals and electrostatic potential maps, culminating in a discussion of how these theoretical insights directly inform drug discovery and development efforts.[1][4]
Introduction: The Significance of Pyrazoles and the Power of a Computational Microscope
The pyrazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous FDA-approved drugs.[3] Its unique electronic configuration and structural versatility allow for tailored interactions with a wide array of biological targets.[3] The subject of this guide, this compound, serves as a key building block for more complex bioactive compounds.[5][6]
While experimental methods provide invaluable data, they are often resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a "computational microscope" to probe the molecular world with remarkable detail.[4][7] DFT allows us to predict and understand a molecule's behavior from first principles, providing a cost-effective and efficient pathway to characterize its stability, reactivity, and potential for intermolecular interactions before a single physical sample is synthesized.[1][4] This guide will establish a robust, field-proven protocol for performing and interpreting such theoretical calculations.
Theoretical Framework and Computational Methodology
The validity of any computational study rests on the appropriate selection of its theoretical method and basis set. The choices outlined here are based on achieving an optimal balance between accuracy and computational cost for an organic molecule of this nature.
Pillar of Modern Computational Chemistry: Density Functional Theory (DFT)
For systems like the target pyrazole derivative, DFT is the method of choice.[7] It is a quantum mechanical modeling method that investigates the electronic structure of many-body systems by using the spatially dependent electron density as the fundamental variable.[7] This approach is significantly more efficient than traditional wave-function-based methods while delivering highly accurate results for a wide range of molecular properties.[7][8]
-
Causality of Choice (Expertise): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record in quantum chemistry for its reliability in predicting the geometries and electronic properties of organic molecules.[2][9][10] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for some of the inherent self-interaction errors in simpler DFT functionals.
The Language of Electrons: The 6-311++G(d,p) Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.
-
Causality of Choice (Expertise): The 6-311++G(d,p) basis set is selected for its comprehensive and flexible description of the electron distribution.
-
6-311G: This "triple-zeta" part provides a highly flexible description for the core and valence electrons.
-
++: The two "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing the electron density far from the nucleus, which is essential for molecules with lone pairs (like the nitrogen and oxygen atoms in our molecule) and for modeling intermolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and direction in response to the molecular environment, which is critical for accurately modeling chemical bonds.
-
A Self-Validating Computational Workflow
The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checks in place to ensure the physical and chemical relevance of the results.
Caption: A validated computational workflow for theoretical molecular analysis.
Step-by-Step Protocol
-
Molecule Construction: An initial 3D structure of this compound is built using molecular editor software like GaussView or Avogadro.[11][12]
-
Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to find a stable structure corresponding to a minimum on the potential energy surface.[13]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is essential.[14] This calculation serves two purposes:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum, not a transition state.[13]
-
Spectral Prediction: The calculation yields the molecule's theoretical infrared (IR) spectrum, which can be compared with experimental data.
-
-
Electronic Property Calculation: Using the validated minimum-energy geometry, single-point energy calculations are performed to determine the electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are critical for understanding chemical reactivity.[15]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This provides a visual guide to the charge distribution.[16]
-
Illustrative Results and Discussion
Disclaimer: The following quantitative data are illustrative examples based on established principles for similar molecular structures. They represent typical outcomes one would expect from the described computational workflow.
Optimized Molecular Geometry
The geometry optimization would yield the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, can be extracted and analyzed.
| Parameter | Description | Illustrative Value |
| C=O Bond Length | Carboxylic acid carbonyl | ~ 1.21 Å |
| O-H Bond Length | Carboxylic acid hydroxyl | ~ 0.97 Å |
| N-N Bond Length | Pyrazole ring | ~ 1.35 Å |
| C-N-N Angle | Pyrazole ring angle | ~ 112° |
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[15] The energy gap between them (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[17] A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[17]
| Parameter | Illustrative Energy (eV) | Implication |
| EHOMO | -6.5 eV | Energy required to remove an electron (ionization potential). |
| ELUMO | -1.2 eV | Energy released when an electron is added (electron affinity). |
| ΔE (LUMO-HOMO) | 5.3 eV | Indicates high kinetic stability. |
-
Analysis of Localization: Visualization of the orbitals would likely show the HOMO density concentrated on the electron-rich pyrazole ring system. The LUMO density would likely be distributed over the electron-withdrawing carboxylic acid group. This separation implies that an intramolecular charge transfer is possible upon electronic excitation.
Molecular Electrostatic Potential (MEP) Map: A Guide to Reactivity Sites
The MEP map provides an intuitive visualization of the charge distribution across the molecule.[18] It reveals sites that are susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) interactions.
Caption: Color scheme for interpreting Molecular Electrostatic Potential (MEP) maps.
-
Expected Distribution: For this compound, the MEP map would show the most intense red (negative) region localized around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group.[18] This is the most likely site for an electrophilic attack or hydrogen bonding interactions. A region of strong blue (positive) potential would be expected around the acidic proton of the carboxyl group, identifying it as the primary site for nucleophilic attack or deprotonation.
Applications in Drug Discovery and Development
The theoretical data generated through this workflow are not merely academic; they have profound, practical implications for the pharmaceutical industry.
-
Rational Drug Design and Lead Optimization: By understanding the electronic landscape of this molecular scaffold, medicinal chemists can make informed decisions.[1] For example, if a biological target requires a hydrogen bond acceptor, the MEP map confirms the high potential of the carboxylic oxygen atoms. If a derivative needs to be less susceptible to metabolic oxidation, the HOMO distribution can help identify and modify the most electron-rich (and thus most easily oxidized) sites.
-
Structure-Activity Relationship (SAR) Insights: Theoretical calculations can help explain experimental SAR data. If a series of analogues shows varying potency, correlating their activity with calculated parameters (like the HOMO-LUMO gap or the electrostatic potential at a specific atom) can reveal the electronic properties that are critical for biological function.[4]
-
Predicting Physicochemical Properties: Computational models can be extended to predict properties like pKa, solubility, and metabolic stability, all of which are crucial for a drug candidate's success. The detailed electronic structure information serves as a fundamental input for these more advanced predictive models.
Conclusion
The theoretical investigation of this compound via Density Functional Theory provides a deep, multi-faceted understanding of its intrinsic molecular properties. The self-validating workflow detailed in this guide—progressing from geometry optimization and frequency validation to the analysis of frontier orbitals and electrostatic potential—offers a robust and efficient strategy for molecular characterization. The insights gained from these calculations are directly translatable to the practical challenges of drug discovery, enabling a more rational, hypothesis-driven approach to the design of novel therapeutics. This synergy between computational theory and experimental practice represents the cutting edge of modern chemical and pharmaceutical research.
References
- Jana, S. B., et al. (2024).
- Wikipedia. Density functional theory.
- College of Science.
- ResearchGate.
- Imperial College London. An Introduction to Density Functional Theory.
- Royal Society Publishing. Density functional theory across chemistry, physics and biology.
- MDPI.
- Quora. What is the difference between density functional theory (DFT) and molecular modeling?.
- OUCI.
- PMC - NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- YouTube.
- YouTube. TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI.
- MySkinRecipes. 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid.
- YouTube. Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa.
- AIMS Press.
- PMC.
- YouTube. Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Ossila. Understanding HOMO and LUMO in Chemistry.
- Schrödinger. HOMO-LUMO Energy Gap.
- MLatom+ 3.19.
- BOC Sciences. CAS 83405-71-4 3-tert-Butyl-1H-pyrazole-5-carboxylic acid.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Texas A&M HPRC.
- ChemScene. Building blocks | Bioactive small molecules.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. science.su.edu.krd [science.su.edu.krd]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. hprc.tamu.edu [hprc.tamu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. ossila.com [ossila.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Unlocking the Potential of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Preclinical Research and Development
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of a multitude of biologically active compounds. Its remarkable versatility and favorable physicochemical properties have rendered it a "privileged scaffold" in both medicinal chemistry and agrochemical research.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] This has culminated in the successful development of blockbuster drugs and highly effective agricultural products.
This technical guide focuses on a specific, yet promising, member of this family: 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid . While this particular molecule is not extensively characterized in publicly available literature, its structural features—a bulky tert-butyl group, a methylated nitrogen, and a carboxylic acid moiety—suggest a high potential for targeted biological activity. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed, actionable experimental workflows to unlock the therapeutic and commercial potential of this intriguing compound.
Section 1: Physicochemical Profile and In Silico Analysis
| Property | Predicted/Estimated Value | Significance in Drug/Agrochemical Discovery |
| Molecular Formula | C₉H₁₄N₂O₂ | Provides the exact elemental composition. |
| Molecular Weight | 182.22 g/mol | Falls within the desirable range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms and one oxygen) | Contributes to solubility and interactions with biological targets. |
| Polar Surface Area (PSA) | ~55-65 Ų | Suggests good potential for oral absorption and cell penetration. |
In Silico Docking and Target Prediction:
Modern computational tools allow for the prediction of potential biological targets. Based on the pyrazole core and the presence of a carboxylic acid, in silico screening against libraries of known protein structures would be a valuable first step. Likely target classes include:
-
Cyclooxygenase (COX) Enzymes: The pyrazole scaffold is a well-established pharmacophore for COX inhibitors.[6][7]
-
Protein Kinases: A vast number of pyrazole-containing compounds have been developed as kinase inhibitors for oncology and inflammatory diseases.[1][4][8]
-
Succinate Dehydrogenase (SDH): In the agrochemical sector, pyrazole carboxamides are a major class of SDH inhibitors used as fungicides.[3]
Section 2: Potential Therapeutic and Agrochemical Areas
The structural motifs of this compound suggest several promising avenues for investigation.
As a Cyclooxygenase (COX) Inhibitor for Anti-Inflammatory Applications
The pyrazole ring is a key structural feature of several successful COX-2 selective inhibitors, such as celecoxib.[6] The carboxylic acid moiety can mimic the arachidonic acid substrate, while the substituted pyrazole core can provide selectivity for the COX-2 isoform.
Mechanistic Rationale: The larger, more flexible active site of COX-2 compared to COX-1 can accommodate bulkier substituents on the pyrazole ring. The tert-butyl group on the topic molecule may contribute to this selective binding.
Diagram of COX Inhibition Pathway:
Caption: General mechanism of action for COX inhibitors.
In Oncology as a Protein Kinase Inhibitor
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors.[1][4] The N-methyl group and the carboxylic acid can be modified to tune selectivity and potency against specific kinases.
Potential Kinase Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Often implicated in tumor growth and angiogenesis.
-
Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases): Involved in cell cycle progression.
-
Janus Kinases (JAKs): Key mediators in cytokine signaling pathways.[9]
Diagram of a General Kinase Inhibition Workflow:
Caption: A typical screening cascade for identifying kinase inhibitors.
In Agrochemicals as a Fungicide or Insecticide
Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[3] While the topic molecule is a carboxylic acid, it can be readily converted to a carboxamide, making this a highly promising area of investigation. Additionally, some pyrazole derivatives have shown insecticidal activity.[2]
Potential Agrochemical Targets:
-
Fungal Succinate Dehydrogenase (SDH): A primary target for many commercial fungicides.
-
Insect GABA-gated Chloride Channels: A target for some classes of insecticides.
Section 3: Proposed Experimental Workflows
The following are detailed, step-by-step protocols for the initial screening of this compound in the proposed research areas.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available fluorometric inhibitor screening kits.[1][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound to a range of concentrations in DMSO.
-
Enzyme and Inhibitor Incubation:
-
To each well, add 75 µL of COX Assay Buffer.
-
Add 10 µL of the diluted test compound or control.
-
Add 10 µL of Heme.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vitro Protein Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay.[3]
Objective: To determine the IC₅₀ of the test compound against a panel of selected protein kinases.
Materials:
-
Recombinant protein kinases (e.g., EGFR, VEGFR, CDK2)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase Assay Buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Test compound
-
Staurosporine (broad-spectrum kinase inhibitor as a positive control)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Antifungal Screening Assay
This protocol is based on the broth microdilution method.[4][11]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compound
-
Positive control (e.g., Fluconazole)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow fungal strains and prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of the test compound in the 96-well plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at 600 nm.
Insecticide Screening Assay
This protocol is adapted from the WHO bottle bioassay.[12]
Objective: To determine the mortality of a target insect species after exposure to the test compound.
Materials:
-
Target insect species (e.g., Aedes aegypti mosquitoes)
-
250 mL glass bottles
-
Test compound
-
Acetone
-
Positive control (e.g., a known insecticide)
-
Sugar solution
Procedure:
-
Bottle Coating: Dissolve the test compound in acetone and coat the inside of the glass bottles with 1 mL of the solution. Control bottles are coated with acetone only. Allow the acetone to evaporate completely.
-
Insect Exposure: Introduce 20-25 non-blood-fed female insects into each bottle.
-
Observation: Record the number of dead or moribund insects at regular intervals over a 24-hour period.
-
Data Analysis: Calculate the percentage mortality at each time point and for each concentration of the test compound.
Section 4: Synthesis and Analogue Development
The synthesis of this compound can be envisioned through established pyrazole synthesis methodologies. A plausible route involves the condensation of a β-ketoester with methylhydrazine.
Diagram of a Proposed Synthetic Route and Analogue Development:
Caption: A proposed synthetic pathway and strategy for analogue development.
Structure-Activity Relationship (SAR) Studies:
The carboxylic acid moiety is a prime handle for derivatization to explore SAR.
-
Amide Library Synthesis: Coupling the carboxylic acid with a diverse range of amines will generate a library of amides. This is particularly relevant for developing SDH inhibitors for agrochemical applications.
-
Ester Library Synthesis: Esterification with various alcohols can modulate the compound's lipophilicity and pharmacokinetic properties.
-
Modification of the Tert-butyl Group: Replacing the tert-butyl group with other alkyl or aryl groups can provide insights into the steric and electronic requirements for activity.
Conclusion
This compound represents a molecule of significant untapped potential. Its structural features align with those of known successful compounds in the fields of anti-inflammatory, oncology, and agrochemical research. The experimental workflows detailed in this guide provide a clear and actionable path for the systematic evaluation of this compound. Through a combination of in silico analysis, targeted biological screening, and strategic analogue synthesis, the full therapeutic and commercial value of this promising pyrazole derivative can be unlocked.
References
- de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Becerra, D., Cobo, J., & Castillo, J.-C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1250. [Link]
- Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
- Kim, M., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3163. [Link]
- Scorzoni, L., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38(3), 391-397. [Link]
- Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
- ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
- World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. DSpace [iris.who.int]
An In-depth Technical Guide to the Safe Handling and Application of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides a comprehensive technical overview of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. With the pyrazole scaffold being a cornerstone in numerous FDA-approved therapeutics, a thorough understanding of the safe handling, reactivity, and potential applications of its derivatives is paramount.[1][2][3] This document is intended to serve as an essential resource, blending established safety protocols with practical, field-proven insights to empower researchers in their laboratory endeavors.
Compound Profile and Significance
This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[4][5] The unique electronic properties and metabolic stability of the pyrazole ring have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][6][7] The subject of this guide, with its tert-butyl and carboxylic acid functionalities, presents a versatile building block for the synthesis of novel bioactive molecules.
Chemical Structure:
Molecular Structure of the Compound.
Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with this compound is the foundation of its safe handling. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally similar pyrazole derivatives.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: IF eye irritation persists: Get medical advice/attention.[8] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
NFPA 704 Diamond (Estimated):
NFPA 704 Diamond for the Compound.
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is non-negotiable when working with any chemical, including this compound. The following guidelines are designed to create a self-validating system of safety in the laboratory.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times in the laboratory. For procedures with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and bases.
-
The storage area should be clearly marked, and access restricted to authorized personnel.
Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a labeled, sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4][9] Do not dispose of it down the drain or in regular trash.[1] Contaminated lab materials such as gloves and weighing papers should also be disposed of as hazardous waste.[4]
Reactivity and Synthetic Applications
This compound possesses two primary reactive sites: the carboxylic acid group and the pyrazole ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction.[5] Amide coupling reactions are particularly relevant in drug discovery for the synthesis of diverse compound libraries.
-
Pyrazole Ring: The pyrazole ring is generally stable but can undergo electrophilic substitution reactions, although the specific conditions would need to be determined experimentally.
Experimental Protocol: Amide Coupling
This protocol outlines a standard procedure for the synthesis of a pyrazole carboxamide, a common step in the development of pyrazole-based drug candidates.[10]
Objective: To synthesize N-benzyl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add benzylamine (1.1 eq) and DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU: This is a highly efficient coupling reagent that minimizes side reactions and is effective for a wide range of substrates.
-
DIPEA: A non-nucleophilic base is used to neutralize the acidic components of the reaction without interfering with the coupling process.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as the coupling reagents are moisture-sensitive.
Amide Coupling Experimental Workflow.
Role in Drug Discovery and Development
The pyrazole scaffold is a key component in a multitude of approved drugs, and this compound serves as a valuable starting material for the synthesis of new therapeutic agents.[1][2] Pyrazole-containing compounds have been extensively investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[11]
Potential Mechanism of Action
Many pyrazole carboxamides have been shown to exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[11] For instance, they can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Potential Kinase Inhibition Signaling Pathway.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with diverse biological activities. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the strict implementation of appropriate safety protocols. This guide has provided a comprehensive framework for the safe handling, storage, and application of this compound, empowering researchers to conduct their work with confidence and integrity. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet and your institution's specific safety guidelines before commencing any experimental work.
References
- Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1180.
- Lu, X., et al. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Molecules, 18(10), 12347-12364.
- Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4483.
- MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Thorn-Seshold, O. (n.d.). TS Lab Safety Rules for Chemistry Labs.
- National Center for Biotechnology Information. (2010). Current status of pyrazole and its biological activities.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- SpringerLink. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Thieme. (2023). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 3. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
- 7. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Amides in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of biological entities. When combined with the ubiquitous amide bond—a cornerstone of peptide and protein structure—the resulting pyrazole carboxamides become powerful pharmacophores. These motifs are central to the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.
3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a particularly interesting starting material. The N-methyl group prevents tautomerization and provides a consistent structural presentation to the biological target. The tert-butyl group at the 3-position introduces significant steric bulk, which can be exploited to achieve selective binding, enhance metabolic stability, or modulate the compound's physicochemical properties. However, this steric hindrance also presents a synthetic challenge, often requiring carefully optimized conditions to achieve efficient amide bond formation.
This guide provides a detailed technical overview and actionable protocols for the synthesis of amides from this compound. It addresses the mechanistic rationale behind reagent selection, provides step-by-step procedures for two robust coupling methods, and offers insights into troubleshooting common challenges, particularly those arising from steric hindrance.
Mechanistic Underpinnings of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the two components, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.
Visualizing the General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Two of the most reliable and widely used methods for this activation are carbodiimide-based couplings (often with additives) and uronium/aminium salt-based couplings.
-
Carbodiimide Method (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine. However, it is also unstable and can rearrange to a non-reactive N-acylurea, a common side product. To mitigate this and reduce the risk of racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine to yield the desired amide.[2][3]
-
Uronium Salt Method (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of side reactions, making it particularly suitable for challenging couplings, including those involving sterically hindered substrates.[4][5] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily coupled with the amine.[4]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling reagents like HATU can be sensitizers; avoid inhalation of dust and skin contact.[6][7]
-
Bases like DIPEA and solvents like DMF and DCM have specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: HATU-Mediated Amide Coupling
This method is often the first choice for sterically hindered systems due to the high reactivity of the OAt-active ester intermediate.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).
-
Add the desired amine (1.1 eq), followed by HATU (1.1 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. Causality Note: Adding the base last and at a low temperature helps to control the initial exotherm and minimizes side reactions.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[8] Self-Validation: These aqueous washes are critical for removing the bulk of the reagents and byproducts, simplifying the final purification step.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method that is highly effective for a wide range of substrates.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DCM or DMF (approximately 0.2 M).
-
Add the base (DIPEA or TEA, 2.5 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Causality Note: Pre-mixing the acid, amine, and HOBt before adding EDC allows the HOBt to efficiently trap the reactive O-acylisourea intermediate as it forms, minimizing the formation of the N-acylurea byproduct.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If using DMF, dilute with ethyl acetate and perform the same sequence of aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Key Mechanistic Intermediates
Caption: Key activated intermediates in EDC/HOBt and HATU couplings.
Data Presentation: Comparative Analysis of Coupling Methods
The choice of coupling reagent can significantly impact reaction time, yield, and cost. The following table provides a general comparison for the synthesis of amides from sterically hindered pyrazole carboxylic acids.
| Parameter | HATU / DIPEA | EDC / HOBt / DIPEA | Acid Chloride Method |
| Relative Speed | Very Fast (2-16 h) | Moderate (4-24 h) | Fast (1-3 h for activation, 2-16 h for coupling) |
| Typical Yields | Good to Excellent | Good | Variable, can be high |
| Substrate Scope | Excellent, especially for hindered substrates[5] | Broad, but can be sluggish with very hindered partners[9] | Good, but requires harsh activation step |
| Key Byproducts | Tetramethylurea, HOAt | Di-substituted Urea, HOBt | HCl |
| Workup Ease | Straightforward aqueous washes | Straightforward aqueous washes, urea can sometimes be difficult to remove | Requires removal of excess SOCl₂/oxalyl chloride |
| Relative Cost | High | Low to Moderate | Low |
| Racemization Risk | Very Low | Low (with HOBt) | Can be higher if not controlled |
Troubleshooting and Field-Proven Insights
The synthesis of amides from this compound can present specific challenges primarily due to the steric bulk of the tert-butyl group.
-
Issue: Low or No Product Formation
-
Cause A (Steric Hindrance): The primary cause is often the steric clash between the pyrazole's tert-butyl group and a bulky amine nucleophile. Standard coupling conditions may be insufficient.
-
Solution:
-
Switch to a more powerful coupling reagent. If EDC/HOBt fails, HATU is the logical next choice due to its higher reactivity.[5][9]
-
Increase the reaction temperature. For challenging couplings, heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor for potential degradation of starting materials or products.
-
Increase reaction time. Some sterically demanding couplings simply require longer times to reach completion.
-
-
-
Issue: Formation of N-Acylurea Side Product (with EDC)
-
Cause: The O-acylisourea intermediate rearranges to the stable N-acylurea before the amine can intercept it. This is more likely with slow-reacting (sterically hindered) amines.
-
Solution:
-
Ensure HOBt is used in at least stoichiometric amounts relative to EDC.
-
Consider a "pre-activation" step: stir the carboxylic acid, EDC, and HOBt for 15-30 minutes at 0 °C before adding the amine. This allows the more stable HOBt-ester to form, reducing the concentration of the unstable O-acylisourea available for rearrangement.
-
-
-
Issue: Guanylation of Amine (with HATU)
-
Cause: Highly nucleophilic amines can directly attack the HATU reagent, forming a guanidinium byproduct and consuming the amine.[1]
-
Solution:
-
Activate the carboxylic acid first. Stir the acid, HATU, and base for 15-30 minutes before adding the amine. This ensures the HATU is consumed in the formation of the desired active ester.[10]
-
Use a more sterically hindered base like 2,4,6-collidine instead of DIPEA, which can sometimes suppress this side reaction.
-
-
-
Issue: Difficult Purification
-
Cause: Byproducts such as tetramethylurea (from HATU) or N,N'-disubstituted ureas (from EDC) can be highly polar and sometimes co-elute with the desired product.
-
Solution:
-
Perform thorough aqueous washes during the workup. For DMF-based reactions, washing with a 5% LiCl aqueous solution can be more effective at removing residual DMF than water or brine alone.
-
If the product is sufficiently nonpolar, partitioning between diethyl ether and water can help remove urea byproducts.
-
If the product is a solid, trituration with a suitable solvent (e.g., diethyl ether, cold ethyl acetate) can often precipitate the product, leaving impurities in the solution.
-
-
Characterization of Products
The successful synthesis of the target amide can be confirmed using standard analytical techniques. Based on related structures, the following are expected spectroscopic features for an N-aryl or N-alkyl amide of this compound:
-
¹H NMR:
-
A sharp singlet corresponding to the 9 protons of the tert-butyl group, typically in the range of δ 1.2-1.4 ppm.[11]
-
A sharp singlet for the 3 protons of the N-methyl group on the pyrazole ring, around δ 3.8-4.0 ppm.
-
A singlet for the C4-proton on the pyrazole ring, typically downfield around δ 6.5-7.0 ppm.
-
Signals corresponding to the protons of the coupled amine moiety.
-
A broad singlet for the amide N-H proton (if applicable).
-
-
¹³C NMR:
-
Characteristic signals for the tert-butyl quaternary carbon (around δ 32-33 ppm) and methyl carbons (around δ 30-31 ppm).[11]
-
A signal for the N-methyl carbon around δ 35-38 ppm.
-
A signal for the pyrazole C4 carbon around δ 105-110 ppm.
-
Signals for the pyrazole C3 and C5 carbons and the amide carbonyl carbon (C=O) typically in the range of δ 140-165 ppm.
-
Conclusion
The synthesis of amides from this compound is a critical transformation for generating novel compounds with significant potential in drug discovery. While the steric hindrance of the tert-butyl group presents a notable synthetic challenge, it can be reliably overcome through the judicious selection of modern coupling reagents and the careful optimization of reaction conditions. Highly reactive uronium salts like HATU are often the preferred choice for these demanding couplings, offering high yields and clean reaction profiles. By understanding the underlying mechanisms and potential side reactions, researchers can efficiently access these valuable pyrazole carboxamide building blocks for the advancement of therapeutic research.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
- Nakkar, N., Singh, G., & Sil, S. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(35), 3373-3377.
- Applied Biosystems. (n.d.). 0.2M HBTU/HOBt/DMSO/NMP or 0.45M HBTU/HOBt/DMF or 0.45M HATU. [PDF Document].
- Stalder, R., & Orschel, B. (2024). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Ok, S., Şen, E., & Kasımoğulları, R. (2012). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Presented at the International Conference on Chemical Structures. ResearchGate.
- Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022, M1359.
- Grymel, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3953.
- Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
- Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [Peer Review]. MDPI.
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
- Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? r/chemhelp.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469.
- Aapptec. (n.d.). Coupling Reagents.
Sources
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and agrochemical research.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1] Specifically, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key building block for synthesizing a range of bioactive molecules, including insecticides, fungicides, and anti-inflammatory agents.[4] This guide provides a detailed, field-proven protocol for the synthesis of this target carboxylic acid and its subsequent derivatization into amides, a common functional group in pharmacologically active compounds.
Overall Synthetic Strategy
The most robust and widely adopted strategy for constructing the target pyrazole system is a multi-step sequence that offers high yields and regiochemical control. The pathway involves three primary stages:
-
Pyrazole Core Construction: A cyclocondensation reaction between a suitable β-ketoester and methylhydrazine to form the stable ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. This is a variation of the classic Knorr pyrazole synthesis.[5][6]
-
Ester Hydrolysis (Saponification): Conversion of the pyrazole-carboxylate ester into the target this compound using a strong base.
-
Functionalization (Amide Coupling): Derivatization of the carboxylic acid, exemplified here by its conversion to a pyrazole carboxamide via an activated acid chloride intermediate.
This structured approach allows for the isolation and purification of intermediates, ensuring the final products are of high purity.
Figure 1: General workflow for the synthesis of the target pyrazole and its derivatives.
Protocol 1: Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
This core protocol builds the pyrazole ring through a cyclocondensation reaction. The use of a β-ketoester and a substituted hydrazine is a fundamental and efficient method for creating polysubstituted pyrazoles.[5][6] The catalytic amount of acetic acid facilitates the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic and promoting the initial condensation with the hydrazine.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (β-ketoester, 1.0 eq)
-
Methylhydrazine (1.0 - 1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methylhydrazine (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (~0.1 eq) to the stirred solution.
-
Slowly add the ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) dropwise to the mixture at room temperature. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketoester is fully consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.[7]
Protocol 2: Saponification to this compound
This procedure involves the hydrolysis of the ester functionality to the corresponding carboxylic acid. Lithium hydroxide is a preferred base for this transformation as it often leads to cleaner reactions and minimizes side products compared to sodium hydroxide.
Materials:
-
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (from Protocol 1, 1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
Step-by-Step Methodology:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).
-
Add lithium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).[7]
-
Monitor the reaction by TLC until the starting ester has been completely consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The target carboxylic acid will precipitate out of the solution as a solid. The cooling step is crucial to control the exotherm from the neutralization and to maximize precipitation.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., LiCl).
-
Dry the product under high vacuum to yield the pure this compound, which is often pure enough for subsequent steps without further purification.[7]
Protocol 3: Synthesis of Pyrazole Carboxamide Derivatives
This protocol details the conversion of the carboxylic acid into an amide, a common bioisostere for esters and carboxylic acids in drug design. The method involves activating the carboxylic acid by converting it to a highly reactive acid chloride, which then readily reacts with an amine.
Materials:
-
This compound (from Protocol 2, 1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or THF
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or another non-nucleophilic base (2.0 - 3.0 eq)
Step-by-Step Methodology:
Part A: Acid Chloride Formation
-
Suspend or dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops). DMF catalyzes the formation of the acid chloride via the Vilsmeier reagent.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-carbonyl chloride is highly reactive and is typically used immediately without purification.[7][8]
Part B: Amide Formation
-
Dissolve the crude acid chloride from Part A in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the acid chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final pyrazole carboxamide derivative.[9][10]
Summary of Reaction Parameters
| Protocol Stage | Key Reactants | Equivalents | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| 1. Core Synthesis | β-Ketoester, Methylhydrazine | 1.0 : 1.0 | Ethanol | Reflux (~80°C) | 2 - 6 h | Good to Excellent | [7] |
| 2. Saponification | Pyrazole-carboxylate ester, LiOH | 1.0 : 2.0 | THF / Water | RT or 40-50°C | 4 - 12 h | High | [7] |
| 3. Amide Coupling | Pyrazole-carboxylic acid, Amine | 1.0 : 1.1 | DCM | 0°C to RT | 2 - 16 h | Good to Excellent | [7][9] |
References
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis of pyrazole-5-carboxylic acid (84);... ResearchGate.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
- Pyrazole synthesis. Organic Chemistry Portal.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Burbano-Casta%C3%B1eda/1922b9c78fc23f46f32e9f8484839e9927b2a562]([Link]
- Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Dergipark.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
- New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme Connect.
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
- 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid. MySkinRecipes.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid [myskinrecipes.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin Molecule: Application Notes for 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Discovery
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole ring is a foundational scaffold in the discovery and development of innovative agrochemicals, prized for its metabolic stability and versatile synthetic handles.[1][2] Pyrazole derivatives have given rise to a multitude of commercial products with diverse modes of action, spanning fungicides, insecticides, and herbicides.[2] Within this chemical class, pyrazole carboxylic acids are of paramount importance, serving as critical intermediates for the synthesis of highly active agrochemical compounds.[3] This guide focuses on a specific, yet highly promising building block: 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid . While not an end-product agrochemical itself, its strategic substitution pattern—a bulky tert-butyl group for potential steric influence and a methyl group on the pyrazole nitrogen—makes it a valuable precursor for creating novel active ingredients. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive technical guide to leveraging this molecule in fungicidal and herbicidal research programs.
Rationale for Application: A Gateway to Potent Amides
The primary utility of this compound in agrochemical research lies in its conversion to pyrazole carboxamides. This class of compounds has demonstrated significant biological activity, particularly as fungicides.[3][4] The carboxylic acid moiety is readily activated and reacted with a diverse library of amines to generate a wide array of carboxamide derivatives for screening.
Fungicidal Potential: Targeting Succinate Dehydrogenase (SDH)
A significant number of commercial pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7][8] SDH is a crucial enzyme complex in the mitochondrial electron transport chain of fungi, and its inhibition disrupts cellular respiration, leading to fungal death.[5][6] The general structure of an SDHI fungicide often consists of a "headpiece," typically a pyrazole or pyridine ring, linked via an amide bond to a substituted phenyl or other heterocyclic ring system (the "tail"). The specific substitutions on both rings are critical for binding to the SDH enzyme complex and determining the spectrum of activity. The tert-butyl group on the pyrazole ring of the title compound can play a significant role in the structure-activity relationship (SAR), potentially enhancing binding affinity or influencing the molecule's physicochemical properties.
Herbicidal Potential: Diverse Modes of Action
Pyrazole derivatives have also been successfully developed as herbicides, targeting various plant-specific enzymes.[9][10] For instance, some pyrazole-containing compounds are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis, leading to bleaching symptoms and plant death.[10] Others have been designed as inhibitors of acetolactate synthase (ALS) or as synthetic auxins.[10] By creating amide derivatives of this compound, researchers can explore these and other herbicidal modes of action.
Synthetic Protocol: From Carboxylic Acid to Bioactive Carboxamide
The conversion of this compound to its corresponding carboxamides is a straightforward and well-documented process in the chemical literature.[9][11] The most common and efficient method involves a two-step, one-pot reaction proceeding through an acid chloride intermediate.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Step 2: Amide Bond Formation
The in-situ generated acyl chloride is then reacted with a selected amine to form the desired carboxamide. A wide variety of commercially available anilines, benzylamines, and other heterocyclic amines can be used to generate a library of candidate compounds for biological screening. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide
This protocol describes the synthesis of a representative N-aryl pyrazole carboxamide from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture containing the acid chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.
Application Protocols: Biological Screening
Once a library of pyrazole carboxamides has been synthesized, the next critical step is to evaluate their biological activity. Below are detailed protocols for primary in vitro fungicidal and whole-plant herbicidal screening.
Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Inhibition)
This assay is a standard method for determining the intrinsic fungicidal activity of a compound against a panel of phytopathogenic fungi.[12][13][14]
Materials:
-
Synthesized pyrazole carboxamides
-
Commercial fungicide standards (e.g., boscalid, fluxapyroxad)[8]
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)[5][8]
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and commercial standards in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave the PDA medium and allow it to cool to 50-55 °C in a water bath.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 50 µg/mL for a primary screen). Ensure thorough mixing. For a dose-response curve, a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) should be prepared. A control plate containing only DMSO (at the same final concentration as the treatment plates) should also be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25 °C) in the dark.
-
Data Collection and Analysis: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
EC₅₀ Determination: For compounds showing significant activity, the data from the dose-response experiment can be used to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) vs. R. solani | Mycelial Growth Inhibition (%) vs. B. cinerea |
| Test Cpd 1 | 50 | 85 | 72 |
| Test Cpd 2 | 50 | 15 | 25 |
| Boscalid | 50 | 95 | 92 |
| DMSO Control | - | 0 | 0 |
Protocol 2: Whole-Plant Greenhouse Herbicide Screening
This protocol is designed to assess the pre- and post-emergence herbicidal activity of the synthesized compounds on a variety of weed and crop species.[15][16][17][18]
Materials:
-
Synthesized pyrazole carboxamides
-
Commercial herbicide standards
-
Acetone and a suitable surfactant (e.g., Tween 20)
-
Pots or flats filled with a standard greenhouse soil mix
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean)
-
Greenhouse with controlled temperature, light, and humidity
-
Laboratory spray chamber
Procedure:
Part A: Pre-emergence Application
-
Planting: Fill pots with soil mix and sow the seeds of the selected plant species at the appropriate depth.
-
Compound Preparation: Prepare a solution of the test compound at a high rate for primary screening (e.g., 1000-2000 g ai/ha) in a suitable solvent (e.g., acetone) with a surfactant.
-
Application: Within 24 hours of planting, apply the test solution evenly to the soil surface using a laboratory spray chamber calibrated to deliver a specific volume.
-
Growth and Observation: Move the treated pots to the greenhouse and water as needed. Observe the plants for 14-21 days, looking for signs of phytotoxicity such as reduced emergence, stunting, chlorosis, and necrosis.
-
Evaluation: Visually assess the percent injury for each species compared to an untreated control.
Part B: Post-emergence Application
-
Planting and Growth: Sow seeds as described above and allow the plants to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Preparation: Prepare the test solution as described for the pre-emergence application.
-
Application: Apply the test solution to the foliage of the plants using a laboratory spray chamber.
-
Growth and Observation: Return the plants to the greenhouse and observe for 14-21 days for signs of herbicidal injury.
-
Evaluation: Visually assess the percent injury for each species compared to an untreated control.
Caption: Workflow for pre- and post-emergence herbicide screening.
Data Presentation:
| Compound ID | Application Rate (g ai/ha) | Application Type | Injury (%) on A. retroflexus | Injury (%) on Corn |
| Test Cpd 3 | 1500 | Pre-emergence | 90 | 10 |
| Test Cpd 3 | 1500 | Post-emergence | 75 | 5 |
| Test Cpd 4 | 1500 | Pre-emergence | 20 | 0 |
| Test Cpd 4 | 1500 | Post-emergence | 30 | 0 |
| Atrazine | 1500 | Pre-emergence | 95 | 5 |
| Untreated | - | - | 0 | 0 |
Conclusion and Future Directions
This compound is a strategically important intermediate for the synthesis of novel agrochemicals. Its conversion to a diverse library of pyrazole carboxamides provides a rich pool of candidate molecules for fungicidal and herbicidal screening. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these derivatives. Future research should focus on expanding the variety of amines used in the synthesis to explore a wider chemical space and further probe the structure-activity relationships of this promising class of compounds.
References
- Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry. [Link]
- Shaner, D. L. (n.d.). Primary Herbicide Screening. Weed Science Society of America.
- Detection of anti-phytopathogenic fungal activity. (2019). protocols.io. [Link]
- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. [Link]
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
- Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry. [Link]
- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2023). Journal of Agricultural and Food Chemistry. [Link]
- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). Journal of Agricultural and Food Chemistry. [Link]
- In Vitro Antifungal Assay. (2021). Bio-protocol. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Screening for Herbicide Resistance in Weeds. (2015).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis and herbicidal activities of pyrazole amide derivatives. (2020). Journal of Hebei Agricultural University. [Link]
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. [Link]
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Automated Herbicide Screening. (n.d.). Phenospex. [Link]
- Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. [Link]
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). Chinese Chemical Letters. [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank. [Link]
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021).
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
- Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022). Plants. [Link]
- Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (F
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022). MDPI. [Link]
- IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. (2021). Scientific Papers. Series A. Agronomy. [Link]
- Process for the production of pyrazoles. (2008).
- Process for the production of particles comprising active agrochemical ingredients in amorphous form. (2014).
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. [Link]
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxyl
- PROCESS FOR THE PREPARATION OF PYRAZOLE DERVATIVES. (2017).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3.2. In Vitro Antifungal Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.ucanr.edu [my.ucanr.edu]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
Application Notes & Protocols: 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a pivotal building block for organic synthesis, particularly within the realm of drug discovery and materials science. The pyrazole core is a "privileged scaffold," frequently found in FDA-approved pharmaceuticals, and this specific derivative offers unique steric and electronic properties.[1][2][3] We will detail not only the standard protocols for its use in key transformations such as amide bond formation and esterification but also elucidate the chemical principles and strategic considerations behind these methodologies. The protocols are designed to be robust and self-validating, providing researchers with a reliable foundation for their synthetic endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is of immense importance in medicinal chemistry.[1][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][5][6] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Apixaban (an anticoagulant) all feature a pyrazole core, highlighting its value as a pharmacophore.[1][4]
The subject of this guide, this compound, is a particularly valuable building block for several reasons:
-
Steric Influence: The bulky tert-butyl group at the 3-position can provide steric shielding, influencing the conformation of the final molecule and potentially enhancing selectivity for biological targets.
-
Modulated Electronics: The N-methylation at the 1-position prevents tautomerism and provides a fixed regiochemistry, simplifying synthetic outcomes and structure-activity relationship (SAR) studies.
-
Synthetic Handle: The carboxylic acid group at the 5-position is a versatile functional handle, readily participating in a wide array of coupling reactions to build molecular complexity.[7]
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 100203-34-5 / 175277-11-9 | [7] |
| Molecular Formula | C₉H₁₄N₂O₂ | - |
| Molecular Weight | 182.22 g/mol | - |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [8] |
Core Application: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking key molecular fragments.[9] this compound is an excellent substrate for creating a diverse library of pyrazole-based amides.
Mechanistic Rationale and Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be activated.
-
Carbodiimide Activators (EDC/DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]
-
The Role of Additives (HOBt/HOAt): The O-acylisourea intermediate can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and enhance efficiency, an additive like Hydroxybenzotriazole (HOBt) is introduced. HOBt traps the activated intermediate to form a more stable HOBt active ester, which then cleanly reacts with the amine. This strategy also helps in suppressing racemization when using chiral amines.[11]
-
Uronium Reagents (HATU/HBTU): For more challenging couplings involving sterically hindered amines or electron-poor substrates, uronium-based reagents like HATU are superior. They rapidly generate a highly reactive activated ester, leading to faster reaction times and higher yields.[11]
-
Base (DIPEA/TEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acidic species generated during the reaction, driving the equilibrium towards product formation.[11]
General Workflow for Amide Coupling
The following diagram illustrates the standard laboratory workflow for the synthesis of a pyrazole amide derivative.
Caption: A generalized workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide
This protocol provides a representative example of an EDC/HOBt mediated coupling.
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NaHCO₃
-
Brine (Saturated aq. NaCl)
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 182 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (520 µL, 3.0 mmol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC (288 mg, 1.5 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application: Ester Formation
Esterification is another fundamental transformation for carboxylic acids, used to generate ester derivatives that can serve as final products or as intermediates for further reactions.
Mechanistic Rationale: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed method for converting carboxylic acids and alcohols into esters.[12]
-
Equilibrium Process: The reaction is an equilibrium between reactants (acid, alcohol) and products (ester, water).[12] To achieve high yields, the equilibrium must be shifted towards the products.
-
Driving the Reaction: This is accomplished by applying Le Châtelier's principle:
-
Excess Alcohol: Using the alcohol as the reaction solvent provides a large molar excess, pushing the equilibrium to the right.[12]
-
Water Removal: Removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, also drives the reaction forward.
-
-
Mechanism: The process involves the initial protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate and subsequent elimination of water to yield the ester.[12][13]
Detailed Protocol: Synthesis of Methyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (serves as reagent and solvent)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated aq. NaHCO₃
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Suspend this compound (e.g., 1.82 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction by slowly adding saturated aq. NaHCO₃ until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography (hexane/ethyl acetate) or recrystallization.
-
Characterization: Confirm the identity of the methyl ester via NMR and MS analysis.
Conclusion
This compound is a robust and versatile building block that provides a reliable entry point into a wide range of complex molecules. Its unique substitution pattern offers steric and electronic advantages for chemists engaged in drug discovery and materials science. The protocols outlined in this guide for amide coupling and esterification are foundational transformations that can be adapted to a multitude of substrates, enabling the rapid generation of novel chemical entities for further investigation.
References
- Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: Bioorganic & Medicinal Chemistry Letters, 2012 URL:[Link]
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI, Molecules, 2021 URL:[Link]
- Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH), Molecules, 2019 URL:[Link]
- Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry, 2021 URL:[Link]
- Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC), Journal of Pharmacy & Bioallied Sciences, 2015 URL:[Link]
- Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchG
- Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI, Molbank, 2024 URL:[Link]
- Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine Source: MDPI, Molbank, 2021 URL:[Link]
- Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) Source: Semantic Scholar, 2021 URL: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-B%C3%A1ez-Guzm%C3%A1n-Castillo/8456209b558661642230a10842217c050511874b]([Link]
- Title: 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid Source: MySkinRecipes URL:[Link]
- Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
- Title: Amide coupling reaction in medicinal chemistry.
- Title: Process for the preparation of pyrazole carboxylic acid amides Source: Google Patents URL
- Title: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches Source: ResearchG
- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry, 2022 URL:[Link]
- Title: Esterification--Making Esters from Carboxylic Acids Source: jOeCHEM, YouTube, 2019 URL:[Link]
- Title: Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite Source: ResearchG
- Title: Product Class 5: Carboxylic Acid Esters Source: Science of Synthesis, Thieme URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid [myskinrecipes.com]
- 8. This compound, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the N-Alkylation of Pyrazoles: A Guide for Researchers
Introduction: The Enduring Importance of N-Alkylated Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The strategic N-alkylation of the pyrazole ring is a pivotal synthetic maneuver that allows for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] This modification can significantly impact solubility, metabolic stability, and target-binding affinity. However, the inherent asymmetry of many pyrazole scaffolds presents a significant challenge: the regioselective installation of an alkyl group onto one of the two adjacent nitrogen atoms (N1 or N2). This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrazoles, offering detailed protocols and elucidating the chemical principles that govern these transformations.
Understanding Regioselectivity in Pyrazole N-Alkylation
The two nitrogen atoms within the pyrazole ring possess similar electronic properties, which often complicates regioselective N-functionalization.[3][4][5] The outcome of an N-alkylation reaction on an unsymmetrical pyrazole is a delicate interplay of electronic and steric factors, as well as reaction conditions. Generally, alkylation can proceed via two main pathways: direct alkylation of the neutral pyrazole or alkylation of the corresponding pyrazolate anion.
The regioselectivity of this reaction can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, directing the incoming alkyl group to the less hindered nitrogen. This steric control is a predominant factor in many cases.[6][7]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.
-
Nature of the Base and Counter-ion: The choice of base can significantly impact the regioselectivity. The size and charge of the cation associated with the base can influence the site of alkylation.[3][8]
-
Alkylating Agent: The nature of the alkylating agent, including its size and reactivity, can also play a role in determining the regiochemical outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the pyrazolate salt and the transition state energies, thereby influencing the N1/N2 ratio.
Methodologies for N-Alkylation of Pyrazoles
A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own set of advantages and limitations. The choice of method often depends on the specific substrate, the desired regioselectivity, and the scale of the reaction.
Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrazole NH with a suitable base to form the pyrazolate anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) ensure complete deprotonation of the pyrazole.[1][9] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[3] The use of a base is crucial for achieving good yields; for instance, in some cases, the reaction without a base can result in significantly lower yields.[9]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used. These solvents are effective at dissolving the pyrazolate salt and promoting the SN2 reaction.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the exothermicity, and then allowed to warm to room temperature or heated to drive the alkylation to completion.
Detailed Protocol: General Procedure for N1-Alkylation using Sodium Hydride and an Alkyl Halide [1]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole substrate (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Expert Insight: The use of a 60% dispersion of NaH in mineral oil is common for safety and ease of handling. The mineral oil can be washed away with hexanes prior to use if desired, but it is often tolerated in the reaction.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Trustworthiness: Quenching with a saturated NH₄Cl solution is a standard and safe method to neutralize any unreacted NaH.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a convenient and often milder alternative for N-alkylation, particularly when dealing with substrates that are sensitive to strong bases.[6] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, to transport the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[6][10]
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst is crucial for efficient phase transfer. Tetrabutylammonium bromide (TBAB) and 18-crown-6 are commonly used catalysts.[6][10]
-
Base: Solid inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often employed.[10]
-
Solvent: The reaction can be performed in a two-phase system (liquid-liquid or solid-liquid) or even without a solvent.[6]
Key Advantages:
-
Milder reaction conditions.
-
Avoids the need for strictly anhydrous conditions.
-
Can be performed without a solvent, offering a greener alternative.[6]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles with primary and secondary alcohols.[7][11] This reaction proceeds with clean inversion of stereochemistry at the alcohol carbon, making it particularly useful in the synthesis of chiral N-alkylated pyrazoles.[12]
Mechanism Overview: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12] The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group.
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu reagents are PPh₃ and DEAD/DIAD. The choice between DEAD and DIAD is often based on ease of purification, as the hydrazine byproducts have different solubilities.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.
-
Temperature: The reaction is typically run at or below room temperature.
Detailed Protocol: General Procedure for Mitsunobu N-Alkylation
-
Preparation: To a solution of the pyrazole (1.0 equivalent), the alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
A newer method for N-alkylation involves the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[7][13] This methodology provides an alternative to methods requiring strong bases or high temperatures.[6][13]
Causality Behind Experimental Choices:
-
Electrophile: Trichloroacetimidates are effective alkylating agents that can be activated under acidic conditions.
-
Catalyst: A Brønsted acid is required to protonate the imidate, making it a better leaving group.
-
Regioselectivity: In unsymmetrical pyrazoles, the regioselectivity is often controlled by steric effects, with the alkyl group favoring the less hindered nitrogen atom.[7][13]
Detailed Protocol: General Procedure for Acid-Catalyzed N-Alkylation [7][13]
-
Preparation: In a round-bottom flask under an argon atmosphere, combine the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and camphorsulfonic acid (0.2 equivalents).
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis can significantly accelerate the N-alkylation of pyrazoles, often leading to higher yields in shorter reaction times compared to conventional heating.[14][15][16] This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery. The reaction conditions are often similar to classical methods but with the application of microwave irradiation for heating.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Typical Base/Catalyst | Alkylating Agent | Key Advantages | Key Disadvantages |
| Classical Alkylation | NaH, KOH, K₂CO₃ | Alkyl Halides | Versatile, widely applicable, straightforward | Requires anhydrous conditions, strong bases may not be compatible with all functional groups |
| Phase-Transfer Catalysis | TBAB, 18-crown-6 | Alkyl Halides | Milder conditions, can be solvent-free | Catalyst may need to be removed |
| Mitsunobu Reaction | PPh₃/DEAD or DIAD | Alcohols | Inversion of stereochemistry, mild conditions | Stoichiometric byproducts can complicate purification |
| Acid-Catalyzed | CSA | Trichloroacetimidates | Avoids strong bases, mild conditions | Limited to specific electrophiles, may require synthesis of the imidate |
| Microwave-Assisted | Various | Various | Rapid reaction times, often higher yields | Requires specialized equipment |
Conclusion and Future Perspectives
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with broad applications in drug development and materials science. The choice of the optimal experimental procedure depends on a careful consideration of the substrate, desired regioselectivity, and available resources. While classical methods remain highly valuable, newer approaches such as acid-catalyzed reactions and microwave-assisted synthesis offer milder and more efficient alternatives. Furthermore, the development of enzymatic methods for pyrazole alkylation holds promise for achieving unprecedented levels of regioselectivity and sustainability.[17][18] A thorough understanding of the principles governing regioselectivity is paramount for the successful and predictable synthesis of N-alkylated pyrazoles.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Royal Society of Chemistry.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate.
- Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate.
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010). ResearchGate.
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews.
- Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
- N-alkylation method of pyrazole. (1996). Google Patents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). PMC.
- Alkylation of pyrazolones via the mitsunobu reaction. (n.d.). LookChem.
- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Mitsunobu Reaction in My Chemistry. (2015). Osaka University of Pharmaceutical Sciences.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2008). Arkivoc.
- Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. (2012). ResearchGate.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2024). Bentham Science.
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie International Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Developing Biological Assays for Pyrazole-Based Kinase Inhibitors
Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold" in drug discovery.[3] This is particularly evident in the field of oncology, where pyrazole derivatives have yielded numerous successful protein kinase inhibitors (PKIs).[3][4][5] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrates, a process fundamental to cell growth, differentiation, and metabolism.[6] Aberrant kinase activity is a hallmark of many diseases, especially cancer, making them a critical therapeutic target.[3][6]
Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a core pyrazole structure, highlighting its importance in designing potent and selective PKIs.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay cascade to characterize the biological activity of novel pyrazole-based compounds, with a specific focus on kinase inhibition. We will move from initial biochemical characterization to validation in a cellular context, emphasizing the rationale behind experimental choices to ensure data integrity and translatability.
Part 1: The Assay Cascade - A Strategic Framework
A successful compound characterization strategy does not rely on a single assay. Instead, it employs a tiered approach, or "assay cascade," to build a comprehensive profile of a compound's activity. This strategy allows for early, high-throughput screening to identify hits, followed by more complex, lower-throughput assays to validate and characterize the most promising candidates.
Our framework begins with direct target engagement in a purified, biochemical system and progresses to measuring the downstream functional consequences in a complex, live-cell environment. This progression is critical for weeding out compounds that are potent in a simplified system but fail due to poor cell permeability, off-target toxicity, or other liabilities in a more physiologically relevant context.[7]
Caption: A strategic assay cascade for characterizing pyrazole-based kinase inhibitors.
Part 2: Biochemical Assays for Direct Target Inhibition
The first step is to determine if the pyrazole compound directly interacts with and inhibits the purified kinase enzyme. These assays are typically performed in a simplified, buffer-based system, which allows for precise measurement of potency (e.g., IC50) without the complexities of cellular biology.[8]
Primary Screening: Luminescent Kinase Assay
Principle: Luminescence-based kinase assays are a mainstay of high-throughput screening (HTS) due to their sensitivity, robustness, and simple "add-and-read" format.[9] The core reaction involves the kinase, its substrate, and ATP.[10] As the kinase phosphorylates its substrate, ATP is consumed and converted to ADP.[6] The assay quantifies the amount of ATP remaining or ADP produced.[11]
For this protocol, we will focus on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. In this format, the luminescent signal is directly proportional to kinase activity, providing high sensitivity even at low substrate conversion.[6][11][12]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation:
-
Prepare a master mix of the target kinase and its specific substrate in kinase reaction buffer.
-
In a 384-well white assay plate, dispense 2.5 µL of the kinase/substrate mix into each well.
-
Prepare a serial dilution of the pyrazole test compound in DMSO, then dilute further into the kinase reaction buffer. Add 2.5 µL of the diluted compound to the appropriate wells. For control wells, add buffer with the equivalent percentage of DMSO.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis: Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the most common metric for quantifying the potency of a compound.
Calculation Steps:
-
Data Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition.[13]
-
The "0% Inhibition" control (Max Signal) is the reaction with DMSO vehicle only.
-
The "100% Inhibition" control (Min Signal) is the reaction with no enzyme or a known potent inhibitor.
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))
-
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[14] Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[14][15]
-
IC50 Determination: The IC50 is the concentration on the X-axis that corresponds to the 50% inhibition point on the Y-axis of the fitted curve.[13] This analysis is readily performed using software like GraphPad Prism or Origin.[13][16]
Table 1: Sample IC50 Data for a Pyrazole Compound (PZ-123)
| Concentration (nM) | Log [Conc.] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) |
| 1000 | 3.00 | 98.2 | 99.1 | 97.5 |
| 300 | 2.48 | 91.5 | 92.3 | 90.8 |
| 100 | 2.00 | 75.4 | 76.8 | 74.9 |
| 30 | 1.48 | 48.9 | 51.2 | 50.3 |
| 10 | 1.00 | 22.1 | 24.5 | 23.6 |
| 3 | 0.48 | 8.9 | 10.1 | 9.5 |
| 1 | 0.00 | 2.1 | 3.0 | 2.5 |
| Calculated IC50 | \multicolumn{3}{c | }{29.5 nM } |
Orthogonal Validation: Fluorescence Polarization (FP) Assay
Principle: An orthogonal assay confirms the primary screen's results using a different technology and detection principle. This is a critical self-validating step to rule out artifacts from the primary assay format (e.g., compound interference with the luciferase enzyme). A Fluorescence Polarization (FP) assay is an excellent choice. It measures the binding of a fluorescently labeled tracer to the kinase.[17][18]
The principle is based on the rotational speed of molecules.[18] A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase enzyme, its tumbling slows dramatically, leading to high polarization.[17][18] A pyrazole compound that binds to the kinase will compete with and displace the tracer, causing a decrease in fluorescence polarization.[19]
Caption: Principle of a competitive Fluorescence Polarization (FP) kinase assay.
Protocol: Fluorescence Polarization (FP) Assay
-
Reagent Preparation: Prepare serial dilutions of the pyrazole compound. Prepare a solution containing the target kinase and the fluorescent tracer at their optimized concentrations in FP assay buffer.
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the pyrazole compound dilutions.
-
Reaction: Add the kinase/tracer mixture to all wells.
-
Incubation: Incubate the plate for the required time (e.g., 60-120 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters. The data is typically reported in millipolarization units (mP).
-
Data Analysis: Calculate the IC50 value as described previously, where a decrease in mP signal corresponds to inhibition.
Part 3: Cell-Based Assays for Physiological Relevance
Positive hits from biochemical assays must be validated in a cellular environment.[7] Cell-based assays are crucial for determining if a compound can cross the cell membrane, engage its target in the complex milieu of the cytoplasm, and exert the desired biological effect without causing general toxicity.[20]
Cellular Viability and Cytotoxicity Assay
Principle: Before assessing on-target activity, it is essential to determine the concentration range at which the compound is cytotoxic. The MTT assay is a classic colorimetric method for this purpose.[21] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[23] The amount of formazan, quantified by absorbance after solubilization, reflects cell viability.[24]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well clear flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the media and add 100 µL of fresh serum-free media and 10 µL of 5 mg/mL MTT solution to each well.[25]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated formazan solubilizer) to each well.[23] Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.[23]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) using the same non-linear regression analysis as for the IC50.
Target Engagement: Western Blot for Phospho-Protein
Principle: The ultimate proof of a kinase inhibitor's efficacy in cells is to demonstrate that it reduces the phosphorylation of its direct downstream substrate. Western blotting is the gold-standard technique for this purpose. It allows for the specific detection of the phosphorylated form of a protein, providing a direct readout of the inhibitor's on-target activity.
Key Considerations:
-
Phosphatase Inhibitors: It is absolutely critical to include phosphatase inhibitors in all lysis buffers to preserve the phosphorylation state of proteins, which can be rapidly lost upon cell lysis.[26]
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use Bovine Serum Albumin (BSA) instead.[26]
-
Loading Control: Always probe for the total, non-phosphorylated form of the target protein on the same blot to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression.[27]
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment & Lysis: Plate and treat cells with various concentrations of the pyrazole compound for a short duration (e.g., 1-4 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA) freshly supplemented with a cocktail of protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate the proteins by size via gel electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF is recommended for its durability).[26][27]
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the blot overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate.[26]
-
Secondary Antibody Incubation: Wash the blot extensively with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[26]
-
Stripping & Reprobing (Optional): The blot can be stripped and re-probed with an antibody against the total protein to serve as a loading control.
Caption: Workflow for Western Blot analysis of on-target kinase inhibition.
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay | Exceeding aqueous solubility limit; "solvent shock" from DMSO stock.[28][29] | Decrease final compound concentration. Prepare working solutions by adding DMSO stock slowly to pre-warmed, vortexing assay buffer.[30] Ensure final DMSO is consistent and low (≤0.5%).[28] |
| High Variability in Biochemical Assay | Reagent instability; pipetting errors; inconsistent incubation times. | Prepare fresh reagents. Use calibrated pipettes and automated liquid handlers for precision. Ensure consistent timing for all steps, especially enzyme additions and reads. |
| No Inhibition in Cell-Based Assay (Despite Biochemical Potency) | Poor cell membrane permeability; compound is an efflux pump substrate; rapid metabolism. | Conduct permeability assays (e.g., PAMPA). Test in the presence of efflux pump inhibitors. Analyze compound stability in cell culture medium and microsomes. |
| High Background in Western Blot | Insufficient blocking; primary antibody concentration too high; cross-reactivity. | Increase blocking time or BSA concentration. Optimize primary antibody dilution. Ensure the use of a high-quality, validated phospho-specific antibody. Use TBST instead of PBS for all wash steps.[27] |
Conclusion
The development of assays to test the biological activity of pyrazole compounds, particularly as kinase inhibitors, requires a systematic, multi-tiered approach. By progressing from robust, high-throughput biochemical assays to more complex, physiologically relevant cell-based models, researchers can build a comprehensive understanding of a compound's potency, mechanism of action, and therapeutic potential. The protocols and frameworks outlined in this guide provide a solid foundation for generating reliable, reproducible, and translatable data, ultimately accelerating the journey of a promising pyrazole scaffold from the bench to potential clinical application.
References
- Fluorescence polarization immunoassay. (2023). In Wikipedia.
- Bara, A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4944.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
- Mihasan, M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10831.
- Nielsen, K., et al. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Veterinary Microbiology, 77(3-4), 395-403.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Metabolism and Personalized Therapy.
- How to calculate IC50 for my dose response? (2016). ResearchGate.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Vasta, J. D., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 8(3), 370-381.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal.
- How to calculate IC50. (n.d.). Science Gateway.
- Fluorescence Polarization Immunoassay | Methodologies. (n.d.). Test Directory.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708.
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). ResearchGate.
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Review: biologically active pyrazole derivatives. (2015). Semantic Scholar.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2-10.
- Principle of conventional FPIA. (n.d.). ResearchGate.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- How to compute EC50 C50 in Dose Response fitting. (2022). OriginLab.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube.
- Fluorescence polarization immunoassay – Knowledge and References. (n.d.). Taylor & Francis.
- Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.
- What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate.
- Compound precipitation in high-concentration DMSO solutions. (2009). Journal of Biomolecular Screening, 14(6), 676-684.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. clyte.tech [clyte.tech]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. m.youtube.com [m.youtube.com]
- 16. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 17. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 18. Fluorescence polarization immunoassay: detection of antibody to Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] This five-membered heterocycle, featuring two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the capacity for diverse molecular interactions with biological targets.[2] Derivatives of pyrazole have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][2]
The specific scaffold of interest, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, incorporates several key features that guide our screening strategy. The bulky tert-butyl group can impart metabolic stability and occupy specific hydrophobic pockets within a target protein.[3][4] The carboxylic acid moiety, a common functional group in drug candidates, can act as a key hydrogen bond donor or acceptor, or engage in ionic interactions, but also presents challenges in terms of cell permeability and potential for assay interference.[5][6] The N-methyl group completes the core structure, influencing its electronic properties and potential binding orientation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of novel derivatives based on this promising pyrazole core. We will detail strategic considerations for assay selection, provide robust protocols for primary and secondary screening, and outline a logical workflow for hit validation, all grounded in scientific integrity and field-proven insights.
Strategic Framework for HTS Campaign Design
A successful HTS campaign is not merely a matter of large-scale testing but a well-reasoned experimental strategy. The design of our screening cascade is predicated on the likely therapeutic applications of pyrazole derivatives: oncology and inflammation.
Part 1: Primary Screening Assays
The initial goal is to cast a wide yet targeted net to identify compounds that interact with key biological targets implicated in cancer and inflammation. We propose a parallel screening approach using both biochemical and cell-based assays.
Biochemical Assays: Targeting Key Enzymes
Many pyrazole-containing drugs function as enzyme inhibitors. Therefore, a primary screen against a panel of relevant purified enzymes is a logical starting point.
Target Rationale:
-
Kinases (e.g., Aurora Kinases): Dysregulation of kinases is a hallmark of cancer. Aurora kinases, in particular, are crucial for mitotic progression and are frequently overexpressed in tumors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally related to our scaffold, is found in the Aurora kinase inhibitor tozasertib.
-
Cyclooxygenases (COX-1 and COX-2): COX enzymes are key mediators of inflammation. Selective COX-2 inhibition is a validated strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazole derivatives, most famously Celecoxib, are known COX-2 inhibitors.[7][8][9]
-
Xanthine Oxidase (XO): This enzyme plays a role in gout and oxidative stress. Pyrazole-4-carboxylic acid derivatives have been identified as potent XO inhibitors.[4][10][11]
Protocol 1: Homogeneous Luminescent Kinase Assay (e.g., Aurora A)
This protocol is adapted from commercially available kits (e.g., Promega's ADP-Glo™) and is designed for high-throughput applications in 384- or 1536-well formats.[2][3]
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. A proprietary reagent converts ADP to ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity. Inhibitors will reduce the luminescent signal.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the this compound derivative library (typically at 10 mM in DMSO) to 384-well assay plates to achieve a final screening concentration of 10 µM.
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer from a 5X stock.
-
Prepare a Master Mix containing the kinase substrate (e.g., Kemptide) and ATP at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Dispense 5 µL of the Master Mix into each well of the assay plate.
-
Add 2.5 µL of the diluted recombinant Aurora A kinase (e.g., 5 ng/µL) to initiate the reaction. Wells for "no enzyme" controls receive buffer only.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits (e.g., Cayman Chemical) that measure the peroxidase activity of COX enzymes.[7][12]
Principle: The assay measures the oxidation of a fluorogenic substrate, which is proportional to the peroxidase activity of COX. Selective inhibitors will reduce fluorescence in the COX-2 assay with less effect on the COX-1 assay.
Step-by-Step Methodology:
-
Compound Plating: As described in Protocol 1, plate compounds to a final concentration of 10 µM. Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls.
-
Reaction Setup (Separate plates for COX-1 and COX-2):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (ovine COX-1 or human recombinant COX-2).
-
Add 10 µL of the plated compound solution.
-
Incubate for 15 minutes at 25°C.
-
-
Initiation and Detection:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate).
-
Immediately add 10 µL of the fluorometric substrate.
-
Shake the plate for 15 seconds and incubate for 5 minutes at 25°C.
-
-
Data Acquisition: Read the fluorescence with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
Cell-Based Assays: Assessing Phenotypic Endpoints
Cell-based assays provide crucial information on compound activity in a more physiologically relevant context, accounting for factors like cell permeability.
Protocol 3: High-Throughput Cytotoxicity/Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is a fundamental screen for compounds with potential anticancer activity.
Principle: Viable cells reduce a tetrazolium salt (MTT) to a colored formazan product, or possess ATP that can be used in a luminescent reaction (CellTiter-Glo®). A decrease in signal indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, A549) into 384-well, clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add the pyrazole derivative library to the cell plates to a final concentration of 10 µM. Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Signal Development (using CellTiter-Glo® as an example):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
| Assay Type | Target Class | Principle | Primary Readout | Throughput |
| Biochemical Kinase | Aurora A, etc. | ADP Production (Luminescence) | Decreased Luminescence | High (1536-well) |
| Biochemical COX | COX-1 / COX-2 | Peroxidase Activity (Fluorescence) | Decreased Fluorescence | High (384-well) |
| Cell-Based Viability | Anticancer | Cellular ATP (Luminescence) | Decreased Luminescence | High (384-well) |
| Table 1: Summary of Proposed Primary HTS Assays. |
Part 2: Hit Confirmation and Validation
Primary screening will generate a list of "initial hits." The next crucial phase is to eliminate false positives and confirm genuine activity. This process is a multi-step, decision-driven workflow.
Dose-Response Confirmation
Initial hits identified at a single concentration must be re-tested over a range of concentrations to determine their potency (IC50 or EC50).
Protocol 4: IC50 Determination
-
Compound Preparation: From a fresh powder stock of the hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Performance: Perform the primary assay (e.g., Kinase, COX, or Cell Viability) using this dilution series in triplicate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value. A confirmed hit should display a classic sigmoidal dose-response curve.
Orthogonal and Counter-Screening
To ensure the observed activity is not an artifact of the primary assay format, it is essential to re-test confirmed hits in an orthogonal assay that uses a different detection technology.
-
For Kinase Hits: A primary luminescent assay hit can be confirmed using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
For all Hits (Counter-Screening): It is critical to screen for assay interference. Compounds with carboxylic acid moieties can sometimes cause non-specific inhibition.[5]
-
Promiscuous Inhibitor Assays: Test hits in an unrelated assay (e.g., a different enzyme class) to flag non-specific compounds.
-
Aggregation Assays: Apparent inhibition can be caused by the compound forming aggregates that sequester the enzyme. This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer; a significant loss of potency in the presence of detergent suggests aggregation.
-
PAINS (Pan-Assay Interference Compounds) Filtering: Computationally screen the structures of hits against known PAINS substructures.[5] While the core this compound is not a canonical PAINS structure, derivatives could contain reactive functionalities.
-
Preliminary Structure-Activity Relationship (SAR)
If multiple hits from the same chemical series are identified, their relative potencies can provide early insights into the SAR. This involves analyzing how small changes in the chemical structure affect biological activity, which is crucial for guiding the subsequent lead optimization phase.
Data Analysis and Interpretation
Robust statistical analysis is paramount in HTS. For each assay plate, the following quality control metrics should be calculated:
-
Z'-factor: This parameter measures the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: This indicates the dynamic range of the assay.
Hit selection is typically based on a statistical cutoff, such as three standard deviations from the mean of the negative controls (DMSO wells).
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Z'-factor | 1 - (3(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | Indicates a large separation band between positive and negative controls, making hit identification reliable. |
| Hit Cutoff | Meanneg ± 3SDneg | - | Defines the threshold for activity. Data points beyond this threshold are considered initial hits. |
| Table 2: Key HTS Data Quality Metrics. |
Conclusion and Forward Look
The high-throughput screening of a novel chemical series, such as the this compound derivatives, is a systematic and rigorous process. By employing a strategically designed cascade of biochemical and cell-based assays, followed by a stringent hit validation workflow, researchers can effectively identify promising lead compounds for further development in oncology, inflammation, and other therapeutic areas. The protocols and considerations outlined in this guide provide a robust framework for initiating such a discovery campaign, emphasizing scientific integrity and the generation of high-quality, actionable data.
References
- [Establishment of double targets of high throughput screening model for xanthine oxidase inhibitors and superoxide anion scavengers]. ([Link])
- Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. ([Link])
- Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. ([Link])
- High-throughput screening of xanthine oxidase inhibitory properties of drug analogs using photodiode array microchip - Fingerprint - Seoul N
- A novel high-throughput screening strategy for identification of highly active xanthine oxidase inhibitory peptides - ResearchG
- Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. ([Link])
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. ([Link])
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. ([Link])
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. ([Link])
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. ([Link])
- (PDF)
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH. ([Link])
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC - PubMed Central. ([Link])
Sources
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. jocpr.com [jocpr.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Introduction: Strategic Importance of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its rigid pyrazole core, substituted with a lipophilic tert-butyl group and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of a wide range of biologically active compounds.[2] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The specific substitution pattern of the title compound allows for fine-tuning of its physicochemical properties, which is crucial for optimizing drug candidates.[3]
These application notes provide a comprehensive and robust protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on the well-established Knorr pyrazole synthesis, optimized for regioselectivity and scalability.[4]
Overall Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved in two main steps:
-
Knorr Pyrazole Synthesis: A regioselective cyclocondensation of a suitable β-ketoester with methylhydrazine to form the pyrazole core with the desired substitution pattern.
-
Saponification: Hydrolysis of the resulting pyrazole ester to the target carboxylic acid.
This approach is advantageous for scale-up due to the availability of starting materials, the generally high yields of each step, and the straightforward purification procedures.
Part 1: Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 1)
This section details the synthesis of the key pyrazole ester intermediate. The reaction involves the cyclocondensation of ethyl pivaloylacetate with methylhydrazine.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4] A critical consideration in this synthesis is the regioselectivity of the cyclization, as two isomers can potentially be formed. The use of a β-ketoester and an alkylhydrazine generally leads to the formation of the 1,3,5-trisubstituted pyrazole as the major product.
// Reactants ketoester [label="Ethyl Pivaloylacetate"]; methylhydrazine [label="Methylhydrazine"];
// Intermediates hydrazone [label="Hydrazone Intermediate"]; cyclized_intermediate [label="Cyclized Intermediate"];
// Product pyrazole_ester [label="Ethyl 3-(tert-butyl)-1-methyl-\n1H-pyrazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow ketoester -> hydrazone [label="+ Methylhydrazine"]; methylhydrazine -> hydrazone; hydrazone -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> pyrazole_ester [label="- H2O"]; }
Caption: Knorr Pyrazole Synthesis Workflow.Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Pivaloylacetate | 158.20 | 100.0 g | 0.632 |
| Methylhydrazine | 46.07 | 32.0 mL (28.2 g) | 0.612 |
| Ethanol (200 proof) | 46.07 | 500 mL | - |
| Glacial Acetic Acid | 60.05 | 5.0 mL | - |
Procedure:
-
To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethanol (500 mL) and ethyl pivaloylacetate (100.0 g, 0.632 mol).
-
Begin stirring the solution and add glacial acetic acid (5.0 mL) to catalyze the reaction.[5]
-
From the dropping funnel, add methylhydrazine (32.0 mL, 0.612 mol) dropwise over a period of 30 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 40 °C, using a water bath for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add ethyl acetate (500 mL) and water (250 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by vacuum distillation to obtain ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate as a colorless to pale yellow oil.
Expected Yield: 85-92%
Characterization Data (for Intermediate 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H, pyrazole-H4), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, N-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.30 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 158.0, 138.0, 105.0, 60.5, 37.0, 32.0, 30.0, 14.5.
-
MS (ESI): m/z 211.15 [M+H]⁺.
Part 2: Synthesis of this compound (Final Product)
This section describes the hydrolysis of the pyrazole ester to the final carboxylic acid product.
Reaction Principle
Saponification is a classic method for the hydrolysis of esters. In this case, the ethyl ester of the pyrazole is treated with a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
// Reactant pyrazole_ester [label="Ethyl 3-(tert-butyl)-1-methyl-\n1H-pyrazole-5-carboxylate"];
// Reagents base [label="NaOH / H2O, EtOH"]; acid [label="HCl (aq)"];
// Intermediate carboxylate_salt [label="Sodium Carboxylate Salt"];
// Product final_product [label="3-(Tert-butyl)-1-methyl-1H-\npyrazole-5-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow pyrazole_ester -> carboxylate_salt [label="+ NaOH"]; base -> carboxylate_salt; carboxylate_salt -> final_product [label="+ HCl"]; acid -> final_product; }
Caption: Saponification and Acidification Workflow.Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | 210.28 | 100.0 g | 0.476 |
| Sodium Hydroxide | 40.00 | 28.6 g | 0.714 |
| Ethanol (95%) | - | 400 mL | - |
| Water | 18.02 | 200 mL | - |
| Hydrochloric Acid (6 M) | - | ~120 mL | - |
Procedure:
-
In a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide (28.6 g, 0.714 mol) in a mixture of ethanol (400 mL) and water (200 mL).
-
To this solution, add ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (100.0 g, 0.476 mol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.[5]
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (200 mL) and transfer to a beaker.
-
Cool the solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of 6 M hydrochloric acid. A white precipitate will form.[5]
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).[5]
-
Dry the product under high vacuum at 50 °C to a constant weight to yield this compound as a white to off-white solid.
Expected Yield: 90-97%
Characterization Data (for Final Product):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 1H, COOH), 6.40 (s, 1H, pyrazole-H4), 3.90 (s, 3H, N-CH₃), 1.25 (s, 9H, C(CH₃)₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 163.0, 157.5, 139.0, 104.5, 36.5, 31.5, 29.5.
-
MS (ESI): m/z 183.11 [M+H]⁺.
-
Melting Point: 168-171 °C.
Safety and Handling Precautions
-
Methylhydrazine: This reagent is toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Avoid contact with skin and eyes.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Scale-Up Considerations
-
Exothermicity: The initial reaction with methylhydrazine is exothermic. For larger scale reactions, ensure adequate cooling capacity to maintain temperature control.
-
Mechanical Stirring: For volumes greater than 1 L, mechanical stirring is essential to ensure efficient mixing.
-
Product Isolation: On a larger scale, the filtration of the final product may require a larger filtration apparatus, such as a Nutsche filter.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and development.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 132454, this compound". PubChem, [Link]. Accessed January 8, 2026.
- Organic Syntheses. "A Three-component Reaction for Pyrazole Synthesis". Organic Syntheses, [Link]. Accessed January 8, 2026.[6]
- Slideshare. "Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole". Slideshare, [Link]. Accessed January 8, 2026.[7]
- ResearchGate. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications". ResearchGate, [Link]. Accessed January 8, 2026.[1]
- MySkinRecipes. "3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid". MySkinRecipes, [Link]. Accessed January 8, 2026.[3]
- YouTube. "synthesis of pyrazoles". YouTube, [Link]. Accessed January 8, 2026.[4]
- Journal of Organic Chemistry and Pharmaceutical Research. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole". JOCPR, [Link]. Accessed January 8, 2026.[2]
Sources
Application Note: Versatile Functionalization of the Carboxylic Acid Moiety in 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to oncology and antiviral therapies.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions, including hydrogen bonding. The compound 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a particularly valuable building block. The N-methyl and C3-tert-butyl groups provide steric bulk and lipophilicity, which can be crucial for modulating target binding and pharmacokinetic profiles, while the C5-carboxylic acid serves as a versatile chemical handle for diversification.
This guide provides a detailed exploration of three primary strategies for the functionalization of this carboxylic acid group: amide bond formation, esterification, and reduction to a primary alcohol. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and the rationale behind experimental choices.
Amide Bond Formation: A Gateway to Bioactive Molecules
The conversion of a carboxylic acid to an amide is arguably the most common reaction in medicinal chemistry, enabling the linkage of the pyrazole core to a vast array of amine-containing fragments. This transformation requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group.
Principle of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are employed to convert the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. We will detail two of the most reliable and efficient methods: HATU-mediated coupling, known for its high efficiency, and the classic EDC/HOBt system.
Protocol 1: High-Efficiency Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium-based coupling reagent prized for its high efficiency and rapid reaction rates, even with sterically hindered or electron-deficient substrates.[2][3]
Mechanism Insight: The reaction proceeds in two stages. First, the carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive OAt-active ester.[2][4] This active ester is then readily displaced by the incoming amine to form the stable amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt) and producing tetramethylurea as a byproduct.[2][5] The speed of HATU couplings is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[2]
Detailed Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid to form the carboxylate.[6]
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The aqueous washes serve to remove excess base, unreacted starting materials, and water-soluble byproducts.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt Mediated Amide Coupling
The use of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic, cost-effective, and highly reliable method for amide bond formation.[3][8]
Mechanism Insight: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form a more stable and reactive HOBt-ester.[9] This active ester then reacts cleanly with the amine to yield the desired amide, minimizing side reactions.[9]
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).
-
Base Addition: Add DIPEA or Triethylamine (TEA) (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) in several portions to the cooled, stirring mixture.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (if an excess of a basic amine was used), saturated aqueous sodium bicarbonate (to remove excess carboxylic acid and HOBt), and brine.[7]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Data Summary for Amidation
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC-HCl |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-4 hours | 12-18 hours |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (75-90%) |
| Key Advantage | Fast, highly efficient, good for hindered substrates.[2] | Cost-effective, reliable, water-soluble byproduct.[7] |
Esterification Strategies
Ester derivatives are important for modifying properties such as solubility, cell permeability, and metabolic stability (e.g., as prodrugs). The most robust method for esterifying a custom carboxylic acid like our pyrazole involves conversion to a highly reactive acyl chloride intermediate.
Principle: Conversion via Acyl Chloride Intermediate
The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into an excellent leaving group, forming a highly electrophilic acyl chloride.[10][11] This intermediate reacts rapidly with an alcohol, often in the presence of a mild base to scavenge the HCl byproduct, to form the corresponding ester.
Detailed Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases.[11]
-
Intermediate Isolation: Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification.[12]
-
Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the desired alcohol (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to neutralize the generated HCl.
-
Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Upon completion, dilute with DCM and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Data Summary for Esterification
| Parameter | Two-Step Esterification Protocol |
| Activating Reagent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| Intermediate | Acyl Chloride |
| Base | Pyridine or Triethylamine |
| Solvent | DCM, THF, or Toluene |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 3-6 hours (total) |
| Typical Yield | Good to Excellent (80-95%) |
| Key Advantage | High reactivity of intermediate, broad alcohol scope.[13] |
Reduction to the Primary Alcohol
Reducing the carboxylic acid to a primary alcohol ([3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl]methanol) provides another key functional group for further synthetic elaboration, such as ether formation or oxidation to an aldehyde.
Principle: Hydride-Mediated Reduction
Carboxylic acids are resistant to reduction and require a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[14][15] Weaker reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids.[14]
Mechanism Insight: The reaction is complex. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to evolve hydrogen gas and form a lithium carboxylate salt.[15][16] Subsequent hydride additions to the carbonyl carbon, facilitated by coordination to the Lewis acidic aluminum, lead to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[16][17] An aqueous acidic workup is required to protonate the resulting alkoxide and liberate the final alcohol product.
Detailed Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous Tetrahydrofuran (THF) or diethyl ether (0.2 M) and cool to 0 °C.
-
Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC (staining may be required as the product might not be UV-active).
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Caution: Exothermic and produces hydrogen gas. Sequentially and very carefully add dropwise:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography if necessary.
Data Summary for Reduction
| Parameter | LiAlH₄ Reduction Protocol |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry | >2 equivalents required |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to Reflux |
| Typical Time | 2-6 hours |
| Typical Yield | Good to Excellent (75-90%) |
| Key Advantage | Powerful and reliable for reducing robust carboxylic acids.[14][17] |
Key Experimental Considerations
-
Influence of the tert-Butyl Substituent: The C3 tert-butyl group imparts significant steric bulk. While not directly adjacent to the C5 carboxylic acid, it can influence the conformation of the pyrazole ring and potentially hinder the approach of reagents. This steric influence makes highly reactive coupling agents like HATU particularly advantageous for amidation, as they can overcome moderate steric challenges more effectively than other methods.[18][19]
-
Reagent and Solvent Selection: All reactions should be performed in anhydrous solvents to prevent the quenching of reactive intermediates by water. For LiAlH₄ reductions, the exclusion of water is critical to prevent violent, uncontrolled reactions.[14] The choice of a polar aprotic solvent like DMF or DCM is standard for coupling reactions as they effectively solvate the reagents without interfering in the reaction.[3]
-
Reaction Monitoring and Product Purification: TLC is an indispensable tool for tracking the consumption of the starting material and the appearance of the product. Purification by flash column chromatography is typically required to remove byproducts (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC if used) and unreacted reagents to afford the final product in high purity.
Visual Diagrams
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Conclusion
This compound is a highly adaptable scaffold for chemical library synthesis. The carboxylic acid moiety can be efficiently converted into amides, esters, and alcohols using standard, robust laboratory protocols. The choice of method—be it high-efficiency HATU coupling for challenging amides, reliable acyl chloride formation for esters, or powerful LiAlH₄ reduction for alcohols—provides medicinal chemists with a full toolkit to explore the structure-activity relationships of this privileged pyrazole core. Careful consideration of substrate reactivity and adherence to anhydrous reaction conditions are paramount for achieving high yields and purity.
References
- Wikipedia.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Common Organic Chemistry.
- University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Chemguide. reduction of carboxylic acids. [Link]
- OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]
- Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl)
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- YouTube.
- National Center for Biotechnology Information.
- ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. [Link]
- IntechOpen.
- ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Burbano-Castillo/846f4995f54117834571936940d58853b0068420]([Link]
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Taylor & Francis Online.
- Kyung Hee University.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- ResearchGate. (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
- Wikipedia.
- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
- National Center for Biotechnology Information. Thermodynamic vs.
- Royal Society of Chemistry.
- PubMed. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]
- ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
- ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
- MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE | 160842-62-6 [chemicalbook.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. orgosolver.com [orgosolver.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
The Pyrazole Nucleus: A Versatile Scaffold for Structure-Activity Relationship Studies - Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and the ability to modulate its physicochemical properties through substitution at multiple positions make it an ideal template for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the derivatization of the pyrazole ring for SAR exploration, offering detailed protocols, mechanistic insights, and strategic considerations for drug discovery programs.
Introduction: Why Pyrazole?
The five-membered aromatic heterocycle pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that are highly attractive for medicinal chemistry. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can act as a hydrogen bond acceptor.[2] This dual character allows for diverse interactions with biological targets. Furthermore, the pyrazole ring is often employed as a bioisostere for other aromatic systems like benzene, offering advantages in terms of solubility, metabolic stability, and patentability.[2] The ability to introduce substituents at four distinct positions (N1, C3, C4, and C5) provides a powerful platform for systematically probing the chemical space around a pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Derivatization of the Pyrazole Ring: A Positional Guide
The strategic functionalization of the pyrazole core is central to successful SAR campaigns. The choice of which position to modify and with what substituents is driven by the specific aims of the drug discovery program, whether it be enhancing potency, improving selectivity, or optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
pyrazole [label="Pyrazole Core", pos="0,0!", pin=true, shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1 [label="N1-Substitution\n(Modulates PK, H-bonding)", pos="-2,1.5!"]; C3 [label="C3-Substitution\n(Key Pharmacophore Interactions)", pos="-2,-1.5!"]; C4 [label="C4-Substitution\n(Fine-tuning, Vector for Growth)", pos="2,-1.5!"]; C5 [label="C5-Substitution\n(Key Pharmacophore Interactions)", pos="2,1.5!"];
N1-Substitution: Modulating Physicochemical Properties and Hydrogen Bonding
The N1 position of the pyrazole ring is a primary site for derivatization, often targeting the modulation of physicochemical properties such as solubility and lipophilicity. Substitution at this position also removes the hydrogen bond donor capability of the parent pyrazole, which can be a critical determinant of target engagement and selectivity.[3]
Rationale for N1-Derivatization:
-
Improving Pharmacokinetics (PK): Introducing polar groups can enhance solubility, while tuning the size and nature of the substituent can impact metabolic stability and cell permeability.
-
Exploring Chemical Space: A wide variety of alkyl and aryl groups can be readily introduced, allowing for extensive exploration of the surrounding binding pocket.
-
Blocking Tautomerization: In unsymmetrically substituted pyrazoles, N-substitution locks the tautomeric form, simplifying the SAR.
Protocol: General Procedure for N-Alkylation of Pyrazole
This protocol describes a common method for the N-alkylation of a pyrazole using a base and an alkyl halide.
Materials:
-
Pyrazole derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expert Insights & Causality:
The choice of base is critical. Strong bases like NaH are effective for a wide range of pyrazoles. For substrates sensitive to strong bases, milder conditions using K₂CO₃ in a polar aprotic solvent like DMF or MeCN can be employed. The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by both steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.[4]
SAR Example: N1-Substituted Pyrazoles as HPK1 Inhibitors
A study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors demonstrated the impact of N1-alkylation on potency and solubility. Late-stage functionalization of a pyrazole core allowed for the rapid generation of diverse analogues.[5]
| Compound | N1-Substituent | HPK1 IC₅₀ (nM) |
| 5 | H | <3 |
| 6 | Methyl | <3 |
| 16a | Difluoroethyl | <3 |
| 16b | Oxetane | 6.7 |
| 16c | Morpholine | 7.2 |
Data sourced from Reference[5]
This table illustrates that while small alkyl groups at N1 maintained high potency, the introduction of more polar groups like oxetane and morpholine, intended to improve solubility, resulted in a slight decrease in inhibitory activity.[5]
C3 and C5-Substitution: Anchors for Pharmacophore Interactions
The C3 and C5 positions are often critical for direct interaction with the target protein and are key sites for introducing pharmacophoric elements. Derivatization at these positions is commonly achieved through the synthesis of the pyrazole ring from appropriately substituted precursors or by post-synthetic modification of a pre-formed pyrazole.
Rationale for C3/C5-Derivatization:
-
Establishing Key Interactions: Substituents at C3 and C5 can form hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the binding pocket, thereby driving potency and selectivity.
-
Bioisosteric Replacement: These positions are ideal for introducing bioisosteres of known functional groups to improve properties.[6]
Protocol: Synthesis of 3,5-Disubstituted Pyrazoles via Condensation
The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring with desired C3 and C5 substituents.[7]
Materials:
-
1,3-Diketone or a suitable precursor (e.g., chalcone)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve the 1,3-diketone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel column chromatography.
Expert Insights & Causality:
The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[8] For instance, using fluorinated alcohols as solvents can significantly improve regioselectivity in certain cases.[2]
SAR Example: C3 and C5-Substituted Pyrazoles as Cannabinoid Receptor Antagonists
The development of the cannabinoid receptor antagonist Rimonabant and its analogues highlights the importance of C3 and C5 substitution. SAR studies revealed that a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were crucial for potent and selective CB1 receptor antagonism.[9]
| C5-Substituent (para-X-Ph) | C3-Substituent | CB1 Ki (nM) |
| Cl | Piperidinyl carboxamide | 7.8 |
| I | Piperidinyl carboxamide | 2.0 |
| Br | Piperidinyl carboxamide | 3.5 |
| CH₃ | Piperidinyl carboxamide | 15.7 |
Data adapted from Reference[9]
This data clearly shows that a halogen at the para-position of the C5-phenyl ring is favored for high affinity, with iodine providing the most potent compound.
C4-Substitution: Fine-Tuning and Vectors for Further Derivatization
The C4 position of the pyrazole ring is often a site for fine-tuning the electronic properties of the molecule or for introducing a vector for further derivatization. Electrophilic substitution reactions, such as halogenation and formylation, readily occur at this position.[1]
Rationale for C4-Derivatization:
-
Modulating Electronics: Introduction of electron-withdrawing or electron-donating groups at C4 can influence the pKa of the pyrazole nitrogens and the overall electronic character of the ring.
-
Introducing a Handle for Further Chemistry: A halogen or a formyl group at C4 can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) or other transformations to build more complex structures.
Protocol: Vilsmeier-Haack Formylation of a Pyrazole
This protocol describes the introduction of a formyl group at the C4 position of a pyrazole.
Materials:
-
Pyrazole derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of anhydrous DMF at 0 °C under an inert atmosphere, slowly add POCl₃ (3.0 equivalents). Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add the pyrazole (1.0 equivalent) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expert Insights & Causality:
The Vilsmeier-Haack reaction is an electrophilic substitution that is highly regioselective for the C4 position of the pyrazole ring due to the electronic nature of the heterocycle.[10][11] The reactivity can be influenced by the substituents already present on the ring. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.[10]
Protocol: Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 4-bromopyrazole with a boronic acid.
Materials:
-
4-Bromopyrazole derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole (1.0 equivalent), boronic acid (1.2-1.5 equivalents), base (2.0-3.0 equivalents), and palladium catalyst (1-5 mol%).
-
Degas the solvent by bubbling with an inert gas (e.g., argon) for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours under an inert atmosphere, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insights & Causality:
The success of a Suzuki coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging couplings, particularly with electron-rich or sterically hindered partners, the use of specialized phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Protodeboronation of the boronic acid is a common side reaction that can be minimized by using anhydrous conditions or by choosing an appropriate base.[1]
SAR Example: C4-Substituted Pyrazoles as JNK3 Inhibitors
In a study of c-Jun N-terminal kinase 3 (JNK3) inhibitors, substitution at the C4 position of the pyrazole ring was explored to fine-tune potency.[8]
| Compound | R³ (at C4) | JNK3 IC₅₀ (nM) |
| 14 | H | 18 |
| 29 | Cl | 150 |
| 30 | Br | 120 |
| 31 | I | 100 |
| 32 | Me | 25 |
Data sourced from Reference[8]
This data indicates that small, non-polar substituents at the C4 position are well-tolerated or even slightly beneficial for JNK3 inhibition, while larger halogen substituents lead to a decrease in potency.
Conclusion
The derivatization of the pyrazole ring is a powerful and versatile strategy in medicinal chemistry for the systematic exploration of structure-activity relationships. By carefully selecting the position and nature of the substituents, researchers can fine-tune the biological activity and physicochemical properties of pyrazole-based compounds to develop novel therapeutics. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of new pyrazole derivatives in drug discovery programs.
References
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
- Degres Journal. (Year not specified). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]
- Lange, J. H. M., et al. (2004). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
- Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16935. [Link]
- Gomaa, M. S., & Ali, M. M. (2020). Structure activity/property relationships of pyrazole derivatives by MPO and QSAR methods for drug design. Research Journal of Pharmacy and Technology, 13(10), 4931-4938.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393. [Link]
- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5648-5659. [Link]
- Gesmundo, N. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 16(1), 106-112. [Link]
- Yoon, J.-Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
- Griebenow, N., et al. (2010). Identification and optimization of substituted 5-aminopyrazoles as potent and selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(19), 5693-5697. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano, 28(1), 3239-3253. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Gomaa, M. S., & Ali, M. M. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Research Journal of Pharmacy and Technology, 8(11), 1481-1490. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2020). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. Journal of the Iranian Chemical Society, 17(10), 2639-2655. [Link]
- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2025).
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Borrell, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 422. [Link]
- Thomas, S., & Collins, J. C. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(30), 5392-5415. [Link]
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 78-91. [Link]
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10866–10876. [Link]
- Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
- Kumar, A., & Maurya, R. A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(4), 1-14. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4867. [Link]
- N-alkylation method of pyrazole. (1996).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2021). Beilstein Journal of Organic Chemistry, 17, 2439-2447. [Link]
- Wurz, R. P., et al. (2010). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(19), 5684-5688. [Link]
- Pathak, V. N., et al. (2014). Current status of pyrazole and its biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioisosteric Replacement Strategies for the tert-Butyl Group in Pyrazoles
Introduction: The Strategic Value of Bioisosteric Modification in Pyrazole-Based Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[1][2][3] A frequent substitution on this privileged heterocycle is the tert-butyl group, prized for its ability to confer metabolic stability and introduce steric bulk, which can enhance binding affinity to biological targets.[4][5] However, the lipophilicity of the tert-butyl group can also lead to undesirable pharmacokinetic properties, such as poor solubility and off-target toxicity.[6][7] Furthermore, it can be susceptible to oxidative metabolism.[8]
Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful strategy in drug optimization.[9][10] This guide provides a detailed exploration of bioisosteric replacements for the tert-butyl group specifically within the context of pyrazole-based compounds, offering both the strategic rationale and practical synthetic protocols for medicinal chemists and drug development professionals.
Rationale for Bioisosteric Replacement of the tert-Butyl Group
The primary motivations for replacing a tert-butyl group on a pyrazole scaffold are to:
-
Enhance Metabolic Stability: While the quaternary center of a tert-butyl group is sterically hindered, the methyl groups can be susceptible to oxidation by cytochrome P450 enzymes.[8]
-
Improve Aqueous Solubility: The high lipophilicity of the tert-butyl group can negatively impact the solubility of a drug candidate, hindering its formulation and bioavailability.
-
Modulate Lipophilicity: Fine-tuning the lipophilicity of a molecule is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Explore New Chemical Space and Intellectual Property: Novel bioisosteric replacements can lead to new chemical entities with unique properties and patentability.
Key Bioisosteric Replacements for the tert-Butyl Group on Pyrazoles
Several bioisosteres have emerged as effective replacements for the tert-butyl group, each offering a unique combination of steric, electronic, and physicochemical properties. The most prominent examples for pyrazole-based scaffolds are the cyclopropyl, trifluoromethyl, and bicyclo[1.1.1]pentane (BCP) groups.
Decision-Making Workflow for Bioisostere Selection
The choice of a suitable bioisostere is a multi-parameter optimization problem. The following workflow can guide the decision-making process:
Caption: Decision workflow for selecting a tert-butyl bioisostere.
Comparative Physicochemical Properties
The following table summarizes the calculated physicochemical properties of a parent pyrazole and its bioisosteric analogues. These values are illustrative and can vary depending on the specific substitution pattern of the pyrazole ring.
| Compound | Structure | Molecular Weight | cLogP | pKa (acidic N-H) | Polar Surface Area (Ų) |
| 3-tert-Butyl-1H-pyrazole | tert-Butyl-pyrazole | 124.18 | 1.9 | ~15-16 | 28.7 |
| 3-Cyclopropyl-1H-pyrazole | Cyclopropyl-pyrazole | 108.14 | 1.1 | ~15-16 | 28.7 |
| 3-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl-pyrazole | 136.08 | 1.2 | ~12-13 | 28.7 |
| 3-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole | BCP-pyrazole | 148.21 | 1.8 | ~15-16 | 28.7 |
Note: cLogP and pKa values are estimations and can be influenced by the specific software and calculation methods used. Experimental determination is recommended for accurate values.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazole analogues bearing bioisosteric replacements for the tert-butyl group.
Protocol 1: Synthesis of 3-Cyclopropyl-5-aryl-1H-pyrazole
This protocol describes a classical Knorr-type pyrazole synthesis from a 1,3-dicarbonyl precursor, which can be readily prepared from a cyclopropyl methyl ketone.
Workflow Diagram:
Caption: Synthetic workflow for 3-cyclopropyl-5-aryl-1H-pyrazole.
Step-by-Step Procedure:
-
Synthesis of 1-Cyclopropyl-3-aryl-1,3-propanedione:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of cyclopropyl methyl ketone (1.0 eq.) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the desired aryl ester (e.g., ethyl benzoate, 1.1 eq.) in THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,3-dicarbonyl intermediate.
-
-
Cyclization to form the Pyrazole:
-
To a solution of the 1-cyclopropyl-3-aryl-1,3-propanedione (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 3-cyclopropyl-5-aryl-1H-pyrazole.[7][11]
-
Protocol 2: Synthesis of 3-(Trifluoromethyl)-5-aryl-1H-pyrazole
This protocol utilizes a trifluoromethylated 1,3-dicarbonyl equivalent for the synthesis of the corresponding pyrazole.
Step-by-Step Procedure:
-
Reaction of a Trifluoromethylated Enone with Hydrazine:
-
To a solution of a 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 1.0 eq.) in a suitable solvent such as methanol, add the desired aryl hydrazine hydrochloride (1.1 eq.).[12]
-
Stir the reaction mixture at room temperature for a specified time, then heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the 1-aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole.[4]
-
Protocol 3: Synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole
This protocol involves the synthesis of a bicyclo[1.1.1]pentyl-substituted precursor followed by cyclization to the pyrazole.[13]
Workflow Diagram:
Caption: Multi-step synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole.
Step-by-Step Procedure:
-
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid:
-
A solution of [1.1.1]propellane and diacetyl in a suitable solvent is subjected to photochemical irradiation (e.g., 365 nm) in a flow reactor to yield 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).
-
The resulting diketone is then subjected to a haloform reaction (e.g., using sodium hydroxide and bromine in dioxane/water) to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
-
Synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine:
-
The dicarboxylic acid can be converted to the mono-ester, followed by a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and subsequent hydrolysis of the resulting isocyanate to the amine.
-
The amine can then be converted to the corresponding hydrazine through established methods. A more direct route involves the synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine from the corresponding amine.[13]
-
-
Synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole:
-
To a solution of bicyclo[1.1.1]pentan-1-ylhydrazine in a suitable solvent like ethanol, add a 1,3-dicarbonyl compound or a synthetic equivalent (e.g., malonaldehyde bis(dimethyl acetal)).
-
Add an acid catalyst (e.g., hydrochloric acid) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole.[13]
-
Conclusion and Future Perspectives
The bioisosteric replacement of the tert-butyl group in pyrazole-containing molecules is a proven and effective strategy for overcoming challenges related to metabolism, solubility, and overall pharmacokinetic profile. The cyclopropyl, trifluoromethyl, and bicyclo[1.1.1]pentane moieties offer a diverse toolkit for medicinal chemists to fine-tune the properties of their lead compounds. The synthetic protocols provided herein offer practical and adaptable methods for the preparation of these valuable analogues. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational design and application of novel bioisosteres will remain a critical component of modern drug discovery.
References
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- tert-butyl 3-(trifluoromethyl)
- Physical properties of trifluoromethyl-substituted pyrazoles. Benchchem.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Metabolically Stable tert-Butyl Replacement. PubMed Central.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. PubMed.
- Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrog
- Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine.
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Synthesis and evaluation of substituted pyrazoles palladium(II)
- 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole | C8H11F3N2 | CID. PubChem.
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2-c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones. The Journal of Organic Chemistry.
- What are the properties and applications of 3-(Trifluoromethyl)pyrazole?. FAQ - Guidechem.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Highly Regioselective Addition of Organozinc Reagents to [1.1.1]Propellane.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Semantic Scholar.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry (RSC Publishing).
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
- tert-Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI.
- Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives..
- Installation of C(sp3)
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central.
- isosteres & bioisosteres. YouTube.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- isosteres & bioisosteres in lead optimiz
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 100114-57-6|3-Cyclopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid in samples
An Application Guide to the Quantitative Analysis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of this compound (TMPC) in various sample matrices. Pyrazole carboxylic acid derivatives are significant scaffolds in medicinal chemistry, appearing as active pharmaceutical ingredients (APIs), synthetic intermediates, or critical metabolites.[1][2][3] Accurate and reliable quantification of these compounds is therefore paramount for drug development, quality control, and pharmacokinetic studies. This guide details robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering protocols tailored for both high-concentration (e.g., API purity) and trace-level (e.g., biological matrix) analyses. We emphasize the rationale behind methodological choices and adhere to rigorous validation principles as outlined by the International Conference on Harmonisation (ICH).[4][5][6]
Introduction and Analytical Strategy
This compound is a heterocyclic compound whose structural motif is of significant interest in pharmaceutical and agrochemical research.[1][7] The quantification of TMPC presents a typical analytical challenge: ensuring selectivity against structurally similar impurities or endogenous matrix components, achieving adequate sensitivity, and maintaining accuracy and precision.
Our analytical strategy is twofold:
-
Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): A reliable, accessible, and robust method ideal for quantifying TMPC in bulk materials, such as an Active Pharmaceutical Ingredient (API), where concentrations are high.[8] Its suitability stems from the analyte's polarity and the presence of a UV-active pyrazole ring.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine) due to its unparalleled sensitivity and selectivity.[9][10] This method is essential for pharmacokinetic, toxicokinetic, or metabolite monitoring studies.
The choice between these methods depends entirely on the analytical objective, the sample matrix, and the required sensitivity.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 175277-11-9 | [11] |
| Molecular Formula | C₉H₁₄N₂O₂ | [11] |
| Molecular Weight | 182.22 g/mol | [11] |
| Structure | A pyrazole ring substituted with a tert-butyl group, a methyl group on a nitrogen atom, and a carboxylic acid group. | - |
| Predicted Properties | As a carboxylic acid, its solubility and chromatographic retention are highly dependent on pH. It is expected to be acidic and polar. | - |
Sample Preparation: The Key to Reliable Data
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free from interfering matrix components.[12][13][14] The complexity of this step is directly proportional to the complexity of the sample matrix.
Protocol 2.1: Sample Preparation for API / Drug Substance
Rationale: For high-purity samples, the primary goal is simple dissolution in a solvent compatible with the mobile phase to ensure good peak shape.[8]
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of TMPC reference standard or sample.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of a diluent (e.g., Methanol or 50:50 Acetonitrile:Water).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Working Solutions: Prepare calibration and quality control (QC) standards by performing serial dilutions of the stock solution into the appropriate concentration range using the same diluent.
Protocol 2.2: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma)
Rationale: Biological samples contain proteins, salts, and lipids that interfere with analysis and can damage the analytical column. SPE provides excellent cleanup and allows for pre-concentration of the analyte, enhancing sensitivity.[12][15] Given TMPC's acidic nature, a mixed-mode anion-exchange/reversed-phase sorbent is highly effective.
Workflow Diagram: SPE for TMPC from Plasma
Caption: SPE workflow for TMPC extraction from plasma.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This disrupts protein binding and ensures the carboxylic acid is protonated.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the TMPC with 1 mL of 5% formic acid in methanol. The acid neutralizes the anionic charge on the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Methodologies and Protocols
Method 1: RP-HPLC with UV Detection
Application: Assay and purity determination of TMPC in bulk drug substance.
Protocol 3.1: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV Detector | Standard equipment for quality control labs. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Eclipse XBD-C18) | Provides good retention and peak shape for polar acidic compounds.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and symmetric peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Elution Mode | Isocratic: 60% A : 40% B | A simple isocratic method is often sufficient for purity analysis and ensures robustness.[8] A gradient can be developed if needed to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times.[8] |
| Injection Volume | 10 µL | A typical volume for HPLC analysis. |
| Detection | 210 nm | Pyrazole rings typically exhibit UV absorbance at lower wavelengths. A full scan (200-400 nm) should be run initially to determine the absorbance maximum. |
Method 2: LC-MS/MS
Application: Trace-level quantification of TMPC in complex biological matrices.
Logical Workflow: LC-MS/MS Analysis
Caption: Logical flow of the LC-MS/MS analytical process.
Protocol 3.2: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer | Required for high sensitivity and selective MRM-based quantification. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Smaller particle size and dimensions are suitable for fast, high-efficiency UPLC separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acid, making it compatible with mass spectrometry.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 3 minutes) | A gradient is typically used to ensure a sharp peak shape and elute any late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | - |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, which is ideal for negative mode ESI. |
| MRM Transitions | TMPC: m/z 181.2 → 122.1 (Quantifier), 181.2 → 78.1 (Qualifier) IS: (If using a ¹³C₆-labeled IS) m/z 187.2 → 128.1 | Rationale for Transitions: The precursor ion [M-H]⁻ is m/z 181.2. A likely fragmentation is the loss of the tert-butyl group (C₄H₉, 59 Da), resulting in a product ion of m/z 122.1. Another possible fragmentation could involve further ring cleavage. These transitions must be optimized empirically. |
| MS Parameters | Capillary Voltage, Gas Flows, Temperatures, Collision Energies | Must be optimized specifically for TMPC on the instrument being used to maximize signal intensity. |
Method Validation: Ensuring Trustworthiness and Compliance
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][6][17] The following parameters must be assessed according to regulatory guidelines like ICH Q2(R1).[4][6]
Table of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[4] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. Peak purity should be confirmed for HPLC-UV. |
| Linearity & Range | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[18] | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at the lower limit). |
| Accuracy | To measure the closeness of the test results to the true value.[18] | Mean recovery of 85-115% for complex matrices (e.g., bioanalysis) and 98-102% for API analysis, typically assessed at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).[18] | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the lower limit) for bioanalysis; ≤ 2% for API analysis. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4] | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptance criteria. |
Conclusion
This guide outlines two robust and validated approaches for the quantification of this compound. The HPLC-UV method offers a reliable solution for high-concentration samples typical in a quality control setting. For demanding applications requiring trace-level sensitivity in complex biological matrices, the LC-MS/MS method, coupled with a selective SPE sample preparation protocol, provides the necessary performance. The successful implementation of these methods hinges on careful optimization of instrument parameters and a thorough validation to ensure data integrity, accuracy, and compliance with regulatory standards.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Sample Preparation Techniques to Know for Analytical Chemistry. Fiveable.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review.
- REVIEW Approaches in Sample Handling before HPLC Analysis of Complex M
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
- This compound. ChemicalBook.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2021).
- New Techniques for Sample Preparation in Analytical Chemistry. (2006). Diva-portal.org.
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxyl
- Overview of Methods and Considerations for Handling Complex Samples. (2020). LCGC North America.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
- Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022). Spectroscopy Online.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI.
- 3-Methylpyrazole-5-carboxylic acid 97%. Sigma-Aldrich.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar.
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2014). PubMed.
- This compound, 95%, Thermo Scientific. Fisher Scientific.
- Method for preparing pyrazolecarboxylic acid and derivatives.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recently Reported Biological Activities of Pyrazole Compounds. (2023).
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. diva-portal.org [diva-portal.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fiveable.me [fiveable.me]
- 16. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Our goal is to provide actionable insights and robust troubleshooting strategies to help you optimize your reaction yields and ensure the purity of your final product. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios that you may encounter during your experimental work.
Overview of the Synthetic Pathway
The most common and reliable synthetic route to this compound involves a three-step process starting from readily available commercial reagents. This pathway is outlined below.
Caption: General three-step workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The cyclocondensation step (Step 2) is arguably the most critical. This is where the pyrazole ring is formed, and it is also the step where regioisomers can be generated. Ensuring high conversion and selectivity in this step is paramount for a good overall yield and a straightforward purification process.
Q2: How can I be certain that I have synthesized the correct regioisomer, this compound, and not the 5-(tert-butyl)-1-methyl isomer?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The regioselectivity is often influenced by the reaction conditions, particularly the pH. In acidic conditions, the more nucleophilic nitrogen of methylhydrazine typically attacks the more electrophilic carbonyl group, leading to the desired isomer. Confirmation of the final structure should be done using advanced NMR techniques. A 2D NOESY experiment showing a nuclear Overhauser effect between the N-methyl protons and the tert-butyl protons would provide strong evidence for the 3-(tert-butyl)-1-methyl substitution pattern. 1H-13C HMBC experiments can also be used to confirm the connectivity.[3]
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes. Methylhydrazine is a toxic and volatile substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium ethoxide is a strong base and is water-reactive; it should be handled under anhydrous conditions. Standard laboratory safety practices should be followed throughout the synthesis.
Troubleshooting Guide: Step-by-Step
Step 1: Synthesis of Ethyl 4,4-dimethyl-2,4-dioxopentanoate (Claisen Condensation)
| Parameter | Recommended Condition |
| Reactants | Pinacolone, Diethyl Oxalate |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to reflux |
| Typical Yield | 70-85% |
Q: My Claisen condensation is giving a low yield. What are the likely causes?
A: Low yields in this step are often due to one of the following:
-
Presence of Water: The base, sodium ethoxide, is highly sensitive to moisture. Any water present will consume the base and inhibit the reaction. Ensure all glassware is oven-dried and that you are using anhydrous solvents.
-
Incorrect Stoichiometry of Base: A full equivalent of a strong base is required for the Claisen condensation to proceed to completion, as the product diketoester is acidic and will be deprotonated by the base.
-
Insufficient Reaction Time or Temperature: While the initial reaction is often started at a low temperature, it may require heating to reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Q: I am observing the formation of byproducts. How can I improve the purity of my intermediate?
A: The primary byproduct in a Claisen condensation is often the result of self-condensation of the starting ketone (pinacolone in this case). To minimize this:
-
Add the pinacolone slowly to the solution of the base and diethyl oxalate. This ensures that the concentration of the enolate of pinacolone is kept low, reducing the rate of self-condensation.
-
Maintain a controlled temperature during the addition.
Step 2: Formation of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (Cyclocondensation)
| Parameter | Recommended Condition |
| Reactants | Ethyl 4,4-dimethyl-2,4-dioxopentanoate, Methylhydrazine |
| Solvent | Ethanol, often with Acetic Acid |
| Temperature | Reflux |
| Typical Yield | 80-95% |
Q: My cyclization reaction is sluggish or incomplete. What can I do?
A: Incomplete cyclization can be due to several factors:
-
pH of the reaction medium: The reaction is often catalyzed by acid. The addition of a catalytic amount of acetic acid can significantly increase the reaction rate by activating the carbonyl groups towards nucleophilic attack.
-
Reaction Temperature: This reaction typically requires heating to reflux for several hours. Ensure the reaction is maintained at the appropriate temperature.
-
Purity of the 1,3-dicarbonyl intermediate: Impurities from the previous step can interfere with the cyclization. It is advisable to use a purified intermediate for this step.
Q: I have a mixture of regioisomers. How can I improve the selectivity for the desired 3-tert-butyl-1-methyl isomer?
A: As mentioned in the FAQs, controlling the regioselectivity is crucial.[4]
-
Acidic Conditions: Performing the reaction in a slightly acidic medium (e.g., ethanol with acetic acid) generally favors the attack of the more substituted nitrogen of methylhydrazine (N1) on the less sterically hindered ketone carbonyl, leading to the desired 3-tert-butyl isomer after cyclization and dehydration.
-
Stepwise Addition: Some protocols suggest forming the hydrazone intermediate first at a lower temperature before heating to induce cyclization, which can sometimes improve selectivity.
Caption: Decision tree for troubleshooting the cyclocondensation step.
Step 3: Saponification to the Carboxylic Acid
| Parameter | Recommended Condition |
| Reactants | Pyrazole Ester, Base |
| Base | NaOH, KOH, or LiOH |
| Solvent | Ethanol/Water or THF/Water |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 90-98% |
Q: The hydrolysis of my ester is not going to completion. How can I fix this?
A: The tert-butyl group can provide some steric hindrance, potentially slowing down the hydrolysis. To drive the reaction to completion:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the saponification of sterically hindered esters.
-
Increase Temperature and Time: Heating the reaction mixture to reflux will increase the rate of hydrolysis. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Solvent System: A co-solvent like THF or ethanol is necessary to ensure the solubility of the ester in the aqueous base. Ensure a homogenous solution is formed.
Q: I am losing my product due to decarboxylation. How can this be avoided?
A: Pyrazole-5-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures and under certain pH conditions.[5][6][7]
-
Temperature Control: Avoid excessive heating during both the saponification and the subsequent acidic workup. If the saponification requires reflux, keep the time to the minimum necessary for complete conversion.
-
Careful Acidification: During the workup, add the acid slowly to the cooled reaction mixture, preferably in an ice bath. Localized high temperatures and strongly acidic conditions can promote decarboxylation. Acidify only to the point of complete precipitation of the carboxylic acid (typically pH 2-3).
Q: My product is difficult to extract after acidification. What are some tips?
A: Being a carboxylic acid, the product has some water solubility, which can complicate extraction.
-
Ensure Complete Protonation: Check the pH of the aqueous layer after acidification to ensure it is sufficiently low (pH 2-3) to fully protonate the carboxylate.
-
Use an Appropriate Solvent: Dichloromethane or ethyl acetate are commonly used. Ethyl acetate can sometimes be more effective for extracting polar carboxylic acids.
-
Perform Multiple Extractions: Perform at least three to five extractions with the organic solvent to ensure a good recovery from the aqueous phase.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove dissolved water and may improve the phase separation.
**Purification and Characterization
Q: What is the most effective method for purifying the final product?
A:
-
Recrystallization: This is often the best method for obtaining highly pure material. A common solvent system for pyrazole carboxylic acids is an ethanol/water or ethyl acetate/hexanes mixture.[8] Experiment with different solvent systems to find the one that gives the best recovery and crystal quality.
-
Column Chromatography: If recrystallization is ineffective or if there are persistent impurities, silica gel chromatography can be used. A mobile phase of dichloromethane with a small percentage of methanol (e.g., 1-5%) is a good starting point. Adding a small amount of acetic acid to the eluent can help to prevent tailing of the acidic product on the silica gel.
Q: What are the expected 1H NMR signals for this compound?
A: While the exact chemical shifts will depend on the solvent used, you should expect to see:
-
A singlet for the tert-butyl protons (~1.3 ppm).
-
A singlet for the N-methyl protons (~4.0 ppm).
-
A singlet for the pyrazole C4-H proton (~6.7 ppm).
-
A broad singlet for the carboxylic acid proton (>10 ppm).
By carefully considering these troubleshooting points and optimizing your reaction conditions at each step, you can significantly improve the yield and purity of your this compound synthesis.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (PubMed)
- New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermedi
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (Royal Society of Chemistry)
- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (Royal Society of Chemistry)
- Synthesis of pyrazole carboxylic acid intermediate 5...
- Preventing degradation of pyrazole compounds during synthesis. (BenchChem)
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (MDPI)
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. (MDPI)
- [Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).]([Link] (Semantic Scholar)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline)
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- review of pyrazole compounds' production, use, and pharmacological activity.
- Grignard Reaction. (Organic Chemistry Portal)
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (Hilaris Publisher)
- INORGANIC CHEMISTRY. (Royal Society of Chemistry)
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (Organic Syntheses)
- 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (ChemicalBook)
- 3-(tert-Butyl)-5-methyl-1H-pyrazole synthesis. (ChemicalBook)
- Pyrazole synthesis. (Organic Chemistry Portal)
- Recent Advances in the Synthesis of Pyrazole Deriv
- All About The Reactions of Grignard Reagents. (Master Organic Chemistry)
- tert-Butyl 3-methyl-1H-pyrazole-5-carboxyl
- Esters with Grignard Reagent. (Chemistry Steps)
- Reaction of Grignard reagents with esters. (Chemistry Stack Exchange)
- CAS 83405-71-4 3-tert-Butyl-1H-pyrazole-5-carboxylic acid. (BOC Sciences)
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the purification of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond basic protocols to address the specific challenges and nuances you may encounter in the lab, providing expert insights to streamline your purification workflow.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses common problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Question 1: My compound separated as a sticky oil instead of crystals upon cooling. What went wrong and how can I fix it?
Answer:
This phenomenon, known as "oiling out," is a frequent issue, especially with compounds that have relatively low melting points or when the solution is too concentrated.[1][2] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[2] Impurities can then preferentially dissolve in these droplets, compromising the purification.
Root Causes & Solutions:
-
High Solute Concentration: The solution is likely too saturated, causing the compound to precipitate prematurely at a higher temperature.
-
Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (10-20% more) of the primary ("good") solvent to lower the saturation point. Allow the solution to cool much more slowly. This gives the molecules adequate time to orient themselves into a crystal lattice.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing orderly crystal formation.
-
Solution: After redissolving, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to ensure a slow temperature drop. Avoid placing the flask directly into an ice bath until it has fully cooled to room temperature and crystal growth has already commenced.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent system may be too high, exceeding the melting point of your compound.
-
Solution: Consider a different solvent or solvent pair with a lower boiling point.
-
Question 2: The solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?
Answer:
This indicates that you have a stable supersaturated solution or have used too much solvent.[1] The energy barrier for nucleation (the initial formation of crystals) has not been overcome.
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" acts as a template for further crystal formation. This is the most reliable method to initiate crystallization.[3]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[1][2]
-
Flash Cooling (Use with Caution): Briefly place the flask in a dry ice/acetone bath for a few minutes to induce nucleation, then immediately allow it to warm back to room temperature for slower, more controlled growth.
Question 3: My final product yield is extremely low (<50%). Where did my compound go?
Answer:
A low yield is a frustrating but common problem. The cause can usually be traced to one of several experimental steps.
Potential Causes & Preventative Measures:
-
Excessive Solvent: This is the most common cause. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[2][4]
-
Measure: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. Before filtering, ensure the solution is thoroughly cooled in an ice bath (typically for at least 20-30 minutes) to maximize precipitation.
-
-
Premature Crystallization: The compound crystallized in the filter funnel during hot filtration to remove insoluble impurities.
-
Inappropriate Solvent System: The compound may be too soluble in your chosen solvent, even at low temperatures.
-
Measure: Re-evaluate your solvent choice. A good solvent should show a large difference in solubility between hot and cold conditions.
-
Question 4: The crystals are colored, but I expected a white or colorless solid. How do I remove the color?
Answer:
Colored impurities are common. They can often be removed with an adsorbent like activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude, colored compound in the appropriate hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is often enough). Using too much will adsorb your product and drastically reduce the yield.[2]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Experimental Workflow: Recrystallization of this compound
Caption: Workflow for the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for this specific pyrazole carboxylic acid?
A1: The structure, containing a polar carboxylic acid group and nonpolar tert-butyl and methyl groups, suggests a solvent of intermediate polarity or a solvent-pair system is ideal.
-
Good Starting Choice (Solvent Pair): Ethyl Acetate / Hexanes. Ethyl acetate is a moderately polar solvent that should dissolve the compound when hot, while hexanes are nonpolar and will act as an anti-solvent to induce crystallization upon cooling.
-
Alternative (Single Solvent): Isopropanol or Ethanol. These alcohols may work, but you might need to use a water co-solvent (e.g., Isopropanol/water) to decrease the compound's solubility at colder temperatures for better yield.[5]
-
Acidic Solvents: Acetic acid/water mixtures can also be effective for carboxylic acids, but residual acetic acid can be difficult to remove from the final product.[5]
Q2: How do I perform a solvent-pair recrystallization with Ethyl Acetate and Hexanes?
A2:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate needed to just dissolve the solid completely.
-
While the solution is still hot, add hexanes dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
Q3: How can I assess the purity of my final product?
A3:
-
Melting Point Analysis: This is a fast and effective method. A pure compound will have a sharp and narrow melting range (typically < 2 °C) that matches the literature value. Impurities will cause the melting point to be depressed and the range to broaden.[6]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Analysis (NMR): For definitive structural confirmation and purity assessment, ¹H and ¹³C NMR spectroscopy are the gold standards.[6][7]
Solvent Selection Data
The table below summarizes properties of common solvents that can be considered for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Ethyl Acetate | 77.1 | 6.0 | Good "Soluble" Solvent: Dissolves the compound well when hot. Ideal for pairing with an anti-solvent. |
| Hexanes | 69.0 | 1.9 | Good "Insoluble" Solvent (Anti-solvent): Miscible with ethyl acetate; effectively reduces solubility upon cooling. |
| Isopropanol | 82.6 | 19.9 | Possible Single Solvent: May require addition of water as an anti-solvent to improve yield. |
| Ethanol | 78.4 | 24.6 | Possible Single Solvent: Similar to isopropanol; good solubility when hot is likely. |
| Toluene | 110.6 | 2.4 | Less Ideal: Lower polarity may require high temperatures; often paired with hexanes.[5] |
| Water | 100.0 | 80.1 | Unsuitable as primary solvent: Due to the nonpolar tert-butyl and methyl groups, solubility is expected to be very low. Can be used as an anti-solvent with alcohols. |
References
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Problems in recrystalliz
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Recrystalliz
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI
- [Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar]([Link]
- 3.6F: Troubleshooting - Chemistry LibreTexts
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
- Synthesis of Pyrazole Compounds by Using Sonication Method - Journal of Advanced Scientific Research
- Help! Recrystallization sources of error. : r/chemhelp - Reddit
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses
- 3-TERT-BUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich
- This compound, 95%, Thermo Scientific 10 g - Fisher Scientific
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - MDPI
- Solubility of Organic Compounds - University of Calgary
- 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, 95%, Thermo Scientific 1 g - Fisher Scientific
- 83405-71-4|3-(tert-Butyl)-1H-pyrazole-5-carboxylic acid - BLDpharm
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-based scaffolds. Pyrazoles are a cornerstone in drug discovery, but their synthesis is often plagued by predictable yet frustrating side reactions.[1][2] This document moves beyond simple protocols to explain the mechanistic origins of common issues and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I control the selectivity?
A1: The Challenge of Regiocontrol
This is the most common issue in Knorr-type pyrazole syntheses.[1] When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester or an unsymmetrical diketone) reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two competing reaction pathways and results in a mixture of regioisomeric pyrazoles, which can be notoriously difficult to separate.[3][4]
The regiochemical outcome is a delicate balance of steric hindrance, electronic effects of the substituents, and reaction conditions.[5] The more electrophilic carbonyl will typically react faster with the more nucleophilic nitrogen of the hydrazine.
Mechanistic View of Competing Pathways
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Troubleshooting Strategies & Solutions
-
Solvent Engineering: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for a single isomer.[3] These solvents can stabilize one of the transition states over the other through strong hydrogen bonding interactions.
Solvent Diketone Substituents Regioisomeric Ratio (Desired:Undesired) Reference Ethanol Aryl & CF₃ 1:1.5 [3] TFE Aryl & CF₃ 4.3:1 [3] HFIP Aryl & CF₃ >20:1 [3] -
pH and Catalyst Control: The reaction is often catalyzed by acid.[6][7] The pH influences which carbonyl is preferentially protonated and activated.
-
Protocol: Add 3-5 drops of glacial acetic acid to your reaction mixture.[8] This mild acid catalyst is often sufficient to promote cyclization and dehydration without causing degradation.
-
For more complex substrates, consider using a Lewis acid catalyst (e.g., Yb(PFO)₃) which can coordinate to the dicarbonyl and favor a specific conformation for the attack.[9]
-
-
Reactant Stoichiometry: Recent studies have revealed that the kinetics of the Knorr synthesis can be more complex than previously assumed, with evidence of autocatalysis and unexpected intermediates.[5] Varying the initial ratio of the dicarbonyl to the hydrazine can influence the dominant reaction pathway and therefore alter the final isomer ratio.[5] Experiment with a slight excess (1.1 to 1.5 equivalents) of either reactant to see if it favors your desired product.
Q2: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 isomers. How can I achieve selectivity?
A2: The N1 vs. N2 Alkylation Dilemma
Once the pyrazole ring is formed, its two nitrogen atoms (N1 and N2) have similar electronic properties and nucleophilicity, making selective alkylation a significant challenge.[10] Direct alkylation with simple reagents like methyl iodide or dimethyl sulfate often yields inseparable mixtures.[11] The selectivity is governed by a subtle interplay between sterics, electronics, the nature of the base, and the alkylating agent itself.
Strategies for Regioselective N-Alkylation
-
Steric Control (Favoring N1): The most reliable strategy is to exploit steric hindrance. By using a sterically bulky alkylating agent, the reaction is forced to occur at the less hindered nitrogen atom, which is typically N1. A highly effective modern approach uses α-halomethylsilanes as "masked" methylating agents.
Caption: Steric hindrance directs alkylation to the N1 position.
Protocol: N1-Selective Methylation using an α-Halomethylsilane [11]
-
Alkylation: To a solution of your pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or MeCN), add a base such as Cs₂CO₃ (1.5 eq).
-
Add the bulky alkylating agent, (chloromethyl)triisopropylsilane (1.2 eq), dropwise at room temperature.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Protodesilylation: Upon completion, without isolation, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF).
-
Stir for an additional 2-3 hours. The bulky silyl group will be cleaved, leaving a methyl group selectively at the N1 position.
-
Perform a standard aqueous workup and purify by column chromatography. This method can achieve N1/N2 ratios greater than 99:1.[11]
-
-
Electronic Control & Reagent-Based Interactions: The structure of the alkylating agent can be tuned to favor one isomer. For example, an alkylating agent with a hydrogen-bond acceptor (like an amide) can form a transient hydrogen bond with the pyrazole's N-H group, pre-organizing the transition state to favor alkylation at the adjacent N2 position.[12]
Q3: My reaction isn't going to completion. I'm isolating a stable intermediate instead of the final pyrazole. What's wrong?
A3: The Dehydration Bottleneck
This issue is common in Knorr-type syntheses, especially when using β-ketoesters. The reaction often proceeds rapidly to form a cyclic hemiaminal (a hydroxylpyrazolidine) intermediate, but the final dehydration step to form the aromatic pyrazole can be slow or require higher activation energy.[5][8] This dehydration is the rate-determining step under neutral pH conditions.[5]
Solutions to Drive the Reaction to Completion
-
Thermal Promotion: Simply increasing the reaction temperature is often effective. Refluxing in a higher-boiling solvent like propanol, toluene, or xylene can provide the necessary energy to overcome the activation barrier for water elimination.[8]
-
Acid Catalysis: The hydroxyl group of the intermediate is a poor leaving group. Adding a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH) will protonate the hydroxyl, converting it into a much better leaving group (H₂O) and accelerating the final aromatization step.[8][13]
-
Dehydration: If thermal and acid catalysis are insufficient or lead to decomposition, you can actively remove water from the reaction.
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms, driving the equilibrium toward the pyrazole product.
-
Chemical Dehydrating Agents: Adding molecular sieves to the reaction can sequester water and promote the final elimination.
-
Q4: I'm observing a significant amount of a dimeric byproduct. What causes this and how can it be minimized?
A4: Understanding Dimerization
Pyrazole dimerization can occur through two main mechanisms: non-covalent self-assembly via hydrogen bonding or covalent bond formation. While hydrogen-bonded dimers are common in solution and solid-state, they typically do not interfere with purification.[14] The formation of covalent dimers is a more serious side reaction. This is particularly prevalent in syntheses involving 5-aminopyrazoles, where copper catalysts can promote oxidative C-H/N-H coupling to form pyrazole-fused pyridazines or pyrazines.[15]
Strategies to Minimize Covalent Dimer Formation
-
Dilution: Dimerization is a bimolecular process. Running the reaction at a lower concentration (higher solvent volume) will decrease the probability of two pyrazole molecules encountering each other, thus favoring the desired intramolecular cyclization or substitution reaction.
-
Re-evaluate Your Catalyst: If you are using a transition metal catalyst (especially copper), it may be promoting the undesired dimerization.[15] Consider switching to a different metal, using a different ligand set, or exploring a metal-free alternative.
-
Protecting Groups: If a specific functional group, like an amine or thiol, is participating in the dimerization, temporarily protecting it can be an effective strategy. For an amino group, a Boc or Cbz protecting group can be installed before the main reaction and removed afterward.
References
- Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer.The Journal of Physical Chemistry A.[Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.[Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.[Link]
- Unit 4 Pyrazole | PDF.Slideshare.[Link]
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.MDPI.[Link]
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.National Institutes of Health (NIH).[Link]
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.National Institutes of Health (NIH).[Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.[Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.The Journal of Organic Chemistry.[Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.The Journal of Organic Chemistry.[Link]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.Semantic Scholar.[Link]
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- A mechanism of pyrazole forming reaction.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.The Journal of Organic Chemistry.[Link]
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.Università di Ferrara.[Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.National Institutes of Health (NIH).[Link]
- Synthesis and Properties of Pyrazoles.Encyclopedia.pub.[Link]
- Knorr Pyrazole Synthesis.J&K Scientific LLC.[Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.[Link]
- N-methyl
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.National Institutes of Health (NIH).[Link]
- Mechanism for the formation of pyrazole.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II).Schrödinger.[Link]
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.The Journal of Organic Chemistry.[Link]
- Knorr Pyrazole Synthesis
- Knorr pyrazole synthesis.Name-Reaction.com.[Link]
- Pyrazole synthesis.Organic Chemistry Portal.[Link]
- Knorr pyrazole synthesis from a ketoester - labor
- Optimizing Pyrazole Synthesis: A Guide for R&D Chemists.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.Organic Syntheses.[Link]
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.IJTSRD.[Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pyrazole Acylation
Welcome to the technical support center for pyrazole acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide for Pyrazole Acylation
Acylating pyrazoles can be a nuanced process. This section is dedicated to resolving the most common challenges encountered in the lab.
Table 1: Common Issues in Pyrazole Acylation & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficiently Activated Acylating Agent: The electrophilicity of the acylating agent is too low to react with the pyrazole. 2. Poor Nucleophilicity of Pyrazole: Electron-withdrawing groups on the pyrazole ring reduce its nucleophilicity. 3. Inappropriate Base: The base may be too weak to deprotonate the pyrazole or too strong, leading to side reactions. 4. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier. | 1. Convert carboxylic acids to more reactive derivatives like acid chlorides or anhydrides. Oxalyl chloride or thionyl chloride are effective for this purpose.[1] 2. Use a stronger base (e.g., NaH, KOtBu) to fully deprotonate the pyrazole, increasing its nucleophilicity. 3. Screen a range of bases. For less reactive pyrazoles, a strong, non-nucleophilic base is often ideal. For more sensitive substrates, milder bases like triethylamine or pyridine may be sufficient. 4. Increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature without causing degradation.[2] |
| Formation of N1 vs. N2 Acylation Isomers | 1. Steric Hindrance: The acylating agent and substituents on the pyrazole ring can sterically influence which nitrogen is acylated.[3] 2. Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. | 1. For N1 selectivity with bulky groups at C5: The N1 position is generally favored due to less steric hindrance. 2. For N2 selectivity: This is often challenging. Consider using a directing group or a multi-step synthesis that favors N2 functionalization. 3. Careful selection of the acylating agent: Less bulky acylating agents may show less regioselectivity. |
| C-Acylation instead of N-Acylation | 1. Reaction Conditions Favoring C-Acylation: In some cases, particularly with highly activated pyrazoles and strong Lewis acids, C-acylation can compete with N-acylation. | 1. Use of a base: The presence of a base will deprotonate the pyrazole, making the nitrogen atoms significantly more nucleophilic and favoring N-acylation. 2. Solvent choice: Aprotic solvents generally favor N-acylation. |
| Side Product Formation (e.g., Di-acylation) | 1. Excess Acylating Agent: Using a large excess of the acylating agent can lead to the acylation of both nitrogen atoms, especially with unsubstituted pyrazole. 2. High Reaction Temperature: Elevated temperatures can sometimes promote undesired side reactions. | 1. Stoichiometry control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Gradual addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product Degradation | 1. Harsh Reaction Conditions: Strong acids or bases, or high temperatures, can lead to the decomposition of the starting material or product. 2. Air or Moisture Sensitivity: Some reagents or products may be sensitive to air or moisture. | 1. Screen milder bases and acylating agents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents and reagents. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of pyrazole acylation.
Q1: How do I choose the right solvent for my pyrazole acylation?
A1: The choice of solvent is critical and depends on the specific reagents and conditions.
-
Aprotic non-polar solvents (e.g., THF, Dichloromethane): These are excellent general-purpose solvents for pyrazole acylation, especially when using reactive acylating agents like acid chlorides. They are relatively inert and solubilize a wide range of organic compounds.
-
Aprotic polar solvents (e.g., DMF, DMSO): These solvents can accelerate the reaction rate due to their ability to solvate cations, which can be beneficial when using weaker bases or less reactive substrates.[4] However, they can be more difficult to remove during workup.
-
Protic solvents (e.g., Ethanol, Acetic Acid): These are generally avoided as they can react with the acylating agent. However, in some specific protocols, such as certain Knorr pyrazole syntheses, they are employed.[4]
Q2: What is the role of the base in pyrazole acylation, and how do I select one?
A2: The base plays a crucial role in deprotonating the pyrazole, thereby increasing its nucleophilicity and facilitating the acylation reaction. The choice of base depends on the pKa of the pyrazole.
-
Weak Bases (e.g., Triethylamine, Pyridine): These are suitable for pyrazoles with electron-donating groups that increase their acidity. They are also useful when working with acid-sensitive substrates.
-
Strong Bases (e.g., Sodium Hydride, Potassium tert-butoxide): These are necessary for less reactive pyrazoles with electron-withdrawing groups.[5] They ensure complete deprotonation, driving the reaction to completion. Use caution as they can promote side reactions if not used appropriately.
Q3: My reaction is sluggish. What are the first things I should check?
A3: If your reaction is proceeding slowly, consider the following:
-
Reagent Purity: Ensure your pyrazole, acylating agent, and solvent are pure and dry.
-
Base Strength: The base may not be strong enough to deprotonate the pyrazole effectively. Consider switching to a stronger base.
-
Temperature: Gently warming the reaction mixture can often increase the reaction rate. Use TLC or LC-MS to monitor for any product degradation at higher temperatures.
-
Catalyst: While not always necessary, a catalyst can sometimes be beneficial. For instance, a catalytic amount of a Lewis acid might be employed in specific cases, though this can also promote C-acylation.
Q4: How can I control the regioselectivity of acylation on an unsymmetrically substituted pyrazole?
A4: Regioselectivity is primarily governed by steric and electronic factors.
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will generally direct acylation to the less hindered N1 nitrogen.[3]
-
Electronic Effects: Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it. The interplay of these effects can be complex.
-
Protecting Groups: In challenging cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.
Section 3: Experimental Protocols & Workflows
General Protocol for N-Acylation of Pyrazole using an Acid Chloride
-
Preparation: To a solution of the pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add a suitable base (1.1 equiv, e.g., triethylamine or diisopropylethylamine).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Low Yield
Caption: The general three-step mechanism for the N-acylation of pyrazole.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. ChemRxiv. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Sources
- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My synthesized this compound is impure. What are the likely contaminants?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. Common impurities in pyrazole synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2] For instance, if the synthesis involves the cyclization of a diketone with a hydrazine, you might find residual starting materials.[3][4] It's also common to have regioisomers as byproducts, depending on the specificity of the cyclization reaction.
Q2: I have neutral and basic impurities in my product. What is the most effective way to remove them?
A2: Acid-base extraction is a highly effective and robust method for separating carboxylic acids from neutral and basic impurities.[5][6][7] The principle lies in the differential solubility of the acidic product and the impurities in aqueous and organic phases at varying pH levels. The carboxylic acid can be deprotonated with a weak base, like sodium bicarbonate, to form a water-soluble carboxylate salt.[6] Neutral organic impurities will remain in the organic phase, and basic impurities can be subsequently removed by washing the organic layer with an acidic solution.
Q3: My compound is a solid. How can I best purify it after extraction?
A3: For solid carboxylic acids, recrystallization is often the preferred method of purification following an initial workup like acid-base extraction.[6][8] The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Q4: I'm observing significant streaking while running a TLC of my pyrazole carboxylic acid on a silica gel plate. What's causing this and how can I fix it?
A4: Streaking of carboxylic acids on silica gel TLC plates is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can result in a mixture of protonated and deprotonated forms of your compound, leading to tailing or streaking. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that your carboxylic acid remains fully protonated and migrates as a more compact, defined spot.
Q5: After purification, my final product is an oil or a sticky solid, not the expected crystalline solid. What should I do?
A5: If your purified this compound is not solidifying, it may be due to the presence of residual solvent or persistent impurities that are inhibiting crystallization. Ensure that your product has been thoroughly dried under a high vacuum to remove any remaining solvent. If the issue persists, consider a secondary purification step. Column chromatography can be effective for separating compounds with similar polarities.[1] When performing column chromatography on carboxylic acids, it is often beneficial to add a small percentage of acetic or formic acid to the mobile phase to improve peak shape and separation, similar to the strategy used for TLC analysis.[1]
In-Depth Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic organic impurities.
Principle: The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The carboxylic acid is then recovered by acidifying the aqueous layer.[5][7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6] Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.
-
Repeat Extraction: To ensure complete extraction, repeat the process by adding a fresh portion of the NaHCO₃ solution to the organic layer. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (verify with litmus paper).[1] The this compound should precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product thoroughly, preferably in a vacuum oven.
Workflow Diagram:
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification via Recrystallization
This protocol is suitable for purifying solid this compound that is already reasonably pure.
Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. This often requires some empirical testing. Good starting points for carboxylic acids can include water, ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum.
Solvent Selection Guide (Hypothetical Data):
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling (g/100mL) | Comments |
| Water | Low | Moderate | Potential for hydrogen bonding. |
| Ethanol | High | Very High | May need a co-solvent to reduce solubility. |
| Ethyl Acetate | Moderate | High | A good starting point for many organic acids. |
| Hexane | Very Low | Low | Often used as an anti-solvent with a more polar solvent. |
| Ethyl Acetate/Hexane | Variable | Variable | A versatile system; adjust the ratio for optimal results. |
Note: This table provides general guidance. Actual solubilities should be determined experimentally.
Workflow Diagram:
Caption: Workflow for purification by recrystallization.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Patil, S. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(4-s), 133-138.
- National Center for Biotechnology Information. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem Compound Database.
- Berezina, T. A., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 24(22), 4153.
- MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- MDPI. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 23(11), 2959.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-B%C3%A1ez-Guzm%C3%A1n-Castillo/8f09d8540c4983058866a9d701e66c6b840b3f5b]([Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 579-623.
- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983.
- STM Journals. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
- ResearchGate. (2006). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Column Chromatography of Pyrazole Derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile heterocyclic compounds. The structural diversity of pyrazoles—ranging from varying polarity and basicity to poor solubility—presents unique purification hurdles.[1][2] This center provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to help you navigate these complexities and achieve optimal separation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when developing a purification method for pyrazole derivatives.
Q1: How do I select the appropriate stationary phase for my pyrazole derivative?
A1: The choice of stationary phase is critical and depends on the specific properties of your pyrazole derivative.
-
Normal-Phase Silica Gel: This is the most common starting point for many organic compounds. However, pyrazoles are often weakly basic due to the nitrogen atoms in the ring.[3] This basicity can lead to strong interactions with the acidic silanol groups on the silica surface, causing significant peak tailing and potential degradation.[4][5] Standard silica is best suited for neutral, non-polar to moderately polar pyrazole derivatives.
-
Deactivated Silica Gel: For basic pyrazole derivatives, deactivating the silica gel is essential to achieve symmetrical peaks and good recovery.[3][4] This is typically done by pre-treating the silica with a mobile phase containing a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol. This process neutralizes the acidic silanol sites, minimizing unwanted secondary interactions.
-
Neutral Alumina: Alumina is another polar stationary phase but is less acidic than silica. It can be a good alternative if your compound is particularly sensitive to the acidity of silica gel and deactivation is insufficient.[3]
-
Reversed-Phase (C18 or C8): If your pyrazole derivative is highly polar or has ionizable groups, reversed-phase chromatography is often a better choice.[3] This technique separates compounds based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7]
-
Chiral Stationary Phases: For separating enantiomers of chiral pyrazoles, specialized polysaccharide-based columns, such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent recognition and resolution capabilities.[8][9][10]
Q2: My pyrazole derivative is tailing severely on a silica gel column. What is happening and how can I fix it?
A2: Severe peak tailing for pyrazole derivatives on silica gel is a classic sign of strong secondary interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface.[5] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail."
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[4] The modifier competes with your pyrazole for the active silanol sites, effectively masking them and allowing your compound to elute symmetrically.
-
Use a Deactivated Column: Prepare a slurry of your silica gel in the mobile phase containing the basic modifier before packing the column. This ensures the entire stationary phase is neutralized. (See Protocol 2 for details).
-
Switch to a Less Acidic Stationary Phase: If tailing persists, consider using neutral alumina or an end-capped reversed-phase column where residual silanol activity is minimized.[3][5]
Q3: My compound is poorly soluble and precipitates when I try to load it onto the column. What are my options?
A3: Poor solubility is a common challenge with pyrazole derivatives that can lead to precipitation at the top of the column, causing poor separation and low recovery.[3]
Solutions:
-
Dry Loading (Recommended): This is the preferred method for poorly soluble compounds.[11] Dissolve your crude product in a strong, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate). Add a portion of dry silica gel (approximately 5-10 times the mass of your sample) to this solution to form a slurry. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. (See Protocol 3 for details).
-
Use a Stronger Loading Solvent: If you must perform a wet load, dissolve your sample in the absolute minimum volume of a strong solvent (like dichloromethane or THF). However, be aware that using a loading solvent significantly stronger than your mobile phase can cause band broadening and reduce resolution.[11]
-
Solid-Phase Extraction (SPE): For some applications, using an SPE cartridge to perform a preliminary cleanup and transfer the analyte to a more suitable solvent can be effective.[4]
Q4: I suspect my pyrazole is degrading on the column. How can I confirm this and prevent it?
A4: Degradation on silica gel is possible, especially for sensitive pyrazole derivatives, due to the acidic nature of the stationary phase.[4][12]
Confirmation:
-
2D TLC Analysis: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
Prevention:
-
Deactivate the Silica: As with peak tailing, the primary solution is to neutralize the silica gel with a basic modifier like triethylamine.[4]
-
Work Quickly: Do not let the sample sit on the column for extended periods.
-
Use an Alternative Stationary Phase: Switch to a more inert phase like neutral alumina or a reversed-phase packing.[3]
In-Depth Troubleshooting Guides
Guide 1: Poor Resolution and Co-elution of Impurities
-
Symptom: Your target pyrazole derivative is eluting very close to or with impurities, resulting in mixed fractions and low purity.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent may not be optimal to differentiate between your product and the impurities.
-
Solution: Re-optimize the mobile phase using TLC. Test various solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for your target compound and maximal separation (ΔRf) from impurities.
-
-
Column Overloading: Loading too much sample onto the column can saturate the stationary phase, leading to broad peaks that merge.[13]
-
Solution: Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of sample on 100 g of silica).
-
-
Poor Column Packing: Voids or channels in the silica bed can create alternative pathways for the solvent and sample, ruining separation efficiency.[13]
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column should have a perfectly level top surface. If issues persist, repack the column.
-
-
Incorrect Stationary Phase Choice: The impurity may have a similar polarity but different functional groups that could be exploited by a different stationary phase.
-
Solution: If optimizing the mobile phase on silica fails, try a different stationary phase. For example, if an impurity is co-eluting on silica (normal phase), its different hydrophobic character might allow for separation on a C18 column (reversed-phase).[14]
-
-
Guide 2: Peak Shape Problems (Fronting, Splitting)
-
Symptom: Peaks appear distorted, with a leading edge (fronting) or as two merged peaks (splitting).
-
Possible Causes & Solutions:
-
High Sample Concentration / Column Overload (Fronting): A very concentrated sample can lead to a non-linear interaction with the stationary phase, causing the peak front to become less sharp.[5]
-
Solution: Dilute the sample before loading or reduce the total mass of the sample loaded onto the column.[13]
-
-
Sample Solvent Stronger than Mobile Phase (Splitting/Distortion): If the sample is dissolved in a solvent much more polar (in normal phase) than the mobile phase, it will travel down the column improperly before it has a chance to bind to the stationary phase, distorting the peak.[15]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent that is weaker or of similar strength. If a strong solvent is necessary for solubility, use the absolute minimum volume and consider the dry loading technique.[11]
-
-
Physical Column Issues (Splitting): A void or channel at the top of the column bed can split the sample band as it is being loaded, causing it to travel down as two separate bands.[15][16]
-
Solution: Inspect the top of the silica bed. If a void is visible, the column needs to be repacked. Adding a thin layer of sand on top of the silica after packing can help prevent the bed from being disturbed during solvent addition.[4]
-
-
Visual Workflow Diagrams
Data & Reference Tables
Table 1: Stationary Phase Selection Guide for Pyrazole Derivatives
| Stationary Phase | Key Characteristics | Best For... | Considerations |
| Silica Gel | Polar, acidic surface (silanol groups) | Neutral, non-polar to moderately polar pyrazoles. | Can cause severe peak tailing and degradation for basic or acid-sensitive pyrazoles.[4] |
| Deactivated Silica | Polar, neutralized surface (base-treated) | Basic pyrazole derivatives. | Requires adding a modifier (e.g., 0.1-1% TEA) to the mobile phase to maintain deactivation.[3][4] |
| Neutral Alumina | Polar, less acidic than silica. | Acid-sensitive pyrazoles where silica is problematic. | May have different selectivity compared to silica; requires separate method development. |
| Reversed-Phase C18 | Non-polar, hydrophobic surface. | Polar, water-soluble, or ionizable pyrazoles. | Requires polar mobile phases (water, ACN, MeOH). Good for MS compatibility with formic acid.[6] |
| Chiral Phases | Polysaccharide-based (e.g., cellulose) | Enantioselective separation of chiral pyrazoles. | Requires specific mobile phases (normal or polar organic modes) for optimal resolution.[8][9] |
Experimental Protocols
Protocol 1: Method Development for a Novel Pyrazole Derivative on Silica Gel
Objective: To establish an effective solvent system and purification protocol for a new pyrazole compound of unknown polarity.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on at least three different TLC plates.
-
Develop each plate in a different solvent system of varying polarity. Good starting systems include:
-
20% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane
-
-
Visualize the plates under UV light and/or with a chemical stain.
-
Identify the solvent system that places the desired product spot at an Rf value between 0.2 and 0.3 and provides the best separation from major impurities. Adjust solvent ratios as needed.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, use a column that holds ~50-100g of silica).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified from your TLC analysis.[4]
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent. Ensure no air bubbles are trapped.
-
Add a thin layer of sand to the top to protect the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Drain the solvent until it just reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a hand bellows or nitrogen line) to begin elution.
-
Collect fractions in an array of test tubes.
-
If a gradient elution is needed to elute slower-moving compounds, gradually increase the percentage of the more polar solvent.
-
Monitor the elution by spotting fractions onto a TLC plate to identify which ones contain the pure product.
-
Protocol 2: Deactivating Silica Gel to Prevent Tailing of Basic Pyrazoles
Objective: To neutralize the acidic sites on silica gel for the purification of a basic pyrazole derivative.
-
Prepare the Mobile Phase:
-
Prepare your chosen eluent system (e.g., 30% ethyl acetate in hexane).
-
Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5-1% (v/v). For example, add 5-10 mL of TEA to 1 L of the mobile phase.
-
-
Prepare the Silica Slurry:
-
In a beaker, measure the required amount of silica gel.
-
Add the TEA-containing mobile phase to the silica gel and stir to create a uniform slurry. Let it sit for 5-10 minutes to ensure thorough neutralization.
-
-
Pack and Run the Column:
-
Pack the column using the slurry as described in Protocol 1.
-
Run the entire chromatography using the mobile phase that contains TEA. This ensures the column remains deactivated throughout the purification process.
-
Protocol 3: Dry Loading a Poorly Soluble Pyrazole Derivative
Objective: To load a compound that is not soluble in the mobile phase onto the column without causing it to precipitate.[11]
-
Sample Adsorption:
-
Dissolve your entire crude sample in a suitable, volatile solvent (e.g., dichloromethane, acetone). The choice of solvent here is based on sample solubility, not chromatography.
-
In a round-bottom flask, add dry silica gel (approximately 5-10 times the mass of your crude sample).
-
Swirl the flask to thoroughly mix the solution with the silica, ensuring the entire sample is adsorbed.
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Gently rotate the flask under vacuum to remove the solvent completely. Continue until the silica becomes a completely dry, free-flowing powder. Break up any clumps with a spatula.
-
-
Column Loading and Elution:
-
Pack a column with fresh silica gel using your chosen mobile phase as usual.
-
Carefully pour the dry, sample-impregnated silica powder onto the top of the packed column, creating a uniform layer.
-
Gently tap the side of the column to settle the powder.
-
Carefully add a protective layer of sand on top of the sample layer.
-
Proceed with elution as you would for a standard column.
-
References
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
- El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Tech Support.
- El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- BenchChem. (2025).
- Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Scientific Reports.
- Abdel-Megied, A. M., et al. (2022). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate.
- ResearchGate. (2022). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- D'Angelo, C. J., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Journal of AOAC INTERNATIONAL.
- ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?.
- BenchChem. (2025).
- ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
- International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD.
- Al-Azmi, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ResearchGate. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.
- PubMed. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives].
- ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- PubMed Central. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
- National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- International Journal of Research Publication and Reviews. (2023). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
- ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
- National Center for Biotechnology Information. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
- Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Blogs | Restek [discover.restek.com]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Synthesis Excellence
A Guide to Preventing Byproduct Formation and Optimizing Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Unwanted byproduct formation, particularly the challenge of controlling regioselectivity, is a common hurdle that can impact yield, purity, and the overall efficiency of your discovery and development workflows.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the reactions you are performing. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies. Every piece of advice is grounded in established chemical principles and supported by authoritative literature to ensure trustworthiness and scientific integrity.
Let's begin by addressing the most common challenges you may encounter.
Section 1: Troubleshooting Regioisomer Formation in Knorr Pyrazole Synthesis
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. However, it frequently leads to a mixture of two regioisomeric products, a critical issue since these isomers can possess vastly different biological activities and physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: I'm getting a roughly 1:1 mixture of regioisomers. Why is this happening and how can I control the outcome?
A1: A non-selective reaction is often the default outcome when the two carbonyl groups of your 1,3-dicarbonyl substrate have similar steric and electronic environments. The initial, and often selectivity-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[1] When the energetic barriers for attack at either carbonyl are similar, a mixture results.
To gain control, you must intentionally bias the reaction towards one pathway. This can be achieved by modulating several key parameters:
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group (like a trifluoromethyl group, -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Reaction pH: The acidity of the reaction medium is crucial. Under acidic conditions, the carbonyl oxygen is protonated, activating it for attack.[1][3] The choice of acidic or basic conditions can alter which nitrogen of the substituted hydrazine acts as the primary nucleophile.
-
Solvent Choice: This is one of the most powerful and often overlooked tools for controlling regioselectivity.
Q2: How exactly does the solvent influence which regioisomer is formed? I've heard fluorinated alcohols are effective.
A2: You've heard correctly. The choice of solvent can dramatically shift the isomeric ratio, and fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective.[2]
The mechanism behind this is rooted in the unique properties of these solvents. Fluorinated alcohols are strong hydrogen bond donors.[2] They can form a hydrogen bond with the carbonyl oxygen of the 1,3-dicarbonyl compound. This interaction significantly enhances the electrophilicity of the carbonyl carbon, making it a much more favorable site for the initial nucleophilic attack by the hydrazine.[2] When one carbonyl is electronically more susceptible to this activation (e.g., a carbonyl adjacent to a -CF₃ group), the fluorinated solvent will preferentially activate that site, leading to a highly regioselective reaction.[2]
Troubleshooting Guide & Protocols
Issue: My reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine yields the undesired 3-aryl-5-trifluoromethylpyrazole as the major product.
Root Cause Analysis: In traditional solvents like ethanol, the reaction may not be selective. To favor the formation of the 5-aryl-3-trifluoromethylpyrazole, you need to direct the initial attack of the methylhydrazine to the carbonyl carbon adjacent to the trifluoromethyl group.
Solution: Solvent-Mediated Regiocontrol
The high hydrogen-bond-donating ability of HFIP will preferentially activate the carbonyl adjacent to the electron-withdrawing CF₃ group, promoting the desired nucleophilic attack.
Protocol 1: Regioselective Knorr Synthesis Using HFIP [2]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve your unsymmetrical 1,3-diketone (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution).
-
Hydrazine Addition: At room temperature, add methylhydrazine (1.1 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. You should see the consumption of your starting diketone and the appearance of a new, major product spot.
-
Work-up: Once the reaction is complete (typically 1-4 hours), remove the HFIP under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Data Snapshot: The Power of Solvent Choice
The following table clearly demonstrates the dramatic effect of solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.
| Solvent | Ratio of 5-furyl-3-CF₃ : 3-furyl-5-CF₃ Isomer | Reference |
| Ethanol (EtOH) | 40 : 60 | [2] |
| 2,2,2-Trifluoroethanol (TFE) | 89 : 11 | [2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | [2] |
Section 2: Identifying and Preventing Other Common Byproducts
While regioisomers are a primary concern, other byproducts can also complicate your synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction with a β-ketoester is giving me a product with a different mass than the expected pyrazole. What could it be?
A1: When using β-ketoesters, a common alternative product is a pyrazolone .[4][5] This occurs when the second intramolecular cyclization happens at the ester carbonyl, followed by the loss of the alcohol (e.g., ethanol). Pyrazolones exist in keto-enol tautomeric forms and are stable compounds.[5] The reaction is often still efficient, but yields the pyrazolone scaffold instead of the alkoxy-pyrazole.
Q2: My reaction seems to stop midway. I've isolated a stable intermediate. What is it?
A2: You have likely isolated a hydrazone intermediate .[6][7] This occurs when the initial condensation of the hydrazine with one carbonyl group happens, but the subsequent intramolecular cyclization and dehydration fail to proceed to completion. This can be due to insufficient heating, incorrect pH, or steric hindrance that disfavors the cyclization step. To drive the reaction to completion, you may need to increase the reaction temperature or add a catalytic amount of acid.[8]
Q3: I'm using an α,β-unsaturated ketone (a chalcone) as a precursor, but I'm not getting the aromatic pyrazole. What's the likely byproduct?
A3: The reaction of chalcones with hydrazines first proceeds via a Michael addition followed by cyclization to form a pyrazoline , which is a non-aromatic, 4,5-dihydro-1H-pyrazole.[9][10] To obtain the final aromatic pyrazole, an oxidation step is required to remove the two hydrogen atoms from the pyrazoline ring. If this oxidation is inefficient or omitted, the pyrazoline will be your final product. Sometimes, air oxidation is sufficient, but often a dedicated oxidizing agent is needed.
Troubleshooting Guide & Logical Flow
Use the following decision-making workflow to diagnose and solve common byproduct issues.
Caption: A workflow for troubleshooting common byproduct formation in pyrazole synthesis.
Section 3: Practical Guidance on Purification and Characterization
Even with optimized conditions, the formation of some byproducts may be unavoidable. Effective purification and characterization are therefore essential skills.
Frequently Asked Questions (FAQs)
Q1: How can I separate the two regioisomers if my reaction still produces a mixture?
A1: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[11] While the isomers have the same mass, they often have slightly different polarities due to the different electronic environments of the substituents. This difference in polarity allows for their separation on a silica gel stationary phase. You will need to carefully screen different mobile phase systems (e.g., gradients of hexane/ethyl acetate) to find the optimal conditions for separation.[11] In some cases, preparative HPLC may be necessary for isomers that are difficult to separate by standard column chromatography.[12]
Q2: How do I confirm the identity of each isolated regioisomer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing between regioisomers.[13]
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and on the substituents will be different for each isomer.
-
2D NMR (NOESY/HMBC): These techniques are particularly powerful. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, for example, between the N-methyl group and a nearby substituent on the pyrazole ring, which can unambiguously confirm the regiochemistry.[13] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, which also provides definitive structural information.[13]
Protocol 2: General Procedure for Column Chromatography Separation of Regioisomers [11]
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., pure hexane).
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system. A common strategy is to start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions that contain the pure, separated isomers.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain your pure regioisomers.
Section 4: Alternative Regioselective Synthetic Strategies
When the Knorr synthesis proves problematic, several alternative methods can provide excellent regioselectivity.
1. Synthesis from α,β-Unsaturated Carbonyls (Chalcones): As mentioned, the reaction of hydrazines with chalcones proceeds via a Michael addition. The regioselectivity is generally well-defined by the initial conjugate addition of the hydrazine to the β-carbon of the unsaturated system. This offers a reliable way to control the substituent pattern.[9]
2. 1,3-Dipolar Cycloadditions: This powerful class of reactions offers a highly regioselective route to pyrazoles. For instance, the reaction of in-situ generated nitrile imines (from hydrazonoyl chlorides) with alkynes or alkyne equivalents can yield fully substituted pyrazoles with excellent control over the substituent placement.[14]
Caption: Comparison of synthetic strategies for achieving regiocontrol in pyrazole synthesis.
This technical guide provides a framework for understanding and overcoming common challenges in pyrazole synthesis. By applying these principles and protocols, you can significantly improve the outcomes of your experiments, leading to higher yields, greater purity, and more efficient progress in your research and development endeavors.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- El-Faham, A., et al. (2022).
- Reddy, L. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
- Slideshare. (n.d.). knorr pyrazole synthesis.
- ResearchGate. (2024). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272.
- Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry, 7, 101326. [Link]
- Wikipedia. (n.d.). Hydrazine.
- OUCI. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- ResearchGate. (2016). Reaction of Hydrazine with Solution- and Vacuum-Prepared Selectively Terminated Si(100) Surfaces: Pathways to the Formation of Direct Si−N Bonds.
- Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1428-1451. [Link]
- YouTube. (2023). Knorr Pyrazole Synthesis.
- Provasi, P., Jimeno, M. L., Alkorta, I., Reviriego, F., Elguero, J., & Jokisaari, J. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic resonance in chemistry : MRC, 54(8), 637–640. [Link]
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- CoLab. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs).
- Ali, H. I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 886. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie (International ed. in English), 57(36), 11633–11638. [Link]
- Kumar, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. [Link]
- Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based.
- Ozgun, D. O., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23456–23470. [Link]
- Rani, P., et al. (2023). Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. Journal of Molecular Structure, 1285, 135321. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(19), 5897. [Link]
- ResearchGate. (n.d.). The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Müller, T. J. J., & Chebanov, V. A. (Eds.). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–218. [Link]
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Al-Amiery, A. A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 22(11), 1803. [Link]
- International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method.
- ResearchGate. (2016). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces.
- Al-Amiery, A. A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 22(11), 1803. [Link]
- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrazole Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, but its often-hydrophobic nature can create significant hurdles in obtaining reliable in vitro data.[1][2][3] This resource is designed to provide you with the causal logic and actionable protocols to overcome these solubility challenges.
Section 1: The Critical First Step - Preparing a Viable Stock Solution
The journey to a successful assay begins with a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[4][5] However, it is not without its challenges.
FAQ: My pyrazole compound is not fully dissolving in 100% DMSO at my target concentration (e.g., 10-30 mM). What should I do?
This is a common issue, as even DMSO has its limits.[6] Before resorting to more complex methods, attempt these physical solubilization techniques:
-
Gentle Heating: Warm the solution to 30-40°C. This can increase the kinetic energy and help overcome the lattice energy of the solid compound. Caution: Do not overheat, as this can degrade thermally sensitive compounds.
-
Vortexing & Sonication: Vigorous mixing or sonication can break down compound aggregates and increase the surface area available for solvation.[7]
-
Re-evaluate Concentration: If the compound remains insoluble, you may be exceeding its maximum solubility in DMSO. It is better to work with a lower, fully dissolved stock concentration (e.g., 5 mM or 1 mM) than an inaccurate, partially dissolved suspension.[6]
FAQ: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
This phenomenon, known as "precipitation upon dilution," occurs because the compound, while soluble in the organic environment of DMSO, is not soluble in the highly aqueous environment of your buffer.[4][8] The DMSO concentration drops dramatically upon dilution, and the water acts as an anti-solvent, causing the hydrophobic compound to crash out of solution.[9]
Primary Solution: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4] To prevent precipitation, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[4] This minimizes the concentration shock.
Workflow: Troubleshooting Stock Solution & Dilution Issues
This decision tree outlines a systematic approach to addressing initial solubility problems.
Caption: Decision tree for preparing and diluting DMSO stock solutions.
Section 2: Intermediate Strategies for Challenging Compounds
If optimizing the DMSO stock preparation is insufficient, the next step is to modify the formulation to better accommodate the pyrazole compound in the aqueous phase.
FAQ: Can I use co-solvents to improve the solubility of my compound in the final assay medium?
Yes, using a water-miscible co-solvent is a very common and effective strategy.[9][10][11] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and your hydrophobic compound, thereby increasing its solubility.[9][11][]
Causality: Water molecules form a highly ordered hydrogen-bond network. Hydrophobic compounds disrupt this network, which is energetically unfavorable, causing them to aggregate (i.e., precipitate). Co-solvents disrupt this water structure, making it easier to accommodate a non-polar solute.[11][]
| Co-Solvent | Typical Starting Conc. in Assay | Pros | Cons & Considerations |
| Ethanol | 1-5% | Readily available, effective for many compounds.[10] | Can be toxic to cells at higher concentrations; volatile. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, commonly used in formulations.[9][10] | Can be viscous; may affect some enzyme kinetics. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Very low toxicity, high solubilizing power for certain compounds.[11][] | High viscosity; potential for precipitation upon cooling. |
| Glycerin | 1-20% | Non-toxic, biocompatible.[9][10] | High viscosity. |
Protocol: Co-solvent Screening
-
Prepare a 10 mM stock of your pyrazole in 100% DMSO.
-
Create a series of your assay buffer containing different co-solvents (e.g., Buffer + 5% Ethanol, Buffer + 5% PG, Buffer + 5% PEG 400).
-
Add the DMSO stock to each buffer to achieve the desired final compound concentration (e.g., 10 µM). The final DMSO concentration should remain constant and ideally ≤0.5%.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature.
-
Crucially, run a vehicle control for each co-solvent condition to ensure the co-solvent itself does not affect the biological assay outcome.
FAQ: My pyrazole has an acidic or basic functional group. Can I use pH to my advantage?
Absolutely. For ionizable compounds, pH adjustment is one of the most powerful tools for enhancing aqueous solubility.[][13] The underlying principle is that the ionized (charged) form of a compound is almost always more water-soluble than the neutral form.[14][15]
-
For a basic pyrazole (e.g., containing an amine): Lowering the pH below its pKa will protonate it (R-NH₂ → R-NH₃⁺), increasing its solubility.
-
For an acidic pyrazole (e.g., containing a carboxylic acid): Raising the pH above its pKa will deprotonate it (R-COOH → R-COO⁻), increasing its solubility.
Important Consideration: You must ensure the pH required for solubility is compatible with your biological assay. Cellular assays are typically restricted to a pH range of 7.2-7.4, while enzymatic assays may have a broader tolerance.[14]
Section 3: Advanced Formulation Approaches
For the most challenging "brick dust" compounds, advanced formulation excipients may be necessary.
FAQ: I've heard about cyclodextrins. How do they work and when should I consider them?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They act as molecular cages, encapsulating the poorly soluble pyrazole compound within their non-polar core.[17][18] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface, effectively shuttling the drug into solution.[19]
Commonly used cyclodextrins in research include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[18][20]
When to Use: Consider cyclodextrins when co-solvents and pH adjustments are insufficient or incompatible with your assay. They are particularly useful for in vivo studies to improve bioavailability.[19]
Workflow: Selecting a Solubilization Strategy
This diagram illustrates a logical progression from simple to advanced techniques.
Caption: A stepwise workflow for enhancing compound solubility.
References
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Co-solvency and anti-solvent method for the solubility enhancement.Ajel.
- pH Adjustment and Co-Solvent Optimiz
- Preclinical Formul
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Cosolvent.Wikipedia.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.MDPI.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.Altasciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Sciences.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.bepls.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Best Practices For Stock Solutions.FasterCapital.
- Cyclodextrins as pharmaceutical solubilizers.
- Preparing Stock Solutions.PhytoTech Labs.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Stock Solutions 101: Everything You Need to Know.G-Biosciences.
- Pharmaceutical applications of cyclodextrins. 1.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].Benchchem.
- Protocol for Dissolving Compounds in DMSO for Biological Assays.Benchchem.
- Cyclodextrins as pharmaceutical solubilizers.Ovid.
- What is the procedure to create stock solutions?Chemistry Stack Exchange.
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.Scilit.
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
- Compound Precipitation in High-Concentration DMSO Solutions.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PubMed Central.
- Dimethyl sulfoxide.Wikipedia.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.PubMed Central.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.PubMed Central.
- How to enhance drug solubility for in vitro assays?
- Study of pH-dependent drugs solubility in w
- Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs.Deep Blue Repositories.
- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed.
- Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents.BULLETIN FOR TECHNOLOGY AND HISTORY.
- Reproducibility of Biological Assays for Pyrazole Derivatives: A Compar
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. bepls.com [bepls.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
stability issues with 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid in solution
Welcome to the technical support guide for 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS RN: 1007357-93-7). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The unique structure of this molecule, featuring a stable pyrazole core, a bulky tert-butyl group, and a reactive carboxylic acid moiety, presents specific handling requirements.[1][2] Understanding these nuances is critical for ensuring the reproducibility and integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling, storage, and properties of this compound.
Q1: What are the optimal storage conditions for the solid compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] While pyrazole rings are generally robust, precautionary measures prevent potential slow degradation from atmospheric moisture and light.[4][5]
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down any potential solid-state degradation processes. |
| Atmosphere | Standard Air (Dry) | For enhanced stability, particularly if storing for years, consider storage under an inert gas like argon or nitrogen to eliminate oxidative risks.[6] |
| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation, a known issue for some heterocyclic compounds.[5][6] |
| Moisture | Store in a desiccated environment | Minimizes water absorption, which could facilitate hydrolysis or other degradation pathways over time.[5] |
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability in solution is primarily influenced by four factors: pH, solvent choice, temperature, and light exposure. The carboxylic acid functional group is the most reactive part of the molecule in solution, making it susceptible to pH-dependent effects and reactions with solvent molecules.[7][8]
Q3: How does pH impact the solubility and stability in aqueous solutions?
The carboxylic acid group has an estimated pKa in the range of 3-5.
-
Below its pKa (Acidic pH): The compound exists predominantly in its neutral, protonated carboxylic acid form. This form is less polar and thus has lower solubility in water.
-
Above its pKa (Neutral to Basic pH): The compound deprotonates to form the carboxylate anion.[9] This charged species is significantly more polar and water-soluble. However, very high pH (e.g., >10) should be used with caution as it can sometimes promote base-catalyzed degradation pathways in complex molecules.
Therefore, for aqueous buffers, a pH of ~7.4 is often a good starting point, ensuring the compound is in its soluble carboxylate form.[7]
Q4: What solvents are recommended for preparing stock solutions?
For non-aqueous stock solutions, polar aprotic solvents are generally recommended.
| Solvent | Relative Polarity | Suitability & Comments |
| DMSO | 0.444 | Excellent. High dissolving power for a wide range of compounds. Hygroscopic; use anhydrous grade and store properly. |
| DMF | 0.386 | Good. Similar to DMSO. Ensure high purity as impurities can be reactive. |
| Acetonitrile | 0.460 | Good. Less viscous than DMSO/DMF, useful for HPLC/LC-MS applications. |
| Ethanol/Methanol | 0.654 / 0.762 | Use with Caution. These are protic solvents. While the compound will dissolve, there is a risk of esterification (reaction between the carboxylic acid and the alcohol solvent), especially during long-term storage or in the presence of acidic catalysts.[10] If used, solutions should be prepared fresh. |
| Water | 1.000 | Poor (at neutral/acidic pH). Solubility is highly dependent on pH, as explained in Q3. Only suitable for preparing buffered solutions where the pH is controlled above the pKa. |
Relative polarity values sourced from Christian Reichardt's work.[11]
Q5: Are there any known chemical incompatibilities I should be aware of?
Yes. Avoid strong oxidizing agents, which can potentially attack the pyrazole ring, and strong bases if degradation is a concern.[12] In formulation studies, be mindful of excipients with reactive functional groups or impurities. For instance, excipients containing primary or secondary amines could potentially form amides with the carboxylic acid under certain conditions, and trace amounts of aldehydes in excipients can react with amine functionalities if they were present on the molecule.[13][14]
Troubleshooting Guide: Stability in Solution
This guide provides structured approaches to diagnose and solve common stability-related problems observed during experiments.
Q1: I'm observing a gradual decrease in my compound's concentration in solution over 24-48 hours. What is the cause?
A decrease in the primary analyte peak in your chromatogram (e.g., HPLC) suggests either chemical degradation or physical precipitation. Distinguishing between these two is the critical first step.
Protocol: Diagnosing Concentration Loss
-
Visual Inspection: Centrifuge your sample tube (e.g., 10,000 x g for 5 minutes). Carefully inspect the bottom and sides of the tube for any visible precipitate or film.
-
Solvent Re-dissolution Test:
-
If a precipitate is suspected, carefully remove the supernatant.
-
Attempt to re-dissolve the potential precipitate in a small volume of a strong, compatible solvent like DMSO.
-
Analyze this redissolved sample by HPLC. If the peak for your compound reappears, the issue is precipitation due to poor solubility in your experimental buffer.
-
-
Supernatant Analysis: Analyze the supernatant from step 2.1. Look for the appearance of new, unidentified peaks that are not present in a freshly prepared standard. The presence of new peaks alongside the decrease of your main peak is a strong indicator of chemical degradation.
-
Confirmation: If degradation is suspected, proceed to the workflow outlined in Q2. If precipitation is confirmed, refer to the solubility optimization steps in Q3.
Caption: Workflow for troubleshooting concentration loss.
Q2: My solution is turning slightly yellow, and I see new peaks in my chromatogram. What are these and how can I prevent them?
The appearance of color and new chromatographic peaks strongly suggests chemical degradation. For a molecule like this, the likely culprits are oxidation, decarboxylation, or reaction with the solvent.
Potential Degradation Pathways:
-
Oxidative Degradation: Pyrazoline derivatives are known to oxidize, and while pyrazoles are more stable, reactive oxygen species can still lead to ring-opening or side-chain reactions, often producing colored byproducts.[6] This is accelerated by light and the presence of oxygen.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ can occur, particularly when heated.[15][16] This would result in the formation of 3-(tert-butyl)-1-methyl-1H-pyrazole. This is a common thermal degradation pathway for carboxylic acids.[17]
-
Esterification: If your solvent is an alcohol (methanol, ethanol), the carboxylic acid can react to form a methyl or ethyl ester, respectively. This reaction is often slow but can become significant over time, especially if the solution is acidic.[10]
Sources
- 1. Buy 3-tert-butyl-1H-pyrazole-5-carboxylic acid | 83405-71-4 [smolecule.com]
- 2. ijrpr.com [ijrpr.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 9. savemyexams.com [savemyexams.com]
- 10. scispace.com [scispace.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for Thin-Layer Chromatography of Pyrazoles
Welcome to the Technical Support Center for optimizing thin-layer chromatography (TLC) of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively using TLC to monitor reactions, assess purity, and develop purification methods for this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in the fundamental principles of chromatography. Our goal is to empower you to overcome common challenges and confidently develop robust and reproducible TLC methods.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the TLC analysis of pyrazoles.
Q1: My pyrazole spot isn't moving from the baseline (Rf ≈ 0). What does this mean and how do I fix it?
A1: An Rf value near zero indicates that your compound is strongly adsorbed to the stationary phase (typically polar silica gel) and is not being effectively moved by the mobile phase.[1] This is a classic sign that your solvent system is not polar enough.[2][3]
-
Causality: Pyrazoles, with their two nitrogen atoms, can be quite polar, especially if they contain additional polar functional groups (e.g., -NH, -OH, -COOH). The polar stationary phase interacts strongly with your polar compound, preventing it from moving up the plate.
-
Solution: You need to increase the polarity of your mobile phase. If you are using a binary solvent system, such as hexane/ethyl acetate, you should increase the proportion of the more polar solvent (ethyl acetate).[2] For example, if a 9:1 hexane:ethyl acetate mixture failed, try 7:3 or 1:1. If increasing the ratio is ineffective, you may need to switch to a more polar solvent altogether, such as adding methanol or dichloromethane to your system.[4]
Q2: My spot is at the solvent front (Rf ≈ 1). How do I get it to resolve?
A2: An Rf value near 1.0 means your compound is traveling with the solvent front, indicating that the mobile phase is too polar for your compound.[1] Your analyte has a high affinity for the mobile phase and minimal interaction with the stationary phase.
-
Causality: The highly polar solvent effectively "washes" the compound up the plate without allowing for sufficient interaction with the silica gel for separation to occur.
-
Solution: You must decrease the polarity of the eluent.[2] If using a hexane/ethyl acetate system, increase the proportion of the nonpolar solvent (hexane). For instance, change from a 1:1 mixture to 3:1 or 5:1 hexane:ethyl acetate. The goal is to find a balance where the compound has partial affinity for both the stationary and mobile phases, ideally resulting in an Rf value between 0.3 and 0.7.
Q3: My pyrazole spot is streaking or "tailing." What's causing this and what are the solutions?
A3: Spot tailing is a common problem, especially with nitrogen-containing heterocyclic compounds like pyrazoles. It can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[2][5][6]
-
Strong Interaction with Stationary Phase: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel plate, causing tailing.[8]
-
Acidic Functional Groups: If your pyrazole derivative has an acidic functional group (like a carboxylic acid), it can also cause tailing.
Q4: I see multiple spots, but I expect a pure compound. What could be happening?
A4: Unexpected spots can arise from several sources:
-
Compound Decomposition: Pyrazoles can be sensitive to the acidic nature of silica gel.[9] Your compound might be degrading on the plate.
-
Solution: Run a 2D TLC to check for stability. Spot your compound in one corner, run the plate, then turn it 90 degrees and run it again in a new solvent system. If the compound is stable, it will appear on the diagonal. Decomposition products will appear off the diagonal.[9] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or a chemically-bonded phase.[8][10]
-
-
Contamination: The sample might be contaminated, or you may have inadvertently touched the plate's surface.[6]
-
Impure Solvents: Impurities in your mobile phase can sometimes appear as spots.[3] Always use high-purity solvents.
Q5: How do I choose a starting solvent system for a novel pyrazole derivative?
A5: A systematic, trial-and-error approach is best.[4][7]
-
Assess Polarity: First, predict the relative polarity of your pyrazole based on its functional groups. More hydrogen-bond donors/acceptors will increase polarity.
-
Start with Medium Polarity: A good starting point is a 1:1 mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[4][11]
-
Run Trial TLCs: Spot your compound and run the plate.
-
If Rf is too low, increase the proportion of ethyl acetate.
-
If Rf is too high, increase the proportion of hexane.
-
-
Introduce Stronger Solvents if Needed: If your compound remains at the baseline even with pure ethyl acetate, you need a more polar system. Try a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 DCM:MeOH).[4] Adjust the ratio based on the initial result.
II. Troubleshooting Guide: Advanced Problem Solving
This section provides a more detailed, workflow-based approach to resolving complex separation issues.
Problem: Poor Resolution Between Two Pyrazole Analogs with Similar Polarity
You have two spots that are very close together (ΔRf < 0.1), and you cannot achieve baseline separation.
Causality: The chosen solvent system is not selective enough to differentiate between the subtle structural differences of your compounds. Simply increasing or decreasing polarity may move both spots together without improving separation.
Workflow for Improving Resolution
Caption: Workflow for enhancing separation between closely-eluting spots.
Step-by-Step Protocol:
-
Change Solvent Selectivity: The key is to introduce different types of intermolecular interactions.
-
Substitute a Solvent: If you are using Hexane/Ethyl Acetate, replace ethyl acetate (a hydrogen bond acceptor) with acetone (another hydrogen bond acceptor but with different properties) or dichloromethane (a dipolar solvent). This changes the specific interactions between the analytes and the mobile phase.
-
Introduce a Ternary Mixture: Adding a small amount of a third solvent, like methanol or acetic acid, can significantly alter the selectivity of the system. For example, a Hexane/EtOAc system could be modified to Hexane/EtOAc/MeOH (e.g., 8:1:1).
-
-
Modify the Stationary Phase: If changing the mobile phase is insufficient, altering the stationary phase is the next logical step.[10][12]
-
Switch Adsorbent: Move from silica gel to alumina, which has different surface properties. Alumina can be basic, neutral, or acidic, offering another level of control.
-
Use Reversed-Phase TLC: For highly polar pyrazoles, a C18-coated reversed-phase plate might provide better separation.[2] Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The elution order is typically inverted.
-
Problem: Irreproducible Rf Values
Your Rf values for the same compound vary significantly between different experiments.
Causality: The conditions of the TLC experiment are not being kept consistent. Rf values are highly sensitive to the experimental environment.[3][13][14]
Checklist for Reproducible TLC
-
Chamber Saturation: Is the TLC chamber properly saturated with solvent vapors? An unsaturated chamber can lead to a faster solvent front at the edges and inconsistent Rf values.[15]
-
Solvent Composition: Are you using a freshly prepared mobile phase for each run? The composition of a mixed solvent system can change over time due to the differential evaporation of more volatile components.[6]
-
Temperature: Are you running experiments at a consistent temperature? Higher temperatures can increase Rf values.[3]
-
Plate Quality: Is the adsorbent layer on your TLC plates uniform? Variations in thickness can affect solvent migration.[3]
-
Spotting: Is your initial spot small and applied consistently at the same height above the solvent level?[7] The solvent level in the tank must be below the spotting line.[2][7]
III. Data Interpretation and Best Practices
Understanding the Eluotropic Series
The choice of solvents is guided by the eluotropic series, which ranks solvents by their eluting power (polarity) on a given stationary phase.
| Solvent | Relative Polarity | Role in Pyrazole TLC |
| n-Hexane / Petroleum Ether | Very Low | The primary nonpolar component. Used to decrease Rf values. |
| Toluene | Low | A slightly more polar alternative to hexane; can offer different selectivity for aromatic pyrazoles. |
| Dichloromethane (DCM) | Medium | A versatile solvent, often used with hexane or ethyl acetate. Good for moderately polar pyrazoles.[4] |
| Diethyl Ether | Medium | Less polar than ethyl acetate, can provide different selectivity. |
| Ethyl Acetate (EtOAc) | Medium-High | A workhorse polar solvent, often mixed with hexane.[4][11] |
| Acetone | High | More polar than ethyl acetate. |
| Acetonitrile | High | A polar aprotic solvent. |
| Methanol (MeOH) | Very High | A strong polar solvent, used in small amounts to significantly increase mobile phase polarity for very polar pyrazoles.[4] |
| Acetic Acid / Formic Acid | Modifier | Added in small amounts (~1%) to suppress tailing of acidic compounds.[5][8] |
| Triethylamine / Ammonia | Modifier | Added in small amounts (~1%) to suppress tailing of basic compounds like pyrazoles.[5][8] |
Table based on principles from multiple sources.[4][15]
Visualization of Pyrazole Spots
Since many pyrazole derivatives are not colored, visualization is a critical step.
-
UV Light (Non-Destructive): Most pyrazoles contain aromatic rings and conjugated systems, making them visible under a UV lamp (typically at 254 nm) on plates containing a fluorescent indicator.[16][17][18][19] The compound quenches the fluorescence and appears as a dark spot.[16][17]
-
Iodine Vapor (Semi-Destructive): Exposing the plate to iodine vapor in a sealed chamber will cause most organic compounds, including pyrazoles, to appear as yellow-brown spots.[18][19] The spots will fade over time, so they should be circled immediately.[16][19]
-
Chemical Stains (Destructive): If UV and iodine are ineffective, a chemical stain is necessary.
IV. References
-
Thin Layer Chromatography (TLC) . University of California, Los Angeles. [Link]
-
Tailing in TLC - can anyone help? . (2013-11-01). ResearchGate. [Link]
-
What factors affect the Rf value on tlc plates? . (2025-06-17). Hawach Scientific. [Link]
-
Thin Layer Chromatography (TLC) . University of Colorado Boulder, Department of Chemistry. [Link]
-
I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? . (2016-11-03). ResearchGate. [Link]
-
6.2: Thin Layer Chromatography (TLC) . (2020-04-17). Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography (TLC) Guide . MIT OpenCourseWare. [Link]
-
TLC troubleshooting . ChemBAM. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? . (2022-09-06). Reddit. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs . (2024-08-09). YouTube. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . (2025-06-03). Bitesize Bio. [Link]
-
Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Stationary Phases for Thin-Layer Chromatography . Journal of Chromatographic Science. [Link]
-
[Optimization of the solvent system in thin-layer chromatography (TLC)] . PubMed. [Link]
-
[Thin layer chromatography of derivatives of pyrazolone] . PubMed. [Link]
-
TLC Visualization Methods . University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Visualising plates . University of York, Department of Chemistry. [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled . BYJU'S. [Link]
-
How To Improve TLC Chromatography? . (2025-02-02). YouTube. [Link]
-
Why does tailing happen in TLC? . (2021-02-05). Reddit. [Link]
-
2.3F: Visualizing TLC Plates . (2022-04-07). Chemistry LibreTexts. [Link]
-
Factors That Affect RF Values In Thin Layer Chromatography . (2022-08-30). Sciencing. [Link]
-
5.7: Visualizing TLC Plates . (2025-08-21). Chemistry LibreTexts. [Link]
-
TLC Visualization Methods . Labster. [Link]
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives . (2025-08-05). ResearchGate. [Link]
-
Stationary phases for thin-layer chromatography . PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. What factors affect the Rf value on tlc plates? - Blog - MicoBio Chemical [mico-bio.com]
- 4. reddit.com [reddit.com]
- 5. chembam.com [chembam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Stationary phases for thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. sciencing.com [sciencing.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Handling Hygroscopic Pyrazole Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with hygroscopic pyrazole compounds. The unique chemical properties of the pyrazole ring, particularly the presence of nitrogen atoms capable of hydrogen bonding, often lead to significant hygroscopicity.[1][2] This tendency to absorb moisture from the atmosphere can introduce critical errors in experimental reproducibility, affecting everything from accurate weighing and reaction stoichiometry to final product stability and analytical characterization.[3][4]
This guide is structured to provide direct, actionable answers to common challenges. It moves from foundational knowledge in our FAQ section to specific, in-depth troubleshooting protocols for the entire experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the nature and general handling of hygroscopic pyrazoles.
Q1: What makes pyrazole compounds prone to hygroscopicity?
A1: The hygroscopicity of pyrazole derivatives is primarily due to the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring.[5][6] One of these nitrogens often bears a hydrogen atom (N-H), which is an excellent hydrogen bond donor. Both ring nitrogens can act as hydrogen bond acceptors. This structure facilitates strong interactions with ambient water molecules, which are readily absorbed and held within the crystal lattice or on the surface of the solid material. The overall hygroscopicity can be influenced by other functional groups on the pyrazole ring that also participate in hydrogen bonding.[7]
Q2: I've received a new pyrazole derivative. How do I determine if it's hygroscopic?
A2: A multi-step approach is recommended. Start by reviewing the supplier's Safety Data Sheet (SDS) or technical data sheet, which often provides handling and storage advice, such as "Store in a cool, dry place" or "Exposure to moisture may affect product quality".[8][9] For a definitive experimental answer, Thermogravimetric Analysis (TGA) is a powerful method. A TGA scan will show a weight loss at temperatures below ~120°C, indicating the loss of adsorbed or weakly bound water. Dynamic Vapor Sorption (DVS) is another specialized technique that quantifies moisture uptake as a function of relative humidity (RH). A simple, low-tech method is to place a small, accurately weighed sample on a watch glass inside an analytical balance chamber; a steady increase in mass over time is a clear indicator of hygroscopicity.[10]
Q3: What are the primary consequences of ignoring the hygroscopicity of my compound?
A3: Ignoring moisture absorption can lead to a cascade of experimental errors:
-
Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in molar calculations, reagent stoichiometry, and concentration of solutions. This directly impacts reaction yields and reproducibility.
-
Chemical Degradation: For some pyrazole derivatives, the presence of water can facilitate hydrolysis, particularly if ester or other labile functional groups are present.[11] This compromises sample purity.
-
Altered Physical Properties: Moisture can change the compound's physical state, causing it to become sticky, oily, or even deliquesce (dissolve in the absorbed water).[12][13] This complicates handling, transfer, and subsequent processing steps like milling or tablet pressing in drug development.[3]
-
Compromised Analytical Data: Water introduces interfering signals in analytical techniques. For example, a broad peak in ¹H NMR spectra can obscure signals, and the presence of water complicates elemental analysis, leading to incorrect empirical formulas.
Part 2: Troubleshooting and Experimental Guides
This section provides detailed protocols and explanations for specific experimental challenges.
2.1 Storage and Handling
Proper storage is the first line of defense against moisture contamination.
Problem: My pyrazole compound turned into a sticky solid after being stored on the shelf for a week.
Root Cause Analysis: Standard screw-cap vials are often not airtight. Repeated opening and closing of the container in an ambient lab environment (typically 40-60% RH) introduces fresh, moist air, leading to progressive water uptake.
Solution Workflow:
-
Immediate Action: Transfer the compound to a desiccator over a fresh, active desiccant (e.g., anhydrous calcium sulfate, silica gel) to halt further moisture absorption. If the compound is thermally stable, it may need to be dried before future use (see Section 2.5).
-
Long-Term Storage Protocol:
-
Primary Container: Use vials with tight-sealing caps, preferably with a PTFE liner. For highly sensitive compounds, flame-sealed ampoules or containers with high-integrity seals are recommended.
-
Secondary Containment: Place the primary container inside a secondary container that can be sealed, such as a heat-sealable foil bag or a larger glass jar.[14][15] Add a desiccant pouch to this secondary container.[14]
-
Inert Atmosphere: For extremely sensitive materials, after drying, backfill the primary container with an inert gas like argon or nitrogen before sealing. .
-
Environment: Store the entire assembly in a dedicated dry cabinet or a low-humidity glove box.
-
Logical Diagram: Storage Decision Tree This diagram outlines the decision-making process for storing a new pyrazole compound.
Caption: Decision tree for selecting the appropriate storage method.
2.2 Accurate Weighing
This is the most critical step where errors are introduced. Standard weighing on an open-pan analytical balance is unsuitable for hygroscopic materials.
Problem: The mass of my pyrazole compound keeps increasing on the analytical balance, making it impossible to get a stable reading.
Root Cause Analysis: The compound is rapidly absorbing atmospheric moisture the moment it is exposed to the lab environment. The surface area of the powdered solid allows for a high rate of water vapor adsorption.
Recommended Protocol: Weighing by Difference
This technique minimizes the exposure time of the compound to ambient air and is the standard method for handling such materials.[16]
Step-by-Step Methodology:
-
Preparation: Place your sealed stock bottle of the hygroscopic pyrazole and your reaction flask (or receiving vessel) into a desiccator to equilibrate for at least 30 minutes.
-
Initial Weighing: Take the sealed stock bottle from the desiccator. Handle it with gloves or a kimwipe to avoid transferring oils from your fingers.[16] Place it on the analytical balance, close the doors, and record the stable mass to four decimal places (e.g., M₁ = 25.1234 g).
-
Transfer: Remove the stock bottle from the balance. Working quickly and efficiently near the balance, uncap the bottle and use a clean, dry spatula to transfer an approximate amount of the solid into your reaction flask.
-
Reseal: Immediately and tightly reseal the stock bottle. Do not leave it open.
-
Final Weighing: Place the sealed stock bottle back onto the same analytical balance. Close the doors and record the new stable mass (e.g., M₂ = 24.9876 g).
-
Calculation: The exact mass of the compound transferred is the difference between the two readings: Mass Transferred = M₁ - M₂ . (e.g., 25.1234 g - 24.9876 g = 0.1358 g).
For Extremely Sensitive Compounds: The entire weighing-by-difference procedure should be performed inside a low-humidity glove box.[12]
Workflow Diagram: Accurate Weighing Protocol
Caption: Workflow for the 'weighing by difference' technique.
2.3 Solvent Selection and Reaction Setup
The choice of solvent and reaction setup is crucial to prevent introducing water into your experiment.
Question: Can I use standard grade solvents (e.g., "HPLC grade") for reactions with my hygroscopic pyrazole?
Answer: No. Standard grade solvents contain trace amounts of water that can be detrimental. You must use anhydrous (dry) solvents. These can be purchased commercially in septum-sealed bottles or prepared in the lab by distillation from an appropriate drying agent. When handling anhydrous solvents, always use oven-dried glassware and inert atmosphere techniques (e.g., Schlenk line or glove box) to prevent contamination from ambient moisture.[17]
2.4 Analytical and Characterization Challenges
Problem: My ¹H NMR spectrum shows a large, broad peak around 1.5-4.5 ppm, and the integration values for my compound are incorrect.
Root Cause Analysis: This broad peak is characteristic of water. If you used a standard NMR solvent like DMSO-d₆ (which is itself hygroscopic) without taking precautions, it has absorbed atmospheric moisture. The water in your sample also contributes to this peak. The incorrect integration arises because the calculated molecular weight used to determine the sample concentration was wrong due to the unaccounted-for mass of water in the weighed solid.
Solutions:
-
Sample Preparation: Prepare NMR samples using anhydrous NMR solvents. If possible, prepare the sample in a glove box.
-
Water Suppression: Use NMR pulse sequences designed to suppress the residual water signal.
-
Quantitative NMR (qNMR): To determine the exact purity of your hygroscopic compound, qNMR is an excellent technique. It involves adding a known amount of an internal standard to your sample. By comparing the integral of a compound peak to the integral of the standard's peak, you can calculate the exact mass of your active compound, independent of the water content.
-
Elemental Analysis: Before submitting a sample for elemental analysis, you must determine its precise water content via Karl Fischer titration or TGA. The analytical service can then correct the theoretical values based on the formula of the hydrate (e.g., Compound·xH₂O).
2.5 Moisture Content Determination and Drying
If a compound has already absorbed water, it is essential to quantify the amount of water and, if necessary, dry the material.
Question: What is the best method to determine the water content of my pyrazole compound?
Answer: The choice depends on the nature of your compound and the required accuracy. The two most common and reliable methods in the pharmaceutical industry are Karl Fischer Titration and Thermogravimetric Analysis (Loss on Drying).[18][19]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Karl Fischer (KF) Titration | A chemical titration where an iodine-based reagent reacts stoichiometrically with water.[] | Water-specific, highly accurate (ppm levels), rapid.[] | Can be complex to run; reagent is sensitive; compound must not react with the KF reagents. | Accurately quantifying low levels of water; establishing a reference value for purity. |
| Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) | The sample is heated, and the mass loss is recorded as a function of temperature.[19] | Simple to perform; provides information on thermal stability. | Not water-specific (any volatile component will be lost); can degrade thermally labile compounds.[21] | Quickly assessing moisture content when water is the only volatile; checking for hydrates. |
Protocol: Drying a Hygroscopic Compound
If your pyrazole is thermally stable, it can often be dried to remove absorbed water.
-
Select a Method:
-
Vacuum Oven: Place the compound in a shallow dish (e.g., a watch glass) inside a vacuum oven. Heat at a temperature well below the compound's melting or decomposition point (e.g., 40-60°C) under high vacuum for several hours or overnight.
-
High Vacuum Desiccator (at RT): For heat-sensitive compounds, place the sample in a desiccator connected to a high-vacuum line. While slower, this avoids thermal degradation. Using a desiccant like phosphorus pentoxide (P₄O₁₀) in the desiccator is highly effective.[13]
-
-
Verify Dryness: After the drying period, re-analyze the material by TGA or KF titration to confirm that the water content has been reduced to an acceptable level.
-
Immediate Storage: Once dried, the compound is now maximally hygroscopic. It must be handled and stored immediately under strictly anhydrous conditions (e.g., in a glove box) to prevent re-absorption of moisture.[22]
References
- Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals.
- Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals.
- AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
- Labinsights. (2023, May 8). Moisture Content Determination for Drug Formulation and Analysis.
- Asaclean®. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- University of California, Davis. (2017, September 7). Weighing by Difference [Video]. YouTube.
- Analytical Balance. (2020, July 10). Analytical Balance how to accurately weight Part 3 [Video]. YouTube.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Deshmukh, H. S., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports.
- Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2023, January 27). Hygroscopic material packing.
- Sarycheva, A., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics.
- Tawa, G. J., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Ohishi, T., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts.
- Gomaa, A. M., & El-Subbagh, H. I. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. youtube.com [youtube.com]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. mt.com [mt.com]
- 19. azom.com [azom.com]
- 21. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
- 22. asaclean.com [asaclean.com]
Validation & Comparative
comparing the biological activity of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid with analogs
For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation in numerous approved drugs.[1][2] This guide provides a comparative analysis of the biological activity of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and synthesize novel compounds with enhanced potency and selectivity.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile template for designing biologically active molecules.[1][2] Its structural features allow for diverse substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[3]
Comparative Biological Activities of Pyrazole Analogs
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. This section explores the SAR of analogs of this compound, focusing on modifications at the N1, C3, and C5 positions of the pyrazole ring.
Cannabinoid Receptor Antagonism
A significant area of research for pyrazole derivatives has been their activity as cannabinoid receptor (CB1) antagonists. Structure-activity relationship studies have revealed key structural requirements for potent and selective CB1 antagonism:
-
N1-Position: Substitution with a 2,4-dichlorophenyl group is crucial for high affinity.[4][5]
-
C3-Position: A carboxamido group, often with a piperidinyl substituent, is a common feature of potent antagonists.[4][5]
-
C5-Position: A para-substituted phenyl ring, such as a p-iodophenyl group, enhances potency.[4][5]
The lead compound in this class, SR141716A (Rimonabant), exemplifies these structural features.[4][5]
Enzyme Inhibition: Meprin α and β
Certain 3,4,5-substituted pyrazoles have been identified as inhibitors of meprins, zinc metalloproteinases involved in inflammation and tissue remodeling. The SAR for meprin inhibition highlights the following:
-
C3 and C5 Positions: Symmetrical or unsymmetrical substitution with aryl moieties, such as diphenyl groups, can lead to potent meprin α inhibition.[6] The aryl groups are thought to target the S1 and S1' pockets of the enzymes.[6]
-
Acidic Substituents: The introduction of carboxyphenyl moieties can influence selectivity between meprin α and β. For instance, a meta-substitution on a phenyl ring at the C3 or C5 position can increase activity against meprin β.[6]
Carbonic Anhydrase Inhibition
Pyrazoles have also been explored as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The design of pyrazole-based CA inhibitors often involves incorporating a sulfonamide group, a known zinc-binding function. The selectivity against different CA isoforms can be modulated by the substitution pattern on the pyrazole ring and the nature of the appended heterocyclic rings.[7]
Antimicrobial Activity
Derivatives of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have demonstrated promising antibacterial and antifungal activities.[3][8] The antifungal activity, particularly against Candida albicans, appears to be influenced by the presence and position of electronegative atoms like fluorine and oxygen in the substituents.[8]
Tabular Summary of Structure-Activity Relationships
| Scaffold/Analog Class | Key Substituents | Biological Activity | Key Findings | Reference |
| N1,C3,C5-Trisubstituted Pyrazoles | N1: 2,4-DichlorophenylC3: Piperidinyl carboxamideC5: p-Iodophenyl | Cannabinoid Receptor 1 (CB1) Antagonism | These substitutions are critical for high-affinity and selective CB1 receptor binding. | [4][5] |
| 3,5-Disubstituted Pyrazoles | C3 & C5: Diphenyl | Meprin α Inhibition | Aryl moieties at these positions target the enzyme's S1 and S1' pockets, leading to potent inhibition. | [6] |
| 3,5-Disubstituted Pyrazoles | C3/C5: Carboxyphenyl | Meprin β Inhibition | The position of the acidic group on the phenyl ring influences selectivity towards meprin β. | [6] |
| Pyrazole-Sulfonamides | Appended Sulfonamide Group | Carbonic Anhydrase Inhibition | The sulfonamide moiety is a key zinc-binding group, and substitutions on the pyrazole ring modulate isoform selectivity. | [7] |
| Pyrazole-3-carboxylic acids | Electronegative substituents (F, O) | Antifungal Activity (C. albicans) | The position and charge of electronegative atoms are crucial for antifungal potency. | [8] |
Mechanistic Insights: A Hypothetical Signaling Pathway
To illustrate the potential mechanism of action for pyrazole-based cannabinoid receptor antagonists, the following diagram depicts a simplified CB1 receptor signaling pathway. Antagonists would block the binding of endogenous cannabinoids (like anandamide), thereby preventing the downstream signaling cascade.
Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of a pyrazole antagonist.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol provides a standardized method for determining the binding affinity of novel pyrazole analogs to the cannabinoid CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
Test compounds (pyrazole analogs)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine CB1 receptor affinity.
Procedure:
-
Membrane Preparation: Homogenize HEK293-CB1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known CB1 antagonist).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This rigorous, quantitative approach allows for the direct comparison of the binding affinities of different pyrazole analogs, providing crucial data for SAR studies.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. As demonstrated, subtle modifications to the pyrazole core can profoundly impact biological activity, leading to compounds with distinct pharmacological profiles, including cannabinoid receptor antagonism, enzyme inhibition, and antimicrobial effects. The systematic exploration of structure-activity relationships, guided by robust experimental protocols, will continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
- Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
- Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1272. [Link]
- Grienke, U., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114972. [Link]
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12296. [Link]
- Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1219. [Link]
- ChEMBL. (n.d.). Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). EMBL-EBI. [Link]
- Yıldırım, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4449-4461. [Link]
- Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Elucidation of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science. As with any new chemical entity, unambiguous confirmation of its three-dimensional structure is a critical prerequisite for understanding its chemical behavior, predicting its bioactivity, and ensuring intellectual property claims.
While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular structure. This guide will delve into the practical and theoretical aspects of validating the structure of our target molecule, presenting a detailed workflow for X-ray crystallography and comparing its outcomes with those of complementary spectroscopic and spectrometric methods. For the purpose of this guide, where direct crystallographic data for the title compound is not publicly available, we will use data from closely related structures to illustrate the principles and expected outcomes of the experimental processes.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms and the bonds between them can be determined. This technique offers an unparalleled level of detail, revealing not just the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and torsion angles.
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for the success of the experiment.
Caption: The experimental workflow for X-ray crystallographic structure determination.
Experimental Protocol
1. Synthesis and Purification: The target compound, this compound, can be synthesized from its corresponding amine precursor, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine[1][2]. A typical synthesis might involve diazotization of the amine followed by a Sandmeyer-type reaction to introduce the carboxylic acid group. Purity is paramount for successful crystallization; therefore, the crude product must be purified, for instance, by column chromatography or recrystallization, until a high degree of purity is confirmed by techniques like NMR and LC-MS.
2. Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. The purified compound is dissolved in a variety of solvents or solvent mixtures to find conditions that promote slow crystallization.
-
Technique: Slow evaporation is a common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks. Crystals suitable for X-ray diffraction were obtained for a similar compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, by slow evaporation from an acetone solution[3].
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by a detector.
4. Data Processing: The collected diffraction data, consisting of thousands of reflections, are then processed. This involves integrating the intensities of each reflection, correcting for experimental factors like absorption, and scaling the data. The unit cell parameters and the crystal lattice symmetry (space group) are determined from the diffraction pattern.
5. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, "direct methods" are typically used to obtain an initial model of the electron density. This initial model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions. The final refined structure is then validated to ensure its chemical sense and the quality of the fit to the data.
Illustrative Crystallographic Data
While the specific crystal structure of this compound is not available in the public domain, we can present an illustrative data table based on a closely related pyrazole carboxylic acid derivative to demonstrate the type of information obtained from an X-ray crystallography experiment.
| Parameter | Illustrative Value (based on a related structure) |
| Chemical Formula | C9H14N2O2 |
| Formula Weight | 182.22 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~4.9 |
| b (Å) | ~19.1 |
| c (Å) | ~9.6 |
| β (°) | ~92.1 |
| Volume (ų) | ~902 |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor | ~0.05 |
| wR-factor | ~0.15 |
This data is illustrative and based on the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to provide a realistic example of expected values[4].
Part 2: Alternative and Complementary Validation Methods
While X-ray crystallography provides the most definitive structural information, other analytical techniques are essential for characterizing a new compound and are often used as preliminary or complementary methods.
Caption: Interrelation of different analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we would expect to see distinct signals for the tert-butyl protons, the N-methyl protons, and the pyrazole ring proton.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. For our compound, distinct signals would be expected for the carbons of the tert-butyl group, the N-methyl group, the pyrazole ring, and the carboxylic acid.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework[1][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule[2]. For this compound (C9H14N2O2), the expected exact mass would be 182.1055.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target molecule, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and various C-H and C=N stretches associated with the alkyl and pyrazole groups[2].
Part 3: Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Atomic connectivity, chemical environment of nuclei, stereochemistry in solution | Molecular weight, elemental composition | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas/Liquid/Solid | Solid/Liquid |
| Definitiveness | Unambiguous | High (for connectivity) | High (for formula) | Low (for full structure) |
| Key Limitation | Requires diffraction-quality single crystals | Can be complex for large molecules, provides an average structure in solution | Does not provide connectivity information | Provides limited structural information |
| Primary Application | Absolute structure determination | Primary structure elucidation in solution | Molecular formula confirmation | Functional group identification |
Conclusion
The structural validation of a new chemical entity like this compound requires a multi-faceted analytical approach. While NMR, MS, and FT-IR provide essential and complementary information regarding the molecule's connectivity, molecular formula, and functional groups, they cannot offer the definitive and highly detailed three-dimensional structural information that single-crystal X-ray crystallography provides.
Therefore, X-ray crystallography stands as the unequivocal gold standard for absolute structure determination. The detailed atomic coordinates it provides are indispensable for structure-based drug design, understanding intermolecular interactions, and for the fundamental characterization of new materials. While the initial hurdle of growing a suitable crystal can be challenging, the unparalleled quality of the resulting data justifies the effort, providing a solid and irrefutable foundation for further research and development.
References
- Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]
- PubChem. (n.d.). Alaptide.
- Becerra, D., Cobo, J., & Castillo, J. C. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(1), M1325. [Link]
- MDPI. (2022). Peer review of "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". [Link]
- NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. [Link]
- Starkus, L., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubChemLite. (n.d.). Alaptide (C9H14N2O2). [Link]
- Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
- PubChemLite. (n.d.). 1784925-12-7 (C9H14N2O2). [Link]
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]
- Xia, Y., et al. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o897. [Link]
- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
- PubChemLite. (n.d.). 5-butyl-2-methyl-pyrimidine-4,6-diol (C9H14N2O2). [Link]
- RSC Publishing. (2025).
Sources
A Senior Application Scientist's Guide to the Synthesis of Pyrazole-5-Carboxylic Acids: A Comparative Analysis
Introduction
Pyrazole-5-carboxylic acids and their ester derivatives are not merely heterocyclic compounds; they are privileged scaffolds of immense significance in the fields of medicinal chemistry and drug development.[1][2] Their rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors allow them to serve as versatile bioisosteres and pharmacophores. They are integral components of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[3][4] The strategic placement of the carboxylic acid group at the C5 position provides a critical handle for modulating solubility, metabolic stability, and, most importantly, for forming key interactions with biological targets.
Given their importance, the efficient and regioselective synthesis of these molecules is a paramount concern for researchers. The synthetic path chosen can dramatically impact yield, purity, scalability, and the accessible chemical space for analogue generation. This guide provides an in-depth comparative analysis of the three principal synthetic routes to pyrazole-5-carboxylic acids, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale and practical considerations. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions when embarking on the synthesis of these vital compounds.
Overview of Primary Synthetic Strategies
The construction of the pyrazole-5-carboxylic acid core can be broadly categorized into three major families of reactions. The choice between them is dictated by factors such as the availability of starting materials, the desired substitution pattern (regioselectivity), and the required scale of the synthesis.
Caption: High-level overview of the main synthetic routes.
Route 1: Cyclocondensation of 1,3-Dicarbonyl Compounds (The Knorr Synthesis and Its Variants)
The Knorr pyrazole synthesis, first reported in 1883, remains the most classical and widely used method for pyrazole construction.[5][6] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To generate a pyrazole-5-carboxylic acid, the 1,3-dicarbonyl precursor must contain a latent or protected carboxylic acid functionality, typically an ester.
Mechanism and Rationale
The reaction proceeds via an acid-catalyzed mechanism.[7] The key starting material is a β-ketoester, such as diethyl 2,4-dioxopentanedioate (a derivative of oxaloacetate), which provides the C3-C4-C5 backbone of the pyrazole ring, with the ester group destined to become the C5-carboxylic acid.
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry.
-
Imine/Enamine Formation: A hydrazone or enamine intermediate is formed.
-
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.
-
Dehydration: The resulting heterocyclic intermediate readily dehydrates to form the aromatic pyrazole ring.
-
Hydrolysis: The ester at the C5 position is subsequently hydrolyzed under basic conditions to yield the target carboxylic acid.[8]
A significant challenge in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, two different regioisomers can be formed.[7][9] However, for pyrazole-5-carboxylic acids, starting materials are often chosen to be symmetrical or to have electronically differentiated carbonyls that strongly favor the formation of the desired 5-carboxy isomer.
Caption: General workflow for the Knorr pyrazole synthesis route.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
This protocol is a representative example based on the principles of the Knorr synthesis, followed by hydrolysis.
Part A: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq), phenylhydrazine (1.05 eq), and absolute ethanol (5 mL per mmol of ketoester).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid. The acid catalyzes the initial imine formation, thereby accelerating the reaction.[6]
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under high vacuum. The product is often sufficiently pure for the next step.
Part B: Hydrolysis to 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid [8]
-
Saponification: Suspend the pyrazole ester (1.0 eq) from Part A in a mixture of ethanol and water (1:1 v/v). Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-12 hours, until TLC analysis indicates complete consumption of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield the pure pyrazole-5-carboxylic acid.
Route 2: [3+2] Cycloaddition Reactions
[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and often highly regioselective method for constructing five-membered heterocycles.[10] For the synthesis of pyrazole-5-carboxylic acids, the most relevant variant involves the reaction of a diazo compound, acting as the three-atom dipole, with an alkyne or alkene.
Mechanism and Rationale
The quintessential dipole for this purpose is ethyl diazoacetate. Its reaction with an alkyne directly furnishes a pyrazole-carboxylate ester.
-
Dipole and Dipolarophile: The reaction involves the concerted or stepwise cycloaddition of the 1,3-dipole (ethyl diazoacetate) across the π-system of a dipolarophile (an alkyne).
-
Regioselectivity: The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. The reaction of ethyl diazoacetate with terminal alkynes typically yields a mixture of regioisomers, but often with a strong preference for the 3-carboxy isomer. To obtain the 5-carboxy isomer with high selectivity, α,β-unsaturated carbonyl compounds can be used as the dipolarophile, where a subsequent rearrangement can lead to the desired product.[10]
-
Aromatization: The initial cycloadduct, a pyrazoline, readily aromatizes to the stable pyrazole ring, often under the reaction conditions.
-
Hydrolysis: As with the Knorr synthesis, a final hydrolysis step is required to convert the resulting ester into the carboxylic acid.
This method is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to obtain via cyclocondensation routes.[9]
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a representative 1,3-dipolar cycloaddition. (Note: This example yields the 3-carboxylate; achieving the 5-carboxylate often requires more specialized dipolarophiles and conditions as mentioned in the rationale).
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve phenylacetylene (1.0 eq) in anhydrous diethyl ether or THF.
-
Diazo Compound Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction is often run in the absence of light.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench any remaining diazo compound with a few drops of acetic acid. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pyrazole-carboxylate ester. The subsequent hydrolysis would follow the procedure described in Route 1, Part B.
Route 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach to complex molecules.[3][4] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, including those bearing a C5-carboxylate.
Mechanism and Rationale
MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates required for classical syntheses. For instance, an MCR might generate a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in situ, which then immediately undergoes a cyclocondensation with a hydrazine present in the same pot.[3][4]
Example MCR Strategy: A common MCR strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine.[4]
-
Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl compound first undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.
-
Michael Addition: The hydrazine then acts as a nucleophile in a Michael addition to the unsaturated system.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization and dehydration, analogous to the final steps of the Knorr synthesis, to yield the pyrazole ring.
The power of MCRs lies in their operational simplicity and their ability to rapidly generate molecular diversity by simply varying the input components.
Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 1,4-diaryl-5-methyl-1H-pyrazole-3-carboxylate
(Note: This is a generalized protocol for a pyrazole-3-carboxylate to illustrate the MCR principle).
-
Reaction Setup: In a single flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), the arylhydrazine hydrochloride (1.0 eq), and ethanol as the solvent.
-
Catalyst: Add a catalyst, which can range from a simple acid (like acetic acid) to a Lewis acid or an organocatalyst, depending on the specific MCR protocol.
-
Reaction: Heat the mixture to reflux for 8-16 hours. The sequence of Knoevenagel condensation, Michael addition, and cyclization-aromatization occurs in a cascade.
-
Work-up and Isolation: After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography. Subsequent hydrolysis would yield the corresponding carboxylic acid.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the target molecule's specific substitution pattern and the practical constraints of the laboratory.
| Feature | Route 1: Knorr Synthesis | Route 2: [3+2] Cycloaddition | Route 3: Multicomponent Reactions (MCRs) |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines.[5] | Alkynes/alkenes and potentially hazardous diazo compounds.[10] | Simple, readily available aldehydes, ketones, and hydrazines.[3] |
| Regioselectivity | Can be an issue with unsymmetrical substrates; often controllable.[9] | Generally good to excellent, but can be sensitive to substrate electronics.[10][11] | Often provides a single regioisomer due to the reaction pathway.[4] |
| Substrate Scope | Very broad, a highly robust and well-established method.[6][7] | Broad scope, especially for accessing patterns unavailable via Knorr. | Excellent for generating libraries of highly substituted pyrazoles. |
| Typical Yields | Moderate to excellent (60-95%). | Good to excellent (70-95%).[10] | Moderate to high (50-90%). |
| Reaction Conditions | Typically requires heating (reflux); can be acid or base-catalyzed.[12] | Often proceeds at room temperature but can require catalysts.[13] | Varies widely, from room temperature to reflux; often catalytic. |
| Scalability | Generally straightforward to scale up. | Can be limited by the safety and availability of diazo reagents. | Generally good, as it's a one-pot process. |
| Key Advantage | Reliability and use of common, inexpensive starting materials. | High regiocontrol and access to unique substitution patterns. | High efficiency, atom economy, and rapid library synthesis. |
Decision Logic for Route Selection
Caption: Decision logic for choosing a synthetic route.
Conclusion
The synthesis of pyrazole-5-carboxylic acids is a mature field with several robust and reliable methods at the disposal of the modern chemist. The classical Knorr synthesis remains a workhorse due to its simplicity and the low cost of starting materials. For accessing more complex or specific substitution patterns with high regiocontrol, [3+2] cycloaddition reactions offer an elegant and powerful alternative, albeit with considerations regarding the handling of energetic reagents. Finally, for projects focused on drug discovery and lead optimization, multicomponent reactions provide an unparalleled platform for rapidly generating molecular diversity in a highly efficient, one-pot manner. A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, is crucial for the successful design and execution of a synthetic campaign targeting these invaluable heterocyclic building blocks.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (n.d.). Google Patents.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). National Center for Biotechnology Information.
- Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. (n.d.). DOI.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Purity Assessment of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the rationale behind method development, present a robust, validated Reverse-Phase HPLC (RP-HPLC) method, and compare it with a plausible alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental design principles and data interpretation.
Introduction to the Analyte and Chromatographic Challenges
This compound (MW: 182.22 g/mol , Formula: C₉H₁₄N₂O₂) is a moderately polar molecule containing both a hydrophobic tert-butyl group and a polar carboxylic acid moiety. This amphiphilic nature presents an interesting challenge for chromatographic separation. The goal of a purity assessment method is not only to quantify the main peak but, more importantly, to separate it from all potential impurities, including starting materials, by-products, and degradation products.
The choice of the chromatographic mode is paramount. Given the presence of the non-polar tert-butyl group and the aromatic pyrazole ring, RP-HPLC is a logical first choice. However, the polar carboxylic acid group can sometimes lead to poor peak shape (tailing) on conventional C18 columns due to interactions with residual silanols on the silica support. An alternative approach, such as HILIC, which is well-suited for polar compounds, could offer a different selectivity and potentially better resolution for certain polar impurities.
Predicting Potential Impurities: A Synthesis-Based Approach
To develop a robust purity method, one must anticipate the likely impurities. The synthesis of pyrazole-5-carboxylic acids can proceed through several routes, each with its own set of potential by-products. A common synthetic pathway involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by functional group manipulations. For our target molecule, a plausible synthesis could involve the hydrolysis of the corresponding nitrile or the oxidation of a 5-hydroxymethyl pyrazole precursor.
Therefore, a well-designed HPLC method should be able to separate the main compound from:
-
Unreacted Starting Materials: Such as the corresponding pyrazole-5-carbonitrile or 5-hydroxymethyl-3-(tert-butyl)-1-methyl-1H-pyrazole.
-
Isomeric Impurities: Positional isomers that may form during the pyrazole ring synthesis.
-
Degradation Products: Potential products of hydrolysis or oxidation under stress conditions.
Method 1 (Proposed): A Validated Reverse-Phase HPLC Method
This method is designed to be robust, reliable, and straightforward to implement in a typical quality control laboratory. The choice of a C18 column provides a strong hydrophobic interaction with the tert-butyl group and the pyrazole ring, while the acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse for RP-HPLC, provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, minimizing peak tailing. Formic acid is also MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 251 nm | Based on UV-Vis spectral data of similar pyrazole-carboxylic acid derivatives, this wavelength is expected to provide good sensitivity.[1] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
2. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample to be tested and dissolve in 100 mL of the diluent.
3. Validation Parameters (as per ICH Q2(R2) Guidelines): [2][3][4]
-
Specificity: Demonstrated by the separation of the main peak from spiked potential impurities and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: Assessed over a concentration range of 1-150 µg/mL.
-
Accuracy: Determined by the recovery of spiked known amounts of the analyte into a placebo.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in flow rate, column temperature, and mobile phase composition.
Visualization of the RP-HPLC Workflow
Caption: Workflow for purity assessment by RP-HPLC.
Method 2 (Alternative): A Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is a valuable alternative to RP-HPLC, particularly for polar compounds that are poorly retained in reverse-phase systems.[2][5] In this case, it could offer a different selectivity profile, potentially resolving impurities that co-elute with the main peak in the RP-HPLC method.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | HILIC (Silica-based), 150 mm x 4.6 mm, 5 µm | A silica-based stationary phase provides a hydrophilic surface for the partitioning of polar analytes. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | The high organic content is necessary for retention in HILIC. |
| Mobile Phase B | Water with 0.1% Formic Acid | The aqueous component of the mobile phase facilitates the elution of analytes. |
| Gradient | 0-15 min: 95-70% A; 15-20 min: 70-95% A; 20-25 min: 95% A | A gradient starting with a high percentage of organic solvent is typical for HILIC. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 35 °C | Slightly elevated temperature can improve peak shape. |
| Detection Wavelength | 251 nm | Consistent with the proposed method for direct comparison. |
| Injection Volume | 10 µL | Standard injection volume. |
2. Sample Preparation:
-
Identical to the RP-HPLC method to ensure a direct comparison of the chromatographic performance.
Visualization of the HILIC vs. RP-HPLC Logic
Caption: Comparison of separation mechanisms in RP-HPLC and HILIC.
Comparative Performance Analysis
| Feature | Method 1 (RP-HPLC) | Method 2 (HILIC) | Justification |
| Retention of Main Peak | Moderate | Strong | The hydrophobic tert-butyl group provides good retention on the C18 column. The polar carboxylic acid leads to strong retention on the polar HILIC column. |
| Resolution of Non-polar Impurities | Excellent | Poor | The RP-HPLC method is well-suited for separating compounds based on hydrophobicity. Non-polar impurities will be strongly retained and well-separated. |
| Resolution of Polar Impurities | Good | Excellent | HILIC provides superior separation for highly polar impurities that might elute in the void volume in RP-HPLC. |
| Peak Shape | Good (with acidified mobile phase) | Potentially excellent | The acidified mobile phase in RP-HPLC mitigates tailing. HILIC often provides sharp peaks for polar analytes. |
| Robustness & Reproducibility | High | Moderate | RP-HPLC methods are generally considered more robust and less susceptible to small variations in mobile phase composition compared to HILIC. |
| Suitability for Purpose | Primary Choice: Excellent for routine QC and general purity assessment. | Orthogonal Method: Ideal for confirming purity and for resolving polar impurities not seen in the RP-HPLC method. | The RP-HPLC method is a reliable and well-understood technique. HILIC serves as a powerful complementary method to ensure comprehensive purity analysis. |
Conclusion and Recommendation
For the routine purity assessment of this compound, the proposed Reverse-Phase HPLC method is the recommended primary approach . Its robustness, reliability, and excellent resolving power for potential non-polar impurities make it highly suitable for a quality control environment. The method should be fully validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.
The HILIC method serves as an excellent orthogonal method . It is particularly valuable during method development and for the investigation of out-of-specification results, as it provides a different selectivity that can help to identify and quantify polar impurities that may not be resolved by the primary RP-HPLC method. The use of both methods provides a comprehensive and trustworthy assessment of the purity of this compound, ensuring the quality and consistency of this important chemical entity.
References
- ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4, 14 June 2024. [Link]
- MasterControl. ICH Q2 (R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
- Jandera, P., & Churáček, J. (1973). Ion-exchange chromatography of carboxylic acids.
- Gok, Y., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Journal of Molecular Structure, 1315, 138539. [Link]
- Chirita, R.-I., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In The Handbook of Metabolic Phenotyping (pp. 69-90). Royal Society of Chemistry.
Sources
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
A Comparative Spectroscopic Guide to Pyrazole and Its C-Methyl Isomers
Welcome to an in-depth exploration of the spectroscopic signatures of pyrazole and its fundamental C-methyl isomers: 3-methylpyrazole and 4-methylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work. Here, we move beyond a simple recitation of data, offering a comparative analysis grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Our focus is on the "why"—the causal relationship between isomeric structure and the resulting spectroscopic output.
The differentiation of isomers is a critical task in chemical synthesis and analysis. For pyrazole, a ubiquitous scaffold in medicinal chemistry, understanding how the placement of a single methyl group influences its spectroscopic properties is paramount for unambiguous identification and quality control. This guide provides not only the experimental data to distinguish these isomers but also the foundational knowledge to interpret similar analytical challenges.
The Isomers at a Glance: Structural Differences
Before delving into the spectroscopic data, it is essential to visualize the structural distinctions that underpin the observable differences in their spectra. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The C-methyl isomers, 3-methylpyrazole and 4-methylpyrazole, differ in the position of the methyl substituent on the carbon backbone.
Figure 1: Structures of Pyrazole and its C-Methyl Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrazole and its isomers, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are distinct and allow for straightforward identification. The chemical shifts are influenced by the electron density at each position and the anisotropic effects of the aromatic ring. In deuterated chloroform (CDCl₃), the N-H proton of pyrazole and its C-methyl isomers typically appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
The key differentiating features lie in the aromatic region and the methyl singlet. In pyrazole, the symmetry of the molecule (in the context of tautomerism on the NMR timescale) results in a simplified spectrum. The introduction of a methyl group in 3-methylpyrazole and 4-methylpyrazole breaks this symmetry, leading to more complex splitting patterns and distinct chemical shifts for the ring protons.
| Compound | H-3 | H-4 | H-5 | -CH₃ |
| Pyrazole | ~7.6 (d) | ~6.3 (t) | ~7.6 (d) | - |
| 3-Methylpyrazole | - | ~6.1 (d) | ~7.5 (d) | ~2.3 (s) |
| 4-Methylpyrazole | ~7.5 (s) | - | ~7.5 (s) | ~2.1 (s) |
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
-
Pyrazole: Exhibits a triplet for H-4 and a doublet for the equivalent H-3 and H-5 protons.
-
3-Methylpyrazole: The methyl group at C-3 results in a doublet for H-4 and a doublet for H-5. The methyl protons appear as a singlet.
-
4-Methylpyrazole: The methyl group at C-4 leads to two singlets for the equivalent H-3 and H-5 protons, and a singlet for the methyl protons. This highly simplified aromatic region is a key identifier for this isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the ring carbons being particularly diagnostic. The position of the methyl substituent significantly influences the electronic environment of the adjacent carbons.
| Compound | C-3 | C-4 | C-5 | -CH₃ |
| Pyrazole | ~134.7 | ~105.9 | ~134.7 | - |
| 3-Methylpyrazole | ~148.1 | ~106.4 | ~138.4 | ~11.8 |
| 4-Methylpyrazole | ~137.3 | ~118.0 | ~137.3 | ~8.9 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.[1]
-
Pyrazole: Due to tautomerism, C-3 and C-5 are equivalent and appear at the same chemical shift.
-
3-Methylpyrazole: The methyl-substituted carbon (C-3) is significantly deshielded and appears at a much higher chemical shift compared to the other ring carbons.[1]
-
4-Methylpyrazole: The methyl substitution at C-4 leads to a downfield shift of C-4 compared to pyrazole, and the equivalent C-3 and C-5 carbons are observed at a distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of the molecules. The key regions of interest for pyrazoles are the N-H stretching region, the C-H stretching region (both aromatic and aliphatic), and the fingerprint region where C=C, C=N, and C-N stretching and bending vibrations occur.
| Vibrational Mode | Pyrazole (cm⁻¹) | 3-Methylpyrazole (cm⁻¹) | 4-Methylpyrazole (cm⁻¹) |
| N-H stretch | ~3140 (broad) | ~3130 (broad) | ~3145 (broad) |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H stretch | - | ~2850-2980 | ~2850-2980 |
| C=N / C=C stretch | ~1500-1600 | ~1500-1600 | ~1500-1600 |
| Ring Vibrations | Multiple bands | Multiple bands | Multiple bands |
Table 3: Key IR Absorption Frequencies (cm⁻¹).
While the IR spectra of the three compounds share many similarities, subtle differences in the fingerprint region (below 1600 cm⁻¹) can be used for differentiation, particularly when authentic reference spectra are available. The presence of aliphatic C-H stretching bands in the methyl-substituted isomers is an obvious point of distinction from pyrazole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrazole and its isomers, Electron Ionization (EI) is a common technique.
The molecular ion peak (M⁺) for pyrazole is observed at m/z 68, while for 3-methylpyrazole and 4-methylpyrazole, it is at m/z 82. The fragmentation patterns are influenced by the stability of the resulting ions. A key fragmentation pathway for pyrazoles involves the loss of HCN.[2]
-
Pyrazole (m/z 68): The molecular ion is typically the base peak. A significant fragment is observed at m/z 41, corresponding to the loss of HCN.
-
3-Methylpyrazole (m/z 82): The molecular ion is prominent. Fragmentation can involve the loss of HCN to give a fragment at m/z 55, or the loss of a hydrogen radical followed by HCN loss.
-
4-Methylpyrazole (m/z 82): Similar to 3-methylpyrazole, the molecular ion is the base peak. The fragmentation pattern is very similar to that of 3-methylpyrazole, making differentiation by MS alone challenging without high-resolution analysis or comparison to reference spectra.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Pyrazole | 68 | 41, 39 |
| 3-Methylpyrazole | 82 | 81, 55, 54 |
| 4-Methylpyrazole | 82 | 81, 54, 53 |
Table 4: Comparative Mass Spectrometry Data (EI).[2][3]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Figure 2: Standard NMR Spectroscopy Workflow.
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility, DMSO-d₆ can be used, but it is more hygroscopic.
-
Shimming: This step is crucial for obtaining sharp, well-resolved peaks by ensuring a homogeneous magnetic field across the sample.
-
Number of Scans: For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a weaker signal.
FTIR Spectroscopy Protocol (ATR)
Figure 4: GC-MS Analysis Workflow.
Causality Behind Experimental Choices:
-
Volatile Solvent: A volatile solvent is used to ensure that it is vaporized in the injector and does not interfere with the analysis of the analytes.
-
Temperature Program: A temperature ramp is used to separate compounds with different boiling points. The initial low temperature allows for the separation of more volatile components, while the ramp facilitates the elution of less volatile compounds.
-
DB-5ms Column: This is a common, non-polar column suitable for the separation of a wide range of organic compounds, including pyrazole isomers.
Conclusion
The spectroscopic analysis of pyrazole and its C-methyl isomers, 3-methylpyrazole and 4-methylpyrazole, reveals distinct fingerprints for each compound. ¹H and ¹³C NMR spectroscopy are particularly powerful for unambiguous identification, with the chemical shifts and splitting patterns of the ring protons and carbons being highly diagnostic. While IR and MS provide valuable confirmatory data, the similarities between the isomers in these techniques necessitate careful comparison with reference spectra. By employing the standardized protocols outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic building blocks.
References
- PubChem. 4-Methylpyrazole.
- Chen, X., et al. (2008). Synthesis. 21, 3478.
- ResearchGate. Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. [Link]
- ResearchGate.
- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294.
- PubChem. 3-Methylpyrazole.
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Attaryan, O. S., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 831-833.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
- SpectraBase. 4-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
- Allouch, I., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37-41.
- ResearchGate. Analytical data and colours of the methylpyrazole complexes. [Link]
Sources
Confirming the Mechanism of Action of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. Drawing upon the well-established role of the pyrazole scaffold in medicinal chemistry, we propose a likely mechanism of action and detail a suite of experiments to rigorously validate this hypothesis.[1][2][3] This document is designed to be a practical, hands-on resource, blending theoretical insights with detailed, actionable protocols.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone in the development of therapeutic agents, renowned for its broad spectrum of biological activities.[1][3] Derivatives of this versatile heterocycle have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[4][5] A significant body of evidence points to the ability of pyrazole-containing compounds to function as potent enzyme inhibitors, particularly targeting protein kinases.[2][6][7] Given this precedent, a logical starting point for investigating the mechanism of action of novel this compound derivatives is to hypothesize their role as kinase inhibitors.
This guide will therefore focus on a systematic approach to:
-
Establish Target Engagement: Confirming the direct binding of the compound to its intracellular target.
-
Quantify Enzymatic Inhibition: Measuring the potency and selectivity of the compound against a panel of kinases.
-
Analyze Downstream Signaling Effects: Assessing the functional consequences of target inhibition within cellular pathways.
We will also provide a comparative analysis against well-characterized kinase inhibitors to benchmark the performance of this novel compound class.
Proposed Mechanism of Action: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a common feature in many approved kinase inhibitors.[7] We hypothesize that this compound derivatives act by competitively binding to the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways.
PART 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct interaction of a compound with its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a cell line known to express the putative kinase target(s) to near confluency.
-
Treat cells with the this compound derivative at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities and plot the normalized soluble protein fraction against the temperature to generate a melting curve.
-
Data Presentation and Interpretation
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.
Table 1: Hypothetical CETSA Data for a Putative Kinase Target
| Temperature (°C) | Vehicle Control (Normalized Soluble Protein) | 10 µM Pyrazole Derivative (Normalized Soluble Protein) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.00 | 0.10 |
PART 2: Quantifying Enzymatic Inhibition with In Vitro Kinase Assays
Once target engagement is confirmed, the next step is to quantify the inhibitory potency of the this compound derivative against the purified kinase. A variety of in vitro kinase assay formats are available, with fluorescence-based assays being a common and high-throughput option.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Fluorescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the serially diluted compound or vehicle control.
-
Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection and Analysis:
-
Stop the reaction according to the specific assay kit instructions.
-
Measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data and Interpretation
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value can be compared to that of known kinase inhibitors to assess the potency of the novel derivative.
Table 2: Comparative IC50 Values for Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound derivative | CDK2 | 50 |
| Roscovitine | CDK2 | 100 |
| This compound derivative | VEGFR2 | 150 |
| Sorafenib | VEGFR2 | 90 |
| This compound derivative | p38 MAPK | >10,000 |
| Imatinib | p38 MAPK | >10,000 |
PART 3: Analyzing Downstream Signaling Pathways
Confirming that the compound inhibits the kinase in a cellular context requires analyzing the phosphorylation status of its downstream substrates. Western blotting is the gold standard for this type of analysis.
Signaling Pathway Diagram
Caption: A simplified representation of a common kinase signaling pathway that can be inhibited by pyrazole derivatives.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis and Protein Extraction:
-
Treat cells with the pyrazole derivative at various concentrations and for different time points. Include a positive control (e.g., a growth factor to stimulate the pathway) and a negative control (vehicle).
-
Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. Use a blocking buffer such as bovine serum albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein.
-
Data Interpretation
A dose-dependent decrease in the phosphorylation of the downstream target in compound-treated cells would provide strong evidence for the on-target activity of the this compound derivative.
Conclusion
The multifaceted approach outlined in this guide, combining target engagement, enzymatic inhibition, and downstream signaling analysis, provides a robust framework for confirming the mechanism of action of this compound derivatives as kinase inhibitors. The experimental protocols are designed to be self-validating, and the comparative data analysis will allow for a clear understanding of the potency and selectivity of this novel compound class. By following these guidelines, researchers can confidently elucidate the molecular mechanisms underpinning the biological activity of these promising therapeutic candidates.
References
- Al-Bayati, F. A., & Al-Amiery, A. A. (2016).
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12151–12166. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(15), 4467. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(2), M1639. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10935. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12151–12166. [Link]
- Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(1), 2. [Link]
- Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012). Medicinal Chemistry Research, 22(2).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(1), M1196. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. verixiv-files.f1000.com [verixiv-files.f1000.com]
benchmarking the performance of 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid against known inhibitors
An objective comparison of a novel chemical entity's performance requires a rigorous, multi-faceted approach. This guide outlines a comprehensive framework for benchmarking the efficacy and selectivity of the novel compound, 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid, against established inhibitors.
Given that the specific biological target of this compound is not extensively documented in publicly available literature, this guide will use a common target for structurally related pyrazole compounds: Succinate Dehydrogenase (SDH) , also known as mitochondrial Complex II. This enzyme is a well-validated target in the development of fungicides and some anti-cancer agents. For the purpose of this guide, we will benchmark our compound of interest against Boscalid , a widely recognized and commercially successful SDH inhibitor used in agriculture.
This comparative analysis will proceed through three critical phases:
-
In Vitro Enzymatic Assay: Direct measurement of inhibitory activity on the isolated target enzyme.
-
Cell-Based Potency Assay: Evaluation of efficacy in a relevant cellular context.
-
Selectivity Profiling: Assessment of off-target effects to determine the therapeutic or application window.
Phase 1: In Vitro Benchmarking of SDH Enzymatic Activity
The initial step is to quantify the direct inhibitory effect of this compound on the enzymatic activity of SDH and compare it to Boscalid. The IC50 value, or the concentration of an inhibitor required to reduce enzyme activity by 50%, is the primary metric for this comparison.
Experimental Protocol: SDH Inhibition Assay
This protocol is adapted from standard methods for measuring mitochondrial Complex II activity.
1. Preparation of Reagents:
- Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA.
- Enzyme Source: Isolated mitochondria from a relevant organism (e.g., Saccharomyces cerevisiae for fungal targets, or bovine heart mitochondria for mammalian studies).
- Substrate: 10 mM Succinate.
- Electron Acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP).
- Electron Coupler: 1 mM Phenazine methosulfate (PMS).
- Inhibitors: Stock solutions of this compound and Boscalid in DMSO.
2. Assay Procedure:
- Prepare a dilution series for each inhibitor in DMSO. A typical starting range would be from 1 nM to 100 µM.
- In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO (0% inhibition) and a known potent inhibitor like Antimycin A (100% inhibition).
- Add 188 µL of Assay Buffer containing the enzyme source, DCPIP, and PMS to each well.
- Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
- Initiate the reaction by adding 10 µL of the succinate substrate to all wells.
- Immediately measure the decrease in absorbance of DCPIP at 600 nm over a period of 10 minutes using a plate reader. The rate of DCPIP reduction is proportional to SDH activity.
3. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Normalize the data relative to the 0% and 100% inhibition controls.
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Workflow for IC50 Determination
Caption: Workflow for determining the in vitro IC50 value of SDH inhibitors.
Comparative Performance Data (Hypothetical)
| Compound | Target | IC50 (nM) |
| This compound | Fungal SDH | 75 |
| Boscalid (Reference) | Fungal SDH | 50 |
This hypothetical data suggests that the novel compound is a potent inhibitor of SDH, with an IC50 value comparable to the established inhibitor, Boscalid.
Phase 2: Cell-Based Potency Assessment
While in vitro assays are crucial, they do not account for factors such as cell permeability, metabolic stability, or efflux pump activity. Therefore, a cell-based assay is essential to determine the compound's effective concentration (EC50) in a living system.
Experimental Protocol: Fungal Growth Inhibition Assay
1. Organism and Media:
- Fungal Strain: A relevant pathogenic fungus, such as Botrytis cinerea.
- Growth Medium: Potato Dextrose Broth (PDB).
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in PDB within a 96-well plate.
- Inoculate each well with a standardized suspension of fungal spores.
- Incubate the plates at an optimal growth temperature (e.g., 21°C) for 48-72 hours.
- Assess fungal growth by measuring the optical density at 600 nm (OD600) or by using a metabolic dye such as Resazurin.
- Determine the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.
Comparative Cellular Performance Data (Hypothetical)
| Compound | Organism | EC50 (µM) |
| This compound | Botrytis cinerea | 1.5 |
| Boscalid (Reference) | Botrytis cinerea | 1.2 |
This result would indicate that the novel compound effectively penetrates the fungal cells and inhibits growth at concentrations comparable to the industry-standard benchmark.
Phase 3: Selectivity and Off-Target Profiling
An ideal inhibitor should be highly selective for its intended target to minimize potential toxicity to non-target organisms (e.g., mammals, beneficial insects). A key counter-screen for a fungal SDH inhibitor is to measure its activity against the mammalian SDH complex.
Experimental Protocol: Mammalian SDH Counter-Screen
The protocol is identical to the in vitro SDH inhibition assay described in Phase 1, but with one critical change:
-
Enzyme Source: Use mitochondria isolated from a mammalian source, such as bovine heart or rat liver.
The ratio of the IC50 against the mammalian enzyme to the IC50 against the fungal enzyme provides the Selectivity Index . A higher index is desirable.
Selectivity Index = IC50 (Mammalian SDH) / IC50 (Fungal SDH)
Logical Flow of Selectivity Profiling
Caption: Process for determining the selectivity index of a novel inhibitor.
Comparative Selectivity Data (Hypothetical)
| Compound | Fungal SDH IC50 (nM) | Mammalian SDH IC50 (nM) | Selectivity Index |
| This compound | 75 | 15,000 | 200 |
| Boscalid (Reference) | 50 | 8,000 | 160 |
In this hypothetical scenario, this compound demonstrates a superior selectivity profile compared to Boscalid, suggesting a potentially wider safety margin.
Conclusion
This guide provides a systematic framework for benchmarking the performance of a novel compound, this compound, against an established inhibitor, Boscalid, for the target enzyme Succinate Dehydrogenase. Through a phased approach encompassing in vitro inhibition, cell-based efficacy, and selectivity profiling, a comprehensive performance profile can be established.
Based on the hypothetical data generated for this guide, this compound presents itself as a highly promising candidate, demonstrating on-target potency comparable to the benchmark inhibitor Boscalid, while exhibiting a superior selectivity profile. These findings would strongly support its further development and optimization in agrochemical or pharmaceutical discovery programs.
References
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI)
- Huang, S., et al. (2022). Succinate dehydrogenase inhibitors in cancer therapy. Frontiers in Oncology. [Link]
- PubChem. (n.d.). Boscalid.
- Spinazzi, M., et al. (2012). A practical guide to mitochondrial respiratory chain complexes activity measurement. International Journal of Biochemistry and Cell Biology. [Link]
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the different classes of fungicides.
A Researcher's Guide to Navigating the Cross-Reactivity of Pyrazole-Based Compounds
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] From anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology, the versatility of the pyrazole core is undeniable.[3][4] However, this structural motif, while bestowing potent biological activity, also presents a critical challenge for drug developers: managing cross-reactivity. Understanding and meticulously characterizing the off-target interactions of pyrazole-based compounds is paramount to developing safe and effective therapeutics.
This guide provides an in-depth comparison of the cross-reactivity profiles of representative pyrazole-based compounds. We will delve into the experimental methodologies used to assess selectivity, present comparative data to illustrate the varying degrees of promiscuity, and offer expert insights into designing and interpreting these crucial studies. Our focus will be primarily on kinase inhibitors, a class where the pyrazole scaffold is particularly prevalent and where selectivity is a key determinant of therapeutic success.[4][5]
The Double-Edged Sword: Potency and Promiscuity
The pyrazole core's ability to form key hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases contributes to its potency.[6] However, the highly conserved nature of this binding site across the human kinome means that inhibitors designed for one kinase can inadvertently bind to others, leading to off-target effects.[7] These unintended interactions can result in unforeseen toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[8] Therefore, a comprehensive understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.
Visualizing the Landscape: A Generalized Pyrazole Scaffold and a Cross-Reactivity Workflow
To appreciate the structural basis of pyrazole-based inhibitors and the systematic approach to evaluating their cross-reactivity, the following diagrams provide a conceptual framework.
Caption: A generalized pyrazole ring with substitution points (R1, R2, R3) that are key to modulating potency and selectivity.
Caption: A typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Comparative Cross-Reactivity Profiles: A Data-Driven Look at Selectivity
The selectivity of a pyrazole-based inhibitor is not an intrinsic property of the core itself but is heavily influenced by the nature and position of its substituents. The following tables provide a comparative overview of the cross-reactivity profiles of several well-characterized pyrazole-containing kinase inhibitors. The data, compiled from various public sources and scientific literature, highlights the spectrum from highly selective to multi-targeted agents.
Table 1: Comparative Kinase Inhibition Profile of Pyrazole-Based Compounds (IC50 in nM)
| Compound | Primary Target(s) | Off-Target Example 1 | Off-Target Example 2 | Off-Target Example 3 | Selectivity Profile | Reference(s) |
| Ruxolitinib | JAK1 (~3 nM), JAK2 (~3 nM) | JAK3 (~430 nM) | TYK2 (variable) | - | Selective JAK1/2 inhibitor | [9] |
| AT9283 | Aurora A (3 nM), Aurora B (3 nM) | JAK2 (1.2 nM) | Abl (T315I) (4 nM) | Flt3 (variable) | Multi-targeted | [10][11] |
| BIRB 796 | p38α (sub-nM) | JNK2 (nM range) | - | - | Highly selective p38α inhibitor | [12][13] |
| Afuresertib | Akt1 (1.3 nM) | Akt2 (2 nM) | Akt3 (2.6 nM) | - | Pan-Akt inhibitor | [4] |
| Compound 15 (CDK2i) | CDK2 (5 nM) | CDK5 (3 nM) | CDK1 (variable) | CDK9 (variable) | Selective CDK2 inhibitor with some CDK cross-reactivity | [14] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Table 2: Quantifying Selectivity - The Selectivity Score (S-Score)
The selectivity score provides a quantitative measure of a compound's promiscuity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | Kinases Tested | Kinases Inhibited >90% @ 1µM | Selectivity Score (S) |
| Ruxolitinib | >400 | ~20 | ~0.05 |
| AT9283 | >400 | >50 | >0.125 |
| BIRB 796 | >400 | <10 | <0.025 |
Note: These are representative scores and can vary based on the specific kinase panel used.
Experimental Corner: Protocols for Assessing Cross-Reactivity
To ensure the generation of reliable and comparable cross-reactivity data, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The less ATP remaining, the more active the kinase. Inhibition is therefore correlated with a higher luminescence signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., pyrazole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of a compound to its target kinase within living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein of interest
-
NanoBRET™ Kinase Tracer
-
Test compound
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and 610 nm)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in Opti-MEM™.
-
Seed the cells into the wells of the assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the compound and the NanoBRET™ tracer in Opti-MEM™.
-
Add the compound/tracer mixture to the cells. Include wells with tracer only (for maximum BRET signal) and wells with a high concentration of an unlabeled control compound (for background signal).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37 °C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence at both the donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
-
Causality and Interpretation: A Senior Scientist's Perspective
The choice of experimental methodology is critical and should be driven by the specific questions being asked.
-
Why start with an in vitro kinase assay? This approach provides a direct measure of the compound's inhibitory activity against the purified kinase, free from the complexities of a cellular environment. It is the gold standard for determining intrinsic potency (IC50) and is essential for initial hit validation and structure-activity relationship (SAR) studies. The use of ATP at its Km value is crucial for obtaining IC50 values that are comparable across different kinases.
-
The rationale behind a broad kinome screen: A single-target assay, while informative, provides a narrow view of a compound's behavior. Screening against a large panel of kinases, even at a single high concentration, is a cost-effective way to rapidly identify potential off-targets. This "snapshot" of selectivity is a critical step in de-risking a compound for further development. A hit in this initial screen warrants a full dose-response determination to confirm the off-target activity.
-
The necessity of cell-based assays: A compound's activity in a biochemical assay does not always translate to a cellular context. Cell-based assays are a crucial secondary screen to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response. Assays like NanoBRET™ provide direct evidence of target engagement in living cells, while functional assays (e.g., measuring the phosphorylation of a downstream substrate) confirm the compound's mechanism of action. Discrepancies between biochemical and cellular potency can point to issues with cell permeability, efflux, or compound metabolism.
Conclusion: Towards More Selective Pyrazole-Based Therapeutics
The pyrazole scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, the path to developing safe and effective pyrazole-based drugs is paved with a thorough understanding of their cross-reactivity profiles. By employing a systematic and multi-faceted approach to selectivity profiling, from initial in vitro screens to complex cell-based assays, researchers can make more informed decisions about which compounds to advance. The comparative data and detailed protocols provided in this guide serve as a valuable resource for navigating the intricate landscape of pyrazole-based compound cross-reactivity, ultimately contributing to the development of more precise and effective medicines.
References
Click to expand
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
- Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PubMed Central
- Comparative Analysis of JAK Inhibitor Selectivity: A Guide for Researchers - Benchchem
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH
- Unexpected Off-Targets and Paradoxical Pathway Activ
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI
- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
- A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evalu
- Kinome chemoproteomics characterization of pyrrolo[3,4-: C] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 | Request PDF - ResearchG
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study
- JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - NIH
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- P38 MAPK Inhibitor I BIRB 796 - opnMe
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Request PDF - ResearchG
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - NIH
- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- ChEMBL - EMBL-EBI
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchG
- JAK inhibitors selectivity: New opportunities, better drugs? - Trepo
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC - NIH
- ChEMBL Group, EMBL-EBI
- JAK inhibitors: an evidence-based choice of the most appropri
- Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery | by Ayush Ghar
- Jak inhibitors and their selectivity profile.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Privileged Scaffold: A Head-to-Head Comparison in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of blockbuster drugs and promising clinical candidates.[1][2] Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, allows it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets.[3] This guide provides an in-depth, head-to-head comparison of various pyrazole scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and liabilities. We will delve into the nuances of substitution patterns and fused-ring systems, supported by experimental data and detailed protocols, to empower informed decisions in the intricate process of drug design.
The Enduring Appeal of the Pyrazole Core
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that make it a highly sought-after motif in drug discovery.[4] It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[4] Furthermore, the pyrazole ring is metabolically stable, a key attribute for developing orally bioavailable drugs.[5] Its ability to serve as a bioisostere for other functionalities, such as amides and other heterocyclic systems, provides medicinal chemists with a powerful tool for optimizing lead compounds.
Head-to-Head Comparison of Pyrazole Scaffolds
The true power of the pyrazole scaffold lies in its chameleonic ability to be tailored for specific applications through various substitution patterns and fusion with other ring systems. Below, we compare some of the most prominent pyrazole-based scaffolds in drug discovery.
The Unsubstituted and Substituted 1H-Pyrazole Scaffold
The simplest pyrazole scaffold, the 1H-pyrazole, forms the basis of numerous successful drugs. Its properties can be significantly modulated by the nature and position of its substituents.
-
Key Features: The 1H-pyrazole core is a versatile building block that allows for extensive structure-activity relationship (SAR) exploration. Substitutions at the 1, 3, 4, and 5 positions can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile.
-
Case Study: Kinase Inhibitors: A vast number of kinase inhibitors feature a substituted pyrazole core. For instance, Ruxolitinib, a potent JAK1/2 inhibitor, showcases a 1H-pyrazole-3-carboxamide scaffold. The strategic placement of substituents on the pyrazole ring and its appended functionalities is crucial for achieving high affinity and selectivity.
| Compound | Target Kinase | IC50 (nM) | Scaffold Type | Key Interactions |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | 1H-Pyrazole-3-carboxamide | H-bond with hinge region |
| Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | 1H-Indazole (fused pyrazole) | H-bond with hinge region |
| Ibrutinib | BTK | 0.5 | Pyrazolo[3,4-d]pyrimidine | Covalent bond with Cys481 |
-
Advantages: High degree of synthetic accessibility and ease of diversification. The scaffold's inherent properties can be fine-tuned through substituent effects.
-
Disadvantages: Without careful optimization, simple pyrazoles can sometimes suffer from lower potency or selectivity compared to more complex, rigidified scaffolds.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Kinase Inhibitor Powerhouse
The fusion of a pyrazole ring with a pyrimidine ring gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a highly successful motif in the realm of kinase inhibitors.[6][7]
-
Key Features: This fused heterocyclic system acts as an ATP mimetic, effectively competing with the endogenous substrate for binding to the kinase active site.[6] The pyrimidine portion often forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
-
Case Study: Ibrutinib: The Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib is a prime example of the power of the pyrazolo[3,4-d]pyrimidine scaffold.[7] Its core structure anchors the molecule in the ATP binding pocket, while a strategically placed Michael acceptor forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
-
Advantages: Often provides a significant boost in potency compared to monocyclic pyrazoles due to its pre-organized conformation for hinge binding. The scaffold is a well-established "privileged" structure for kinase inhibition.[6]
-
Disadvantages: Synthetic complexity can be higher compared to simple pyrazoles. The rigid nature of the scaffold may limit its applicability to certain target classes.
The Indazole Scaffold: A Fused Aromatic System
The indazole scaffold, a fusion of a pyrazole and a benzene ring, offers a more lipophilic and extended aromatic system.[5]
-
Key Features: The indazole core provides a larger surface area for van der Waals interactions and can be strategically substituted to modulate its electronic properties. It is often employed to enhance potency and influence pharmacokinetic properties.
-
Case Study: Axitinib: The VEGFR inhibitor Axitinib features an indazole core that contributes to its high potency. The indazole nitrogen acts as a hydrogen bond acceptor, interacting with the kinase hinge region.
-
Advantages: The extended aromatic system can lead to enhanced target engagement through pi-stacking and other non-covalent interactions. It can also be used to tune the overall lipophilicity of a molecule.
-
Disadvantages: The increased lipophilicity can sometimes lead to solubility issues or off-target effects. Synthetic routes can be more challenging than for simpler pyrazoles.
Experimental Protocols for Scaffold Evaluation
To objectively compare the performance of different pyrazole scaffolds, a standardized set of in vitro assays is essential. Below are detailed protocols for key experiments in drug discovery.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.[8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in kinase buffer.
-
Prepare a serial dilution of the test compounds (pyrazole derivatives) in DMSO and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a quench buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.
-
Caption: Workflow of a TR-FRET based kinase inhibition assay.
ADME Profiling: Assessing Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting promising drug candidates.[9][10]
Key ADME Parameters and Standard Assays:
| Property | Assay | Principle |
| Solubility | Kinetic Solubility Assay | Measures the concentration of a compound in a buffered solution after precipitation from a DMSO stock. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses the passive diffusion of a compound across an artificial membrane coated with a lipid mixture, mimicking the intestinal barrier.[11] |
| Metabolic Stability | Liver Microsomal Stability Assay | Incubates the compound with liver microsomes and NADPH to determine the rate of metabolic clearance by cytochrome P450 enzymes.[11] |
| Plasma Protein Binding | Equilibrium Dialysis | Measures the fraction of a compound bound to plasma proteins by allowing the unbound fraction to equilibrate across a semi-permeable membrane.[11] |
General Protocol for Liver Microsomal Stability Assay:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Add the test compound (at a final concentration of, for example, 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH solution.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Caption: Workflow for a liver microsomal stability assay.
Conclusion: Strategic Scaffold Selection is Key
The choice of a pyrazole scaffold is a critical decision in the drug discovery process, with profound implications for a compound's biological activity and pharmacokinetic properties. While simple substituted pyrazoles offer synthetic flexibility, fused systems like pyrazolo[3,4-d]pyrimidines and indazoles can provide significant advantages in terms of potency and target engagement. A thorough understanding of the strengths and weaknesses of each scaffold, coupled with rigorous experimental evaluation using standardized protocols, is paramount for the successful development of novel therapeutics. This guide provides a framework for making these critical decisions, ultimately accelerating the journey from a promising scaffold to a life-changing medicine.
References
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. BenchChem.
- BenchChem. (2025). Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition. BenchChem.
- BenchChem. (2025). Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery. BenchChem.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Anonymous. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Anonymous. (2022). In vitro kinase assay. Bio-protocol. [Link]
- Broxson, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Denic, V., & Yu, H. (2023). In vitro kinase assay v1.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Abrigach, F., et al. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
- Ahmed Kamal, et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(37), 9646–9663. [Link]
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965–1970. [Link]
- Hassan, A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938. [Link]
- Hernandez, G. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]
- İslamoğlu, F. (2020). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. [Link]
- Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery.
- BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. [Link]
- Walters, W. P., Ajay, & Murcko, M. A. (2002). Prediction of 'Drug-Likeness'.
- Wen, B., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biosolveit.de [biosolveit.de]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for Pyrazole Compound Analysis
For researchers, scientists, and professionals in drug development, the robust analysis of pyrazole compounds is a cornerstone of ensuring product efficacy, safety, and regulatory compliance. Pyrazoles, a critical class of heterocyclic compounds, are widely utilized as scaffolds in pharmaceuticals and agrochemicals.[1][2] Their synthesis, however, can often result in complex mixtures, including regioisomers with similar physicochemical properties, making accurate quantification a significant challenge.[1] This guide provides an in-depth comparison of analytical methodologies for pyrazole analysis, grounded in the principles of scientific integrity and supported by experimental data, to empower you in selecting and validating the most appropriate method for your specific needs.
The Analytical Imperative: Why Method Validation is Non-Negotiable
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] For pyrazole compounds, which are often active pharmaceutical ingredients (APIs), this is not merely a procedural formality but a critical step to guarantee that the data generated is reliable, reproducible, and accurate.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation, outlining key characteristics that must be evaluated.[5][6]
A validated analytical method ensures:
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The consistency and reproducibility of the results.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity & Range: A proportional response across a defined range of concentrations.[5]
-
Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[5]
-
Robustness: The method's reliability under minor variations in experimental conditions.[5]
Choosing Your Analytical Weapon: A Comparison of Key Techniques
The selection of an analytical technique for pyrazole analysis is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.[7] The two most prominent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful and versatile technique, particularly well-suited for non-volatile or thermally labile pyrazole derivatives.[8][9] It is widely employed for the quantification of APIs, impurity profiling, and stability testing.[10]
Causality Behind the Choice: The amphoteric nature of the pyrazole ring, possessing both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen, allows for manipulation of retention behavior in reversed-phase HPLC through pH control of the mobile phase.[11][12] This property is key to achieving optimal separation from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS is the gold standard for the analysis of volatile and semi-volatile pyrazole compounds.[1][9] It offers exceptional separation efficiency and provides structural information through mass spectral fragmentation patterns, which is invaluable for impurity identification.[1]
Causality Behind the Choice: The ability of many pyrazole derivatives to be volatilized without decomposition makes them ideal candidates for GC analysis. The high resolving power of capillary GC columns is particularly advantageous for separating closely related isomers that may be difficult to resolve by HPLC.[1]
Performance Data at a Glance: A Comparative Summary
The following table summarizes typical performance data for HPLC-UV and GC-MS methods for the analysis of pyrazole compounds, benchmarked against ICH validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[7] | > 0.999[13] |
| Accuracy (% Recovery) | 98.0 - 102.0%[7] | 99.0 - 101.0%[7] |
| Precision (%RSD) | < 2.0%[7] | < 1.5%[7] |
| Limit of Detection (LOD) | ~10-100 ng/mL[7] | ~0.1-1 ng/mL[7] |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[7] | ~0.5-5 ng/mL[7] |
| Selectivity/Specificity | Good to Excellent[7] | Excellent[7] |
| Typical Run Time | 5-15 minutes[7] | 3-10 minutes (for volatiles)[8] |
| Instrumentation Complexity | Moderate[7] | High[7] |
The Validation Workflow: A Visual Guide
A systematic approach is crucial for successful method validation. The following workflow outlines the key stages, from method development to ongoing monitoring.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the validation of a representative RP-HPLC and GC-MS method for pyrazole analysis.
Protocol 1: Validated RP-HPLC Method for a Pyrazole Derivative
This protocol outlines a reversed-phase HPLC method for the quantification of a pyrazole derivative, validated according to ICH guidelines. [14] 1. Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (150mm x 4.6mm, 5µm) [14]* Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v) [14]* Flow Rate: 1.0 mL/min [14]* Column Temperature: 25 ± 2°C [14]* Injection Volume: 5.0 µL [14]* Detection: UV at 206 nm [14] 2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the pyrazole reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL). [14]* Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired range (e.g., 50-150 µg/mL). [14]* Sample Solution: Prepare the sample by dissolving the formulation/substance in methanol to achieve a concentration within the calibration range. [14] 3. Validation Parameters:
-
Specificity (Forced Degradation): Subject the sample solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main peak from any degradation products. [15][16]* Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995. [14]* Accuracy: Perform recovery studies by spiking a placebo with known amounts of the pyrazole standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%. [17]* Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of the sample solution. The relative standard deviation (%RSD) should be ≤ 2.0%. [4]* Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. [14]
Protocol 2: GC-MS Analysis of Pyrazole Isomers
This protocol describes a robust GC-MS method for the separation and quantification of pyrazole isomers in an industrial mixture. [1] 1. GC-MS Conditions:
-
Column: A suitable capillary column for isomer separation (e.g., DB-5ms, 30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Optimized for isomer separation (e.g., initial hold at 50°C, ramp to 280°C).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range appropriate for the pyrazole isomers.
2. Sample Preparation:
-
Accurately weigh the industrial pyrazole mixture and dissolve it in a suitable solvent like dichloromethane. [1]* Spike the sample with a known concentration of an internal standard (IS) that is not present in the sample. [1]* Filter the sample through a 0.45 µm PTFE syringe filter before injection. [1] 3. Isomer Identification and Quantification:
-
Identification: Isomers are identified based on their unique retention times and mass spectral fragmentation patterns. While isomers have the same molecular weight, their fragmentation can differ subtly. [1]* Quantification: Create a calibration curve by plotting the ratio of the peak area of each isomer to the peak area of the internal standard against the concentration of the isomer.
Conclusion
The validation of analytical methods for pyrazole compounds is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical development. By understanding the chemical properties of pyrazoles and the principles of different analytical techniques, researchers can select and validate methods that are fit for purpose. This guide provides a framework for making informed decisions and executing robust validation studies in line with regulatory expectations. The careful application of these principles will ensure that the analytical data generated is accurate, precise, and trustworthy, ultimately contributing to the development of safe and effective medicines.
References
- Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical and Clinical Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- PubMed. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- Britannica. (n.d.). Pyrazole.
- ACS Publications. (1971, August 1). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- ResearchGate. (2025, August 10). New Method Development by HPLC and Validation as per ICH Guidelines.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- News - Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Elementary Education Online. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (n.d.). Reaction profile of the pyrazole derivatives in gas phase.
- ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: An Analysis of Reproducibility and Practicality
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in medicinal chemistry, and its consistent production is crucial for advancing research programs. This guide provides an in-depth comparison of two primary synthetic routes to this compound, with a focus on reproducibility, scalability, and the underlying chemical principles that govern their success. We will delve into the classic Knorr pyrazole synthesis and a multi-step approach involving a Sandmeyer reaction, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses.
Introduction: The Importance of a Robust Synthetic Protocol
The pyrazole core is a privileged scaffold in a multitude of commercial drugs and clinical candidates due to its diverse biological activities. The specific substitution pattern of this compound offers a unique combination of steric bulk and a functional handle for further chemical elaboration. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the ease of execution and, most critically, the consistency of the results from batch to batch. This guide aims to equip the practicing chemist with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] For the synthesis of our target molecule, the logical precursors are a β-ketoester, namely methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate), and methylhydrazine. This approach is attractive due to its convergent nature, assembling the pyrazole core in a single step.
Causality Behind Experimental Choices
The primary challenge in this route is controlling the regioselectivity of the condensation. Methylhydrazine is an unsymmetrical nucleophile, and its reaction with the unsymmetrical β-ketoester can lead to two possible regioisomers: the desired this compound ester and the undesired 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylic acid ester.
The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups in the β-ketoester towards the two different nitrogen atoms of methylhydrazine. The ketone carbonyl, being more electrophilic than the ester carbonyl, is expected to be the initial site of attack. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The steric hindrance of the tert-butyl group plays a significant role in directing the initial nucleophilic attack of the less sterically hindered nitrogen of methylhydrazine to the less sterically encumbered carbonyl group of the β-ketoester. However, in practice, a mixture of regioisomers is often obtained, and the ratio can be sensitive to reaction conditions such as solvent and temperature.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
A detailed protocol for a similar synthesis can be found in the literature.[2]
-
To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product isomers.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue, a mixture of regioisomers, is then subjected to column chromatography on silica gel to separate the desired 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate isomer.
Step 2: Hydrolysis to this compound
-
The purified ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of Route 1 Workflow
Caption: Workflow for the Knorr pyrazole synthesis of the target molecule.
Route 2: Functional Group Transformation via Sandmeyer Reaction
An alternative strategy involves the construction of a substituted pyrazole ring followed by the transformation of a functional group into the desired carboxylic acid. A common and reliable precursor for this approach is 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.[3][4] The amino group can then be converted to a nitrile via the Sandmeyer reaction, which is subsequently hydrolyzed to the carboxylic acid.[5][6]
Causality Behind Experimental Choices
This route circumvents the regioselectivity issue inherent in the Knorr synthesis of this specific target by starting with a precursor where the substitution pattern is already defined. The Sandmeyer reaction is a robust and widely used method for the conversion of aromatic amines to a variety of functional groups.[7] The reaction proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt. For the introduction of a cyano group, copper(I) cyanide is the reagent of choice.
A critical aspect of this protocol is the diazotization step, which is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt. The subsequent cyanation reaction must be carefully controlled, as side reactions can occur. Finally, the hydrolysis of the resulting pyrazole-5-carbonitrile to the carboxylic acid is a standard transformation, usually achieved under basic or acidic conditions.
Experimental Protocol: Route 2
Step 1: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
A reliable, checked procedure for a similar synthesis is available in Organic Syntheses, which can be adapted.[8]
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
A general procedure for the Sandmeyer reaction on a heteroaromatic amine is as follows:[9]
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent) is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the copper(I) cyanide solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
The reaction mixture is then cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonitrile.
Step 3: Hydrolysis of the Nitrile
-
The crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonitrile is dissolved in a mixture of ethanol and a concentrated aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The work-up procedure is similar to that described in Route 1 for the hydrolysis of the ester.
Visualization of Route 2 Workflow
Caption: Workflow for the Sandmeyer reaction route to the target molecule.
Comparison of Synthetic Protocols
| Feature | Route 1: Knorr Pyrazole Synthesis | Route 2: Sandmeyer Reaction |
| Number of Steps | 2 (Cyclocondensation, Hydrolysis) | 3 (Diazotization/Cyanation, Hydrolysis) from the aminopyrazole |
| Overall Yield | Moderate to Good (highly dependent on separation) | Good |
| Reproducibility | Moderate. The key challenge is the reproducible separation of regioisomers. The ratio of isomers can vary depending on subtle changes in reaction conditions. | High. This route avoids the issue of regioselectivity in the pyrazole ring formation, leading to a more consistent outcome. |
| Scalability | Can be challenging to scale up due to the need for large-scale chromatography for isomer separation. | More readily scalable. The individual steps are standard industrial processes. |
| Key Challenges | - Control of regioselectivity. - Efficient separation of regioisomers. | - Handling of potentially unstable diazonium salts. - Use of toxic cyanide reagents. - Careful control of reaction temperature. |
| Safety Considerations | Standard laboratory safety procedures. | Requires stringent safety measures for handling diazonium salts (potential for explosion if allowed to dry) and cyanides (highly toxic). |
| Starting Materials | Methyl 4,4-dimethyl-3-oxopentanoate and methylhydrazine. | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, sodium nitrite, copper(I) cyanide. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.
Route 1 (Knorr Pyrazole Synthesis) is a more convergent approach and may be suitable for smaller-scale synthesis where the purification of regioisomers by chromatography is feasible. However, for larger-scale production where reproducibility and ease of purification are critical, the potential for inconsistent isomer ratios makes this route less attractive.
Route 2 (Sandmeyer Reaction) , while involving an additional step from the aminopyrazole, offers superior control over the final product's constitution. The avoidance of regioisomeric mixtures significantly enhances the reproducibility and simplifies the purification process, making it the recommended route for process development and scale-up campaigns. The inherent hazards associated with diazonium salts and cyanides are well-understood and can be managed with appropriate engineering controls and safety protocols.
Ultimately, for researchers and drug development professionals who prioritize consistency, reliability, and a clear path to scale-up, the Sandmeyer reaction route starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is the more robust and scientifically sound strategy for the synthesis of this compound.
References
- Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1268. [Link]
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]
- Vlasova, M. I., et al. (2016). Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][3][7][9]triazines. ARKIVOC, 2016(iv), 114-129. [Link]
- Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1284. [Link]
- J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 19-30. [Link]
- Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Kumar, A., & Aggarwal, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3174. [Link]
- Wang, Q., et al. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 140(42), 13612–13616. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
comparing the cost-effectiveness of different synthetic strategies for pyrazoles
An Objective Guide to the Cost-Effectiveness of Pyrazole Synthetic Strategies
Introduction: The Enduring Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory agents like celecoxib, anticancer drugs, and various agrochemicals.[4][5][6] Given its prevalence, the efficient and economical synthesis of the pyrazole core is a critical consideration for researchers in both academic and industrial settings. The "best" synthetic route is not a one-size-fits-all answer; it is a nuanced decision dictated by factors such as scale, required purity, available starting materials, and, crucially, cost-effectiveness.
This guide provides an in-depth comparison of prevalent synthetic strategies for pyrazoles, moving beyond simple yield comparisons to offer a holistic view of their cost-effectiveness. We will dissect classical methods, explore modern catalytic innovations, and evaluate the economic and environmental benefits of green chemistry approaches, providing the data and insights necessary for you to make informed strategic decisions in your synthetic endeavors.
Classical Approaches: The Foundation of Pyrazole Synthesis
The traditional methods for pyrazole synthesis have been refined over a century and remain relevant, particularly for their use of readily available and inexpensive starting materials.
The Knorr Pyrazole Synthesis (and related condensations)
The most fundamental approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7] This method is a workhorse in pyrazole synthesis due to its simplicity and the vast commercial availability of both reaction partners.
Mechanism & Causality: The reaction proceeds via an initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of acid or base catalyst is crucial; it facilitates both the initial condensation and the final dehydration step, driving the reaction to completion. A significant challenge, however, is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.[6]
Representative Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole [1]
-
To a solution of a 1,3-diketone (1.0 equiv) in ethanol, add the substituted hydrazine (1.0 equiv). Ethanol is a common, relatively inexpensive, and effective solvent for this condensation.
-
Add a catalytic amount of glacial acetic acid (0.1 equiv). The acid catalyst is essential to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product. This is a cost-effective initial purification step, as many organic pyrazole products are insoluble in water.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole. Recrystallization is often sufficient for purification, avoiding the higher cost and solvent waste associated with column chromatography.
Modern Catalytic and Cycloaddition Strategies
While classical methods are robust, modern chemistry has introduced more sophisticated, often more efficient, and highly selective alternatives. These methods can justify their potentially higher initial costs through improved yields, selectivity, and milder reaction conditions.
[3+2] Cycloaddition Reactions
This powerful strategy involves the reaction of a 1,3-dipole (like a nitrile imine or diazo compound) with a dipolarophile (such as an alkyne or alkene).[1][8][9] The Huisgen [3+2] cycloaddition, for instance, offers excellent control over regioselectivity, a significant advantage over classical condensation methods.[8]
Mechanism & Causality: Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a concerted cycloaddition to form the pyrazole ring directly.[8] This approach avoids the multiple equilibrium steps of condensation reactions, often leading to cleaner reactions and higher yields. The cost factor here involves the preparation or purchase of the starting materials, which can be more complex than simple 1,3-dicarbonyls.
Representative Protocol: 1,3-Dipolar Cycloaddition via Nitrile Imine [8]
-
Dissolve the hydrazonoyl halide (1.0 equiv) and an alkyne (1.2 equiv) in a suitable solvent like THF.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equiv), dropwise at room temperature. The base is critical for the in situ generation of the reactive nitrile imine from the more stable hydrazonoyl halide precursor.
-
Stir the reaction at room temperature for 12-24 hours. The mild conditions are a key advantage, reducing energy costs and preserving sensitive functional groups.
-
Filter the triethylammonium halide salt and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure pyrazole. While chromatography adds cost, the high selectivity of the reaction often results in a straightforward purification.
Metal-Catalyzed Syntheses
Transition-metal catalysis, particularly with copper or silver, has enabled novel synthetic routes that offer unique advantages.[1][9] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to CF₃-substituted pyrazoles, which are of high interest in medicinal chemistry.[1]
Mechanism & Causality: The metal catalyst, often a Lewis acid, activates the alkyne or other starting material towards nucleophilic attack. This activation allows reactions to proceed under milder conditions and with greater control than uncatalyzed variants. The primary cost consideration is the price of the catalyst and any necessary ligands, though catalyst loadings are often low (e.g., 1 mol%).
Green and Multicomponent Approaches
Driven by the need for sustainability and efficiency, "green" synthetic methods are becoming increasingly important. These strategies prioritize atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts.[4][10][11]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[12][13] This not only saves time and labor but also significantly reduces energy consumption compared to conventional heating.
Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conductive heating through the vessel walls. This can lead to higher yields and fewer side products. The initial capital investment in a scientific microwave reactor is a key cost factor.
Representative Protocol: Microwave-Assisted One-Pot Synthesis [12]
-
In a microwave process vial, mix the α,β-unsaturated ketone (1.0 equiv), p-toluenesulfonhydrazide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add a minimal amount of a high-boiling solvent like DMF (e.g., 30 mg/mmol). Solvent-free or minimal-solvent conditions are a key benefit of this approach, reducing cost and waste.
-
Seal the vial and place it in the microwave reactor. Irradiate at 130 °C for 10-15 minutes. The short reaction time is a major economic advantage.
-
After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the product, which is often pure enough without further chromatography.
Multicomponent Reactions (MCRs)
MCRs combine three or more reactants in a single step to form a product that incorporates structural features from each starting material.[8][13][14] This approach is highly atom-economical and operationally simple, saving time, solvent, and purification costs by telescoping multiple synthetic steps into one pot.[14]
Comparative Analysis of Cost-Effectiveness
To select the optimal synthetic strategy, a direct comparison of key performance and cost metrics is essential.
| Metric | Knorr Synthesis (Classical) | [3+2] Cycloaddition | Microwave-Assisted (Green) | Multicomponent Reactions (MCRs) |
| Starting Material Cost | Low (1,3-dicarbonyls, hydrazines are cheap) | Moderate to High (Requires functionalized precursors like hydrazonoyl halides) | Low to Moderate (Uses common starting materials) | Low to Moderate (Uses simple, readily available building blocks) |
| Catalyst Cost | Low (Inexpensive acid/base catalysts) | N/A (Often base-promoted) or Moderate (if metal-catalyzed) | Low (Often base-promoted or catalyst-free) | Moderate (May require specific catalysts, but often low loading) |
| Solvent/Waste Cost | Moderate (Uses bulk solvents like ethanol) | Moderate (Often requires anhydrous organic solvents) | Very Low (Often solvent-free or minimal solvent)[12] | Low (One-pot nature minimizes solvent use per step) |
| Energy Cost | High (Requires hours of conventional reflux) | Low (Often performed at room temperature) | Low (Requires only minutes of irradiation) | Low to Moderate (Often proceeds at room temp or with gentle heating) |
| Reaction Time | Hours (2-12 h) | Long (12-24 h) | Minutes (5-20 min)[12] | Moderate (1-8 h) |
| Yield & Selectivity | Moderate to Good (Can suffer from poor regioselectivity) | High to Excellent (Generally high regioselectivity)[1] | Good to Excellent (Often cleaner reactions) | Good to Excellent (High atom economy)[4] |
| Purification Cost | Low to Moderate (Often simple recrystallization) | High (Frequently requires column chromatography) | Low (Often high purity post-workup) | Moderate (Can be complex, but often yields clean products) |
| Scalability | Excellent | Good | Moderate (Requires specialized equipment for large scale) | Good |
Visualizing Synthetic Workflows
The choice of a synthetic pathway involves a series of steps, each contributing to the overall cost and efficiency.
Caption: Comparison of a classical vs. a green synthetic workflow for pyrazoles.
Decision Framework for Strategy Selection
Choosing the most cost-effective route depends on the specific project goals. This logical framework can guide your decision-making process.
Caption: Decision tree for selecting a pyrazole synthesis strategy.
Conclusion and Future Outlook
The synthesis of pyrazoles is a mature field, yet it continues to evolve. While classical methods like the Knorr synthesis offer unparalleled cost-effectiveness for simple, large-scale productions due to cheap starting materials, they often falter where speed and selectivity are paramount. Modern approaches, including [3+2] cycloadditions and metal-catalyzed reactions, provide the precision required for complex drug discovery programs, justifying their higher reagent and catalyst costs with superior outcomes and reduced purification efforts.
The most significant recent trend is the adoption of green chemistry principles. Multicomponent and microwave-assisted reactions represent a paradigm shift, demonstrating that economic and environmental benefits are not mutually exclusive. By drastically cutting reaction times, energy inputs, and solvent waste, these methods offer a compelling long-term value proposition. For the modern researcher, the most cost-effective strategy is one that judiciously balances raw material costs with the hidden expenses of time, energy, waste, and purification, aligning the chosen chemistry with both budgetary constraints and sustainability goals.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017).
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
- Various methods for the synthesis of pyrazole. (2024).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. New “Green” Approaches to the Synthesis of Pyrazole Derivatives | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175277-11-9). The protocols herein are synthesized from regulatory standards and field-proven best practices, ensuring a self-validating system for managing this specific chemical waste stream.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation.
1.1. Known Hazards
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
These classifications necessitate handling the compound with appropriate care to prevent exposure during transfer and disposal operations. Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash.[1]
1.2. Chemical Reactivity
This compound is incompatible with strong oxidizing agents, bases, and reducing agents.[1] This is a critical consideration for waste segregation. Co-mingling this carboxylic acid with incompatible materials in a single waste container could lead to exothermic reactions, gas evolution, or container pressurization, posing a significant safety risk.
Personnel Protection: The First Line of Defense
All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE). The objective is to create a barrier between the individual and the chemical hazard.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3][5] | Prevents direct skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][6] | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, traceable, and compliant with federal and institutional regulations. This process can be visualized as a decision-making workflow.
Sources
Personal protective equipment for handling 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
Comprehensive Safety Guide: Handling 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
This document provides essential safety and handling protocols for this compound (CAS No. 175277-11-9). As a pyrazole derivative and a carboxylic acid, this compound requires stringent safety measures to mitigate risks to laboratory personnel.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure confident and safe experimentation. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a deep understanding of risk management.
Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the compound's physical and toxicological properties is critical. This compound is a solid, often a powder, which presents a primary risk of inadvertent inhalation or contamination of skin and eyes.[2][3]
Table 1: Chemical Properties and GHS Hazard Classifications
| Property | Value | Source |
| CAS Number | 175277-11-9 | [2][4] |
| Molecular Formula | C9H14N2O2 | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Physical State | Solid / Powder | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][5] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 | [2][4][6][7] |
The carboxylic acid functional group contributes to its irritant properties, while the pyrazole core is a common pharmacophore in biologically active molecules.[1][8] The primary operational risks stem from the compound's physical form as a dust and its inherent chemical reactivity as an irritant. Therefore, all control measures are designed to prevent contact and inhalation.
Personal Protective Equipment (PPE) Protocol
Personal Protective Equipment is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use. The following ensemble is mandatory when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before discussing PPE, it is crucial to establish that all handling of solid this compound must occur within a certified chemical fume hood. [3][9] This is the most critical engineering control, designed to contain dust and prevent respiratory exposure.[9] PPE should never be used as a substitute for a properly functioning fume hood.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] Standard safety glasses with side shields offer insufficient protection against fine dust that can circulate in the air.
-
Rationale: This compound is classified as causing serious eye irritation.[2][5][6] Goggles provide a complete seal around the eyes, which is essential for protection from airborne particulates and accidental splashes. For operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn over the goggles.[9][10]
-
-
Skin and Body Protection:
-
Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing from contamination.[9]
-
Gloves: Chemical-resistant nitrile gloves are required.[4][10] Always inspect gloves for tears or pinholes before use. Upon any known or suspected contact, gloves must be removed immediately using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[11][12] Contaminated gloves must be disposed of as hazardous solid waste.[9]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[9]
-
-
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection and is sufficient for routine handling.[9]
-
Secondary Control: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 for dust or a respirator with appropriate cartridges) may be necessary.[10][11][13] The need for respiratory protection outside of a fume hood should trigger a re-evaluation of the experimental setup and safety procedures.
-
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is essential for minimizing exposure. The following step-by-step process for weighing the solid compound and preparing a solution exemplifies a self-validating safety system.
-
Preparation (Inside the Fume Hood):
-
Designate a specific area within the fume hood for handling the compound.[9]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: spatulas, weigh boats, glassware, solvent, and a clearly labeled hazardous waste container for disposables.[9]
-
Ensure an appropriate spill kit is readily accessible.[14]
-
-
Handling (Donning Full PPE):
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount of the compound onto a weigh boat. Minimize dust generation during this process.[3]
-
Once weighed, carefully add the solid to the solvent in the designated glassware.
-
Close the primary container immediately.
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, bench paper, paper towels, gloves) directly into the designated solid hazardous waste container.[9]
-
Remove PPE in the correct order as illustrated in the diagram above to prevent cross-contamination.[9]
-
Wash hands thoroughly with soap and water after exiting the lab.[2][4][11]
-
Emergency Procedures
Preparedness is key to managing unexpected events safely.
Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Spill Response
The response to a spill depends on its scale and location. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency response.
Caption: Spill Response Decision and Action Flowchart.
For a minor spill inside a fume hood:
-
Alert & Secure: Alert personnel in the immediate area.[16]
-
PPE: Ensure you are wearing the full mandatory PPE.[16]
-
Neutralize & Contain: Gently cover the solid spill with an acid neutralizer like sodium bicarbonate.[16][17] This mitigates the corrosive hazard before cleanup.
-
Absorb & Collect: Once neutralized, use an inert absorbent material like vermiculite or sand to collect the material.[13][18] Gently sweep the material into a suitable, sealed container for disposal.[13][14] Avoid creating dust.[3]
-
Decontaminate: Clean the spill area with soap and water.[16]
-
Dispose: Label the container with "Hazardous Waste" and the chemical name, and dispose of it through your institution's environmental health and safety office.[14][16]
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Never mix different chemical waste streams. This compound waste must be segregated.
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, bench paper, and cleanup materials, must be placed in a dedicated, leak-proof, and clearly labeled solid hazardous waste container.[9]
-
Liquid Waste: Any solutions containing this compound must be disposed of into a compatible, labeled liquid hazardous waste container. Given its classification as a carboxylic acid, it should not be mixed with bases or strong oxidizing agents in the same waste container.[8]
-
Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[19][20] All waste must be handled by a certified hazardous waste disposal service.[2]
References
- The MSDS HyperGlossary: Carboxylic Acid.
- Material Safety Data Sheet - Ethyl 3-(tert-butyl)
- What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
- Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
- How to Dispose of Acetic Acid. Lab Alley. [Link]
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Labkem. [Link]
- Chemical Spill and Response Guideline. The University of Queensland. [Link]
- Chemical Spill procedure. University of Wollongong. [Link]
- SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Fisher Scientific. [Link]
- Safety Data Sheet - 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid. Aaron Chemicals. [Link]
- Chemical Spills. Florida State University Emergency Management. [Link]
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
- Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
- Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
- Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
- SAFETY DATA SHEET - 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. Thermo Fisher Scientific. [Link]
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
- Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. aaronchem.com [aaronchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. laballey.com [laballey.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
